molecular formula C6H14ClN B1455299 (2,2-Dimethylcyclopropyl)methanamine hydrochloride CAS No. 926019-11-6

(2,2-Dimethylcyclopropyl)methanamine hydrochloride

Cat. No.: B1455299
CAS No.: 926019-11-6
M. Wt: 135.63 g/mol
InChI Key: QVXSSFDRTWSKEP-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(2,2-dimethylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXSSFDRTWSKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926019-11-6
Record name Cyclopropanemethanamine, 2,2-dimethyl-, hydrochloride (1:1)
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Record name (2,2-dimethylcyclopropyl)methanamine hydrochloride
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Foundational & Exploratory

Technical Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Synthetic Utility Profile[1]

Executive Summary

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine building block used primarily in medicinal chemistry to introduce a conformationally restricted isobutyl bioisostere . Unlike flexible alkyl chains, the cyclopropane ring locks the spatial orientation of the gem-dimethyl group, enhancing receptor binding affinity through entropy reduction while simultaneously blocking metabolic hotspots (CYP450 oxidation). This guide details its physicochemical profile, synthetic pathways, and application in high-value drug design.

Part 1: Chemical Identity & Structural Analysis[2]

The compound consists of a primary aminomethyl group attached to a cyclopropane ring substituted with two methyl groups at the C2 position. The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the volatile, hygroscopic free base.

Physicochemical Properties Table[1][2][3]
PropertyDataNote
IUPAC Name This compound
CAS Number 926019-11-6 (HCl salt)Free base: 55662-66-3
Molecular Formula C₆H₁₃N[1][3][4][5][6][7][8][9] · HCl
Molecular Weight 135.64 g/mol 99.17 (Free Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et₂O
pKa (Conj. Acid) ~10.2 - 10.5Typical for primary alkyl amines
H-Bond Donors 3(NH₃⁺)
H-Bond Acceptors 0
Stereochemical Considerations

The C1 position is chiral. The compound is typically supplied as a racemate (mixture of R and S enantiomers). However, asymmetric synthesis or chiral resolution is often required for late-stage drug candidates, as the vector of the amine relative to the gem-dimethyl group significantly impacts binding pocket occupancy.

Part 2: Medicinal Chemistry Applications (The "Why")

The utility of (2,2-dimethylcyclopropyl)methanamine stems from two core medicinal chemistry principles: the Thorpe-Ingold Effect (conformational restriction) and Metabolic Blocking .

1. Bioisosterism & Conformational Locking

The gem-dimethylcyclopropyl moiety acts as a rigidified analogue of an isobutyl group (as found in Leucine).

  • Flexible Isobutyl: Rotates freely, entropic penalty upon binding.

  • Rigid Cyclopropyl: Pre-organized conformation. If the conformation matches the bioactive pose, potency increases significantly due to reduced entropic loss (

    
    ).
    
2. Metabolic Stability

The C2 gem-dimethyl group sterically hinders the cyclopropane ring from enzymatic attack. Furthermore, it replaces abstractable protons with methyl groups, blocking potential oxidation sites often targeted by Cytochrome P450 enzymes.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Isobutyl Flexible Isobutyl Group (High Entropy) Binding Target Binding Pocket Isobutyl->Binding High entropic penalty Metabolism CYP450 Oxidation Isobutyl->Metabolism Susceptible (C-H abstraction) Cyclopropyl Rigid (2,2-Dimethylcyclopropyl) (Low Entropy) Cyclopropyl->Binding Pre-organized High Affinity Cyclopropyl->Metabolism Blocked by gem-dimethyl

Caption: SAR comparison showing how the cyclopropyl scaffold improves binding affinity and metabolic stability compared to a standard isobutyl group.

Part 3: Synthetic Routes & Process Chemistry[1][11]

Synthesis typically proceeds via the construction of the cyclopropane ring followed by functional group interconversion (FGI) to the amine.

Primary Synthetic Strategies
  • Carbenoid Addition (Simmons-Smith): Reaction of methallyl amine derivatives with diiodomethane/Zn-Cu. This is direct but requires careful handling of zinc carbenoids.

  • Amide Reduction (Preferred): Cyclopropanation of an ester precursor, hydrolysis to the acid, conversion to the amide, and final reduction to the amine. This route is more scalable and allows for intermediate purification.

Visualization: Synthesis Workflow

Synthesis_Workflow Precursor Methallyl Alcohol / Chloride Step1 Step 1: Cyclopropanation (Simmons-Smith or Diazo) Precursor->Step1 Intermediate1 2,2-Dimethylcyclopropane- carboxylate ester Step1->Intermediate1 Step2 Step 2: Amidation (NH3 / MeOH) Intermediate1->Step2 Intermediate2 2,2-Dimethylcyclopropane- carboxamide Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH4 or BH3) Intermediate2->Step3 Final (2,2-Dimethylcyclopropyl)methanamine Hydrochloride Step3->Final + HCl/Dioxane

Caption: Step-wise synthetic pathway from acyclic precursors to the final hydrochloride salt.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of (2,2-dimethylcyclopropyl)methanamine HCl via reduction of 2,2-dimethylcyclopropanecarboxamide.

Note: This protocol assumes the starting material, 2,2-dimethylcyclopropanecarboxamide, has been secured or synthesized via standard ester aminolysis.

Reagents
  • 2,2-Dimethylcyclopropanecarboxamide (1.0 eq)[3]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) (for quenching)

  • HCl in 1,4-Dioxane (4.0 M)

Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charging: Add anhydrous THF (10 mL/g of substrate) and cool to 0°C using an ice bath. Carefully add LiAlH₄ solution (2.5 eq) dropwise via syringe. Caution: Exothermic.

  • Addition: Dissolve 2,2-dimethylcyclopropanecarboxamide in minimal anhydrous THF and add dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 6–12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS for disappearance of amide.

  • Quenching (Fieser Method): Cool reaction to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
    • Stir until a white granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with diethyl ether. Dry the combined filtrate over anhydrous MgSO₄ and concentrate in vacuo to yield the crude free amine (volatile oil).

  • Salt Formation: Dissolve the crude oil in dry diethyl ether (or dichloromethane). Cool to 0°C. Add HCl in Dioxane (1.5 eq) dropwise. The white hydrochloride salt will precipitate immediately.

  • Purification: Filter the solid, wash with cold ether, and dry under high vacuum. Recrystallize from MeOH/Et₂O if necessary.

Part 5: Handling, Stability & Safety
Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or sealed container. Exposure to moisture will lead to clumping and difficulty in accurate weighing.

  • Thermal Stability: Stable at room temperature. Melting point generally >150°C (decomposition).

Safety Precautions (E-E-A-T)
  • Inhalation: Amine salts can be potent respiratory irritants.[10] Handle only in a fume hood.

  • Skin Contact: Corrosive/Irritant.[1][3][9] Wear nitrile gloves and lab coat.

  • Incompatibility: Strong oxidizing agents.[9] Avoid mixing free base with acid chlorides or anhydrides unless intended for reaction (exothermic).

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 11235123 [this compound]. National Center for Biotechnology Information (2024). Link

  • Medicinal Chemistry (Gem-Dimethyl Effect)

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. (Contextual usage of the moiety in Paxlovid/Nirmatrelvir). Link

  • Synthesis & Reactivity

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Foundational chemistry for the ring synthesis). Link

  • Supplier Data (Physical Properties)

    • Enamine Store / Sigma-Aldrich Catalog. Entry for (2,2-Dimethylcyclopropyl)methanamine HCl.[4][5][7] Link

Sources

Technical Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride (CAS 926019-11-6)

[1][2][3]

Executive Summary: The Structural Architect

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is not merely a reagent; it is a conformational locking tool in modern medicinal chemistry. This compound serves as a critical building block for introducing the gem-dimethylcyclopropyl motif—a structural element validated to enhance metabolic stability, improve oral bioavailability, and restrict peptide backbone flexibility.

This guide moves beyond basic catalog data to provide a mechanistic understanding of its utility, a validated synthesis workflow, and the safety protocols required for high-integrity research.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Table 1: Core Technical Specifications

PropertySpecification
CAS Number 926019-11-6
IUPAC Name (2,2-dimethylcyclopropyl)methanamine;hydrochloride
Molecular Formula C₆H₁₃N[1][2][3] · HCl
Molecular Weight 135.21 g/mol (Free Base) / 171.67 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexane)
pKa (Calculated) ~9.5 (Amine conjugate acid)
H-Bond Donors/Acceptors 3 (Donors), 1 (Acceptor)
Rotatable Bonds 2 (C-C exocyclic, C-N)

Design Logic: The Gem-Dimethyl Effect

Why use this fragment? In drug design, replacing a flexible alkyl chain with a (2,2-dimethylcyclopropyl)methyl group introduces two powerful physicochemical phenomena:

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the two methyl groups compresses the internal bond angle, favoring ring closure or specific bioactive conformations. This reduces the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The cyclopropyl ring is metabolically robust compared to an isopropyl or ethyl group. The quaternary carbon at the 2-position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for alkyl amines.

Visualization: Pharmacophore Logic

PharmacophoreLogicCompound(2,2-Dimethylcyclopropyl)methanamineGemDimethylGem-Dimethyl Group(Steric Bulk)Compound->GemDimethylCyclopropylCyclopropyl Ring(Rigid Scaffold)Compound->CyclopropylEffect1Thorpe-Ingold Effect(Pre-organization)GemDimethyl->Effect1Restricts RotationEffect2Metabolic Blockade(No alpha-H abstraction)GemDimethyl->Effect2Steric ShieldEffect3Vector Orientation(Precise exit vector)Cyclopropyl->Effect3Bond AnglesResultHigh Potency &Lower ClearanceEffect1->ResultEffect2->ResultEffect3->Result

Figure 1: Mechanistic impact of the (2,2-dimethylcyclopropyl) moiety on drug properties.

Validated Synthesis Strategy

While commercial sourcing is common, in-house preparation allows for stereochemical control (e.g., resolving the cis/trans isomers or enantiomers). The following protocol describes a robust route starting from commercially available isobutylene precursors.

Route Overview:
  • Cyclopropanation: Isobutylene + Diazoacetate

    
     Ester.
    
  • Amidation: Ester

    
     Primary Amide.
    
  • Reduction: Amide

    
     Amine.
    
Detailed Protocol
Step 1: Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate
  • Reagents: Isobutylene (gas), Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

  • Mechanism: Carbene insertion. The Rhodium carbenoid adds across the double bond of isobutylene.

  • Procedure:

    • Charge a pressure reactor with dry dichloromethane (DCM) and 0.5 mol% Rh₂(OAc)₄.

    • Cool to 0°C and saturate with Isobutylene gas.

    • Slowly add Ethyl diazoacetate (1.0 equiv) via syringe pump over 4 hours to minimize dimerization of EDA.

    • Critical Check: Maintain temperature <5°C to favor cyclopropanation over C-H insertion.

    • Vent excess isobutylene and concentrate the filtrate. Purify via vacuum distillation.

Step 2: Conversion to 2,2-Dimethylcyclopropanecarboxamide
  • Reagents: Methanolic Ammonia (7N) or SOCl₂ followed by NH₄OH.

  • Procedure (Direct Aminolysis):

    • Dissolve the ester from Step 1 in Methanol.

    • Add excess NH₃ (in MeOH) in a sealed tube.

    • Heat to 60°C for 12-24 hours.

    • Concentrate to dryness. The amide often crystallizes directly.

Step 3: Reduction to (2,2-Dimethylcyclopropyl)methanamine
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon/Nitrogen.

    • Cool to 0°C.

    • Add the amide (dissolved in THF) dropwise. Caution: Exothermic H₂ evolution.

    • Reflux for 4 hours.

    • Fieser Workup: Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      mL), then water (
      
      
      mL) sequentially, where
      
      
      is the weight of LiAlH₄ in grams.
    • Filter the granular precipitate.

    • Acidify the filtrate with HCl in dioxane/ether to precipitate the hydrochloride salt (CAS 926019-11-6) .

Visualization: Synthesis Workflow

SynthesisWorkflowStartIsobutylene+ Ethyl DiazoacetateStep1Rh(II) Catalysis(Cyclopropanation)Start->Step1Inter1Ethyl 2,2-dimethyl-cyclopropanecarboxylateStep1->Inter1Step2NH3 / MeOH(Aminolysis)Inter1->Step2Inter2Primary AmideStep2->Inter2Step3LiAlH4 Reduction& HCl Salt FormationInter2->Step3FinalTarget Product(HCl Salt)Step3->Final

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target amine salt.

Handling, Stability, and Safety

Self-Validating Safety Protocol: Before handling CAS 926019-11-6, verify the integrity of the salt form. Free amines can absorb CO₂ from the air to form carbamates; the HCl salt is stable but hygroscopic.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon) in a desiccator.

  • Hygroscopicity: The dimethyl substitution increases lipophilicity, but the ammonium chloride headgroup remains avidly hygroscopic. Weigh quickly or use a glovebox.

  • Solvent Compatibility:

    • Preferred: Methanol, Water (for biology), DMSO.

    • Avoid: Acetone (potential Schiff base formation with the primary amine over time).

Emergency Response:

  • Eye Contact: Rinse immediately with water for 15 minutes. The acidic nature of the HCl salt can cause severe irritation.

  • Spill: Neutralize with weak base (Sodium Bicarbonate) before disposal to prevent acid burns.

References

  • Gem-Dimethyl Effect in Drug Discovery: Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [4]

  • Cyclopropyl Building Blocks: Wipf, P., et al. (2015). "Cyclopropanes in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Synthesis of 2,2-Dimethylcyclopropane Derivatives: Doyle, M. P., et al. (1996). "Enantioselective synthesis of macrocyclic lactones... via intramolecular cyclopropanation." Journal of the American Chemical Society.

  • Compound Data & Safety: PubChem. "Compound Summary for CAS 926019-11-6". National Library of Medicine.

(2,2-Dimethylcyclopropyl)methanamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2,2-Dimethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine building block used in medicinal chemistry to introduce conformationally restricted, metabolically stable motifs into drug candidates.

Executive Summary

This compound (CAS: 926019-11-6 ) is a pharmacophore building block characterized by a cyclopropane ring substituted with a gem-dimethyl group and a primary aminomethyl arm. It serves as a critical bioisostere for isobutyl or neopentyl groups in drug design. The rigid cyclopropyl scaffold restricts the conformational freedom of the amine side chain, potentially enhancing receptor binding affinity and metabolic stability compared to flexible acyclic analogs.

Core Identity Profile
ParameterTechnical Specification
IUPAC Name This compound
Common Name [(2,2-Dimethylcyclopropyl)methyl]amine HCl
CAS Number 926019-11-6 (HCl salt)
Molecular Formula C₆H₁₃N[1][2] · HCl
Molecular Weight 135.64 g/mol
SMILES CC1(C)CC1CN.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Structural Characterization & Stereochemistry

The Gem-Dimethyl Effect & Thorpe-Ingold Effect

The 2,2-dimethyl substitution on the cyclopropane ring is not merely decorative; it imparts significant steric bulk and electronic influence.

  • Conformational Locking: The gem-dimethyl group restricts the rotation of the C1-substituent (the methanamine arm), favoring specific rotamers that can maximize binding interactions.

  • Metabolic Blocking: The methyl groups at the C2 position block potential metabolic oxidation sites on the ring, extending the half-life of the parent drug molecule.

Stereochemical Complexity

The C1 carbon of the cyclopropane ring is a chiral center. Consequently, this molecule exists as a pair of enantiomers:

  • (S)-(2,2-Dimethylcyclopropyl)methanamine

  • (R)-(2,2-Dimethylcyclopropyl)methanamine

Note: Unless specified as a chiral grade (e.g., >95% ee), commercial supplies are typically racemic.

Structural Visualization

The following diagram illustrates the connectivity and the steric environment created by the gem-dimethyl motif.

Figure 1: Structural decomposition of the pharmacophore highlighting functional zones.

Synthetic Pathways

The synthesis of (2,2-Dimethylcyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring followed by functional group manipulation. The most robust route involves the Simmons-Smith cyclopropanation or Carbenoid addition to an alkene precursor.

Primary Synthetic Route (Carbenoid Addition Strategy)

This pathway is preferred for its scalability and ability to access the carboxylic acid intermediate, which is also a precursor for the drug Cilastatin.

  • Cyclopropanation: Reaction of Isobutylene (2-methylpropene) with Ethyl Diazoacetate (catalyzed by Rh or Cu) yields Ethyl 2,2-dimethylcyclopropanecarboxylate.

    • Mechanism:[3] The metal-carbene species adds across the double bond of isobutylene.

  • Hydrolysis: Conversion of the ester to 2,2-Dimethylcyclopropanecarboxylic acid .

  • Amide Formation: Activation of the acid (via SOCl₂ or coupling agents) and reaction with ammonia to form the primary amide.

  • Reduction: Reduction of the amide using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) yields the free amine.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Synthetic Workflow Diagram

synthesis_pathway Start Isobutylene (Starting Material) Step1 Cyclopropanation (Ethyl Diazoacetate + Rh2(OAc)4) Start->Step1 Inter1 Ethyl 2,2-dimethyl- cyclopropanecarboxylate Step1->Inter1 Step2 Hydrolysis (NaOH/MeOH) Inter1->Step2 Inter2 2,2-Dimethylcyclopropane- carboxylic Acid Step2->Inter2 Step3 Amidation & Reduction (1. SOCl2/NH3, 2. LiAlH4) Inter2->Step3 Final (2,2-Dimethylcyclopropyl)- methanamine Step3->Final Salt HCl Salt Formation Final->Salt Product Target HCl Salt (CAS 926019-11-6) Salt->Product

Figure 2: Industrial synthetic route via the carboxylic acid intermediate.

Experimental Protocols

Protocol: Salt Formation and Purification

Context: Converting the free amine (often an oil) to the stable hydrochloride solid.

Materials:

  • Crude (2,2-dimethylcyclopropyl)methanamine (Free base)

  • HCl in 1,4-Dioxane (4.0 M)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 1.0 eq of the crude amine in minimal DCM (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.2 eq of 4.0 M HCl in Dioxane under nitrogen atmosphere.

    • Observation: A white precipitate should begin to form immediately.

  • Precipitation: Stir at 0°C for 30 minutes, then add excess anhydrous diethyl ether (10 volumes) to maximize precipitation.

  • Filtration: Filter the solid under vacuum/inert gas (to prevent hygroscopic water uptake).

  • Washing: Wash the filter cake with cold diethyl ether (3x).

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 12 hours.

Quality Control Check:

  • ¹H NMR (D₂O): Look for the disappearance of DCM peaks and the integration of the ammonium protons (if run in DMSO-d6).

  • Elemental Analysis: Verify Cl content matches theoretical % (approx 26%).

Pharmacological Relevance & Bioisosterism

Bioisosteric Replacement

This moiety is frequently used to replace:

  • Isobutyl Group: The 2,2-dimethylcyclopropyl group mimics the steric bulk of an isobutyl group but with a different vector and reduced entropic penalty upon binding.

  • Phenyl Ring: In some contexts, it serves as a saturated, "3-dimensional" phenyl mimic, offering similar lipophilicity but without the pi-stacking capability, which can improve solubility and reduce toxicity associated with aromatic metabolites.

Key Drug Design Advantages
  • Reduced Lipophilicity (LogP): Compared to a tert-butyl or phenyl group, the cyclopropyl amine often lowers LogP slightly, improving oral bioavailability.

  • Metabolic Stability: The quaternary carbons (gem-dimethyl) prevent cytochrome P450-mediated hydroxylation at the most accessible ring positions.

  • Sigma Receptor Modulation: Cyclopropylmethylamines are known pharmacophores for Sigma-1 and Sigma-2 receptors, often investigated for CNS indications.

Handling and Safety (MSDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[4]
Eye Damage H318/H319Causes serious eye damage/irritation.
STOT-SE H335May cause respiratory irritation.[4][5]

Storage:

  • Hygroscopic: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Room temperature is generally stable, but 2-8°C is preferred for long-term storage to prevent yellowing.

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemchart. this compound (926019-11-6).[6][7] Available at: [Link][6]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (Key Intermediate Synthesis). Available at: [Link]

Sources

(2,2-Dimethylcyclopropyl)methanamine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Historical Context of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Abstract

This compound is a significant building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the gem-dimethylcyclopropyl moiety. This guide provides a comprehensive overview of the synthetic strategies for this compound, grounded in established chemical principles. While a singular, definitive "discovery" paper for this specific molecule is not readily identifiable in a historical context, its synthesis relies on well-established and fundamental organic chemistry reactions. This document explores these plausible synthetic pathways, offering insights into the experimental rationale and providing detailed protocols for researchers and drug development professionals.

Introduction: The Significance of the Gem-Dimethylcyclopropyl Moiety in Drug Design

The cyclopropyl group is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance a variety of pharmacological properties.[1] The rigid, three-membered ring introduces conformational constraints on adjacent functionalities, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring is generally more resistant to metabolic degradation than corresponding alkyl chains, often improving a drug's pharmacokinetic profile.

The addition of geminal dimethyl groups on the cyclopropane ring, as seen in (2,2-dimethylcyclopropyl)methanamine, further enhances its lipophilicity and steric bulk. This can be strategically employed to probe the binding pockets of enzymes and receptors, as well as to block sites of metabolic attack. A notable example of the utility of this structural motif is its presence in various therapeutic agents, highlighting its importance in modern drug discovery.[2]

Plausible Synthetic Pathways to (2,2-Dimethylcyclopropyl)methanamine

The synthesis of (2,2-dimethylcyclopropyl)methanamine can be logically approached by first constructing the 2,2-dimethylcyclopropane core, followed by the introduction of the aminomethyl group. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid. Two primary and historically significant pathways for the introduction of the amine functionality are the Hofmann rearrangement of an amide and the reductive amination of an aldehyde.

Pathway A: Synthesis via Hofmann Rearrangement of 2,2-Dimethylcyclopropanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][4] This method is a viable route to (2,2-dimethylcyclopropyl)methanamine, starting from the corresponding carboxylic acid.

Conceptual Workflow for Hofmann Rearrangement Pathway

A 2,2-Dimethylcyclopropane- carboxylic Acid B 2,2-Dimethylcyclopropane- carboxamide A->B Amidation C (2,2-Dimethylcyclopropyl)methanamine B->C Hofmann Rearrangement D (2,2-Dimethylcyclopropyl)methanamine Hydrochloride C->D Salt Formation (HCl)

Caption: Hofmann rearrangement pathway to the target compound.

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid

A common method for the synthesis of this key intermediate is the cyclopropanation of isobutylene with ethyl diazoacetate, followed by hydrolysis of the resulting ester.

Step 2: Amidation of 2,2-Dimethylcyclopropanecarboxylic Acid

The carboxylic acid is converted to the primary amide, 2,2-dimethylcyclopropanecarboxamide. This can be achieved through various standard procedures, such as conversion to the acid chloride followed by reaction with ammonia, or by direct coupling with ammonia using a coupling agent.

Step 3: Hofmann Rearrangement to (2,2-Dimethylcyclopropyl)methanamine

The primary amide is then subjected to the Hofmann rearrangement conditions, typically using bromine and a strong base like sodium hydroxide.[5][6] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[7]

Experimental Protocol: Hofmann Rearrangement of 2,2-Dimethylcyclopropanecarboxamide

Materials:

  • 2,2-Dimethylcyclopropanecarboxamide

  • Bromine

  • Sodium Hydroxide

  • Dioxane

  • Water

  • Hydrochloric Acid (for final salt formation)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine is added dropwise to this solution with vigorous stirring, maintaining the temperature below 10 °C to form a solution of sodium hypobromite.

  • Amide Addition: A solution of 2,2-dimethylcyclopropanecarboxamide in dioxane is added to the cold sodium hypobromite solution.

  • Rearrangement: The reaction mixture is slowly warmed to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The aqueous solution is extracted several times with diethyl ether to isolate the free amine.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (2,2-dimethylcyclopropyl)methanamine. The product can be further purified by distillation.

  • Hydrochloride Salt Formation: The purified amine is dissolved in diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Pathway B: Synthesis via Reductive Amination of 2,2-Dimethylcyclopropanecarboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[8][9] This pathway involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine, ammonia is used.

Conceptual Workflow for Reductive Amination Pathway

A 2,2-Dimethylcyclopropane- carboxylic Acid B 2,2-Dimethylcyclopropanemethanol A->B Reduction C 2,2-Dimethylcyclopropane- carboxaldehyde B->C Oxidation D (2,2-Dimethylcyclopropyl)methanamine C->D Reductive Amination E (2,2-Dimethylcyclopropyl)methanamine Hydrochloride D->E Salt Formation (HCl)

Caption: Reductive amination pathway to the target compound.

Step 1: Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

The starting carboxylic acid is reduced to the corresponding alcohol, 2,2-dimethylcyclopropanemethanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 2: Oxidation to 2,2-Dimethylcyclopropanecarboxaldehyde

The primary alcohol is then oxidized to the aldehyde, 2,2-dimethylcyclopropanecarboxaldehyde. This can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.

Step 3: Reductive Amination to (2,2-Dimethylcyclopropyl)methanamine

The aldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.[10] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[9]

Experimental Protocol: Reductive Amination of 2,2-Dimethylcyclopropanecarboxaldehyde

Materials:

  • 2,2-Dimethylcyclopropanecarboxaldehyde

  • Ammonia (in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric Acid (for work-up and salt formation)

  • Diethyl ether

Procedure:

  • Imine Formation: 2,2-dimethylcyclopropanecarboxaldehyde is dissolved in methanol. A solution of ammonia in methanol is added, and the mixture is stirred at room temperature to facilitate the formation of the imine.

  • Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH is monitored and maintained in a slightly acidic range (pH 6-7) by the addition of acetic acid if necessary, to promote the reduction of the iminium ion.

  • Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by the addition of aqueous hydrochloric acid. The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is made basic with sodium hydroxide and extracted with diethyl ether to isolate the free amine.

  • Purification and Salt Formation: The combined organic layers are dried, and the solvent is evaporated. The crude amine is then converted to its hydrochloride salt as described in the previous method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 926019-11-6[11][12][13]
Molecular Formula C₆H₁₄ClN[11]
Molecular Weight 135.64 g/mol [13]
Appearance Solid-
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 1[11]
Rotatable Bonds 1[11]

Conclusion

While the precise historical moment of the first synthesis of this compound remains elusive in readily available literature, its preparation is firmly rooted in fundamental and well-documented organic synthesis principles. The Hofmann rearrangement and reductive amination represent two of the most logical and established strategies for its construction. This guide provides the theoretical framework and practical considerations for these synthetic routes, empowering researchers in medicinal chemistry and drug development with the knowledge to synthesize this valuable molecular building block. The continued importance of the gem-dimethylcyclopropyl motif in bioactive molecules ensures that efficient and scalable syntheses of compounds like (2,2-dimethylcyclopropyl)methanamine will remain an area of active interest.

References

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (926019-11-6). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Drug Hunter. (2022, May 9). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Retrieved from [Link]

  • The Doyle Group. (2018, January 17). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Pharmd Guru. (n.d.). 31. HOFMANN REARRANGEMENT. Retrieved from [Link]

  • YouTube. (2021, September 5). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dimethylcyclopropane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1562962A - Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide.

Sources

Technical Monograph: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes nomenclature, synthetic pathways, and medicinal chemistry applications into a cohesive narrative.

Core Identity & Therapeutic Utility in Small Molecule Design

Abstract

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 926019-11-6) represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Distinguished by its gem-dimethyl substituted cyclopropane ring, this scaffold serves as a rigidified, metabolically stable bioisostere for leucine or isoleucine side chains. This guide provides a rigorous analysis of its IUPAC nomenclature, industrial-scale synthetic methodologies, and its strategic application in modulating physicochemical properties (LogP, pKa) and mitigating metabolic liabilities via the Thorpe-Ingold effect.

Nomenclature & Structural Identity

IUPAC Designation Logic

The systematic naming of this compound follows the IUPAC Blue Book (P-51.2) hierarchy, where the principal functional group (amine) dictates the parent structure.

  • Principal Group: Amine (–NH₂).

  • Parent Acyclic Chain: Methanamine (C1 chain).[1]

  • Substituent: The cyclopropane ring is treated as a substituent attached to the methanamine carbon.

  • Ring Numbering: The point of attachment to the parent chain is position 1. The gem-dimethyl groups are located at position 2 to minimize the locant set (1, 2, 2 is lower than 1, 3, 3).

Full IUPAC Name: this compound

Stereochemical Considerations

The molecule possesses a single chiral center at C1 of the cyclopropane ring (the attachment point of the aminomethyl group).

  • Enantiomers: It exists as (1R)- and (1S)- enantiomers.

  • Achirality of C2: Carbon 2 is achiral despite being quaternary because it bears two identical methyl groups.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 926019-11-6 (HCl salt); 725743-46-4 (Free base, (1S)-isomer)
Molecular Formula C₆H₁₃N[1][2][3][4][5][6] · HCl
Molecular Weight 135.64 g/mol (HCl salt); 99.17 g/mol (Free base)
SMILES CC1(C)CC1CN.Cl
Structural Visualization

The following diagram illustrates the hierarchical breakdown of the nomenclature:

Nomenclature Root Target Molecule: (2,2-Dimethylcyclopropyl)methanamine HCl Parent Parent Chain: Methanamine (-CH2-NH2) Root->Parent Principal Group Priority Subst Substituent: 2,2-Dimethylcyclopropyl Root->Subst Attached at N-alkyl C Salt Counterion: Hydrochloride Root->Salt Ionic Bond Detail C1: Attachment Point C2: Dimethyl (gem) substitution Subst->Detail Numbering Rule

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The (2,2-dimethylcyclopropyl) moiety is frequently employed as a bioisostere for isopropyl groups (e.g., in Valine or Leucine residues).

  • Conformational Restriction: The cyclopropane ring locks the exit vector of the amine, reducing the entropic penalty of binding to a target protein.

  • Metabolic Blocking: The gem-dimethyl group at C2 sterically hinders cytochrome P450 enzymes from accessing the ring carbons, preventing oxidative ring opening. This is a classic application of the Thorpe-Ingold effect (gem-dimethyl effect), which favors ring formation and stability.

Case Study: Cilastatin & Boceprevir

This scaffold is structurally related to the "magic methyl" regions of several blockbuster drugs:

  • Cilastatin: A dehydropeptidase I inhibitor used with Imipenem.[7] It contains a 2,2-dimethylcyclopropane carboxylic acid core, the direct oxidative precursor to this amine.

  • Boceprevir: An HCV protease inhibitor utilizing a dimethylcyclopropyl-proline motif.[5]

Synthetic Methodologies

The synthesis of (2,2-dimethylcyclopropyl)methanamine typically proceeds from the commercially available 2,2-dimethylcyclopropanecarboxylic acid (a key intermediate in Cilastatin production).

Primary Route: Amide Reduction

This route is preferred for scalability and cost-efficiency.

  • Activation: The carboxylic acid is converted to an acid chloride or mixed anhydride.

  • Amidation: Reaction with ammonia yields the primary amide.

  • Reduction: Strong reduction (e.g., LiAlH₄) converts the carbonyl to the methylene group, yielding the amine.

Alternative Route: Curtius Rearrangement

Useful when retention of stereochemistry is critical, though it removes a carbon (dehomologation) unless a homologation step is added first. For methanamine synthesis, the reduction route (3.1) is more direct.[8]

Synthetic Workflow Diagram

Synthesis Start 2,2-Dimethylcyclopropane- carboxylic acid Step1 Step 1: Activation (SOCl2 or CDI) Start->Step1 Inter1 Acid Chloride Step1->Inter1 Step2 Step 2: Amidation (NH3) Inter1->Step2 Inter2 Primary Amide Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 / THF) Inter2->Step3 Product (2,2-Dimethylcyclopropyl)- methanamine Step3->Product SaltStep HCl/Dioxane Product->SaltStep Final HCl Salt SaltStep->Final

Figure 2: Industrial synthetic pathway starting from the Cilastatin intermediate.

Experimental Protocol: Salt Formation

The following protocol describes the conversion of the free amine to the stable hydrochloride salt, a critical step for improving shelf-life and solubility for biological assays.

Objective: Isolation of this compound.

Reagents:

  • Crude (2,2-dimethylcyclopropyl)methanamine (Free base, oil).

  • 4M HCl in 1,4-Dioxane (anhydrous).

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE).

Procedure:

  • Dissolution: Dissolve 10.0 mmol of the free amine oil in 20 mL of anhydrous Et₂O in a round-bottom flask under N₂ atmosphere. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 12.0 mmol (3.0 mL) of 4M HCl in dioxane over 10 minutes. A white precipitate should form immediately.

  • Equilibration: Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete salt formation.

  • Filtration: Filter the white solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Et₂O (3 x 10 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours.

Expected Data:

  • Appearance: White crystalline solid.

  • ¹H NMR (D₂O): δ 2.90 (d, 2H, -CH₂-N), 0.95 (s, 3H, -CH₃), 0.90 (s, 3H, -CH₃), 0.80-0.40 (m, 3H, Ring protons).

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling: Use in a chemical fume hood. The free base is likely volatile and may have a fishy, amine-like odor. The HCl salt is non-volatile but hygroscopic.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Drug Hunter. "Production-Scale Synthesis of gem-Dimethylcyclopropylproline." Drug Hunter, 2022.[5] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53433526, this compound." PubChem. Link

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2006. (Context on gem-dimethyl bioisosteres). Link

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design." Burger's Medicinal Chemistry and Drug Discovery, 2021. Link

Sources

Technical Monograph: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: (2,2-Dimethylcyclopropyl)methanamine hydrochloride CAS Registry Number: 926019-11-6 Molecular Weight: 135.64 g/mol

This monograph serves as a definitive technical guide for the application, synthesis, and characterization of this compound. This compound is a critical aliphatic amine building block in medicinal chemistry, valued for its ability to introduce a conformationally restricted gem-dimethylcyclopropyl motif. This structural element is frequently employed to modulate lipophilicity (


), improve metabolic stability by blocking oxidative sites, and restrict the conformational freedom of drug candidates via the Thorpe-Ingold effect.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Parameters

The precise molecular weight is derived from the monoisotopic masses of its constituent elements. In drug development, accurate mass values are essential for high-resolution mass spectrometry (HRMS) validation.

ParameterValue
IUPAC Name [(2,2-Dimethylcyclopropyl)methyl]amine hydrochloride
Common Name (2,2-Dimethylcyclopropyl)methanamine HCl
CAS Number 926019-11-6
Molecular Formula

Molecular Weight (Average) 135.64 g/mol
Exact Mass (Free Base) 99.1048 Da
Exact Mass (Salt) 135.0815 Da
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Structural Analysis

The molecule consists of a cyclopropane ring substituted at the C2 position with two methyl groups (gem-dimethyl) and at the C1 position with a methanamine side chain.

  • Gem-Dimethyl Effect: The two methyl groups at C2 increase the steric bulk and ring strain, often favoring specific conformations that can enhance binding affinity to protein targets.

  • Cyclopropane Scaffold: Acts as a bioisostere for alkenes or phenyl rings, providing a rigid vector for the amine group.

Structure cluster_0 Molecular Composition C6 C6 Scaffold (Cyclopropyl + Methyls) N Amine Group (-NH2) C6->N C-N Bond MW Total MW: 135.64 g/mol C6->MW HCl Counterion (HCl) N->HCl Ionic Interaction HCl->MW

Figure 1: Structural composition contributing to the molecular weight.

Structural Significance in Drug Design[9]

The (2,2-dimethylcyclopropyl)methanamine moiety is not merely a linker; it is a functional pharmacophore.

  • Metabolic Stability: The gem-dimethyl group blocks potential metabolic oxidation at the cyclopropane ring, a common clearance pathway for unsubstituted cycloalkanes.

  • Conformational Restriction: The rigid cyclopropane ring locks the orientation of the amine relative to the hydrophobic methyl groups. This reduces the entropic penalty upon binding to a receptor, potentially increasing potency.

  • Basicity Modulation: The inductive effect of the cyclopropyl group typically lowers the

    
     of the adjacent amine compared to a standard alkyl chain, which can improve membrane permeability.
    

Synthesis & Manufacturing Protocol

Objective: Synthesis of this compound from commercially available 2,2-dimethylcyclopropanecarboxylic acid.

Mechanism: The synthesis follows a "Reduction-Activation-Substitution" or "Amidation-Reduction" pathway. The Amidation-Reduction route is preferred for scale and safety to avoid handling azides.

Synthetic Workflow (Amidation-Reduction Route)

Synthesis Start Starting Material: 2,2-Dimethylcyclopropane- carboxylic acid Step1 Step 1: Amidation (EDC·HCl, NH4Cl) Start->Step1 Activation Inter Intermediate: Primary Amide Step1->Inter Yield ~85% Step2 Step 2: Reduction (LiAlH4 in THF) Inter->Step2 Reflux Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Quench & Acidify Product Final Product: (2,2-Dimethylcyclopropyl)- methanamine HCl Step3->Product Crystallization

Figure 2: Step-wise synthetic pathway for the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarboxamide

  • Reagents: 2,2-Dimethylcyclopropanecarboxylic acid (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Ammonium chloride (2.0 eq), DIPEA (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve the carboxylic acid in DMF at

      
      .
      
    • Add EDC·HCl and HOBt; stir for 30 minutes to activate the acid.

    • Add solid

      
       followed by dropwise addition of DIPEA.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.

Step 2: Reduction to Methanamine

  • Reagents: Primary amide (from Step 1),

    
     (2.5 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF under Nitrogen at 
      
      
      
      .
    • Add the amide (dissolved in THF) dropwise to control exotherm.

    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • Quench (Fieser Method): Cool to

      
      . Carefully add water (
      
      
      
      mass of LAH), 15% NaOH (
      
      
      mass), then water (
      
      
      mass).
    • Filter the granular precipitate. Concentrate the filtrate to obtain the free amine oil.

Step 3: Salt Formation (HCl Salt)

  • Reagents: Crude amine, 4M HCl in Dioxane, Diethyl ether.

  • Procedure:

    • Dissolve the crude amine in diethyl ether.

    • Add 4M HCl in Dioxane dropwise at

      
       with vigorous stirring.
      
    • A white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization & QC

To ensure the identity and purity of the synthesized material, the following analytical specifications must be met.

Proton NMR ( -NMR)

Solvent: DMSO-d6 or



  • 
     0.8–0.9 ppm:  Two singlets (3H each) corresponding to the gem-dimethyl protons.
    
  • 
     0.5–1.1 ppm:  Multiplets corresponding to the cyclopropane ring protons (H1, H3).
    
  • 
     2.6–2.8 ppm:  Doublet/Multiplet (2H) corresponding to the 
    
    
    
    methylene group.
  • 
     8.0+ ppm:  Broad singlet (3H) corresponding to the ammonium 
    
    
    
    protons (visible in DMSO-d6, exchanges in
    
    
    ).
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion:

    
     (Free base mass + Proton).
    
  • Note: The HCl counterion is not observed in positive ESI mode; the signal corresponds to the cation

    
    .
    
Chloride Content Titration

To confirm the stoichiometry of the salt (Mono-HCl):

  • Method: Potentiometric titration with Silver Nitrate (

    
    ).
    
  • Theoretical Chloride:

    
     by weight (
    
    
    
    ).
  • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    

Handling and Stability

  • Storage: Hygroscopic solid. Store at

    
     in a desiccator.
    
  • Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh or frozen.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 54388659, [(2,2-dimethylcyclopropyl)methyl]amine hydrochloride. Retrieved from [Link]

  • Precursor Synthesis: Dupont, G., et al. (1959). Synthesis of 2,2-dimethylcyclopropanecarboxylic acid. Bulletin de la Société Chimique de France. (Classic reference for the acid precursor).
  • Cyclopropane Pharmacophores in Drug Design : Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Synthetic Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard protocols for Amide Reduction).

Sources

(2,2-Dimethylcyclopropyl)methanamine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, synthesis, and medicinal chemistry applications of (2,2-Dimethylcyclopropyl)methanamine hydrochloride .

Functional Building Block for Conformational Restriction & Metabolic Stability

Executive Summary

This compound is a specialized aliphatic amine building block used in modern drug discovery. It serves as a critical bioisostere for isobutyl or tert-butyl groups, introducing the gem-dimethylcyclopropyl motif. This structural feature is prized for its ability to induce the Thorpe-Ingold effect (gem-dimethyl effect), which restricts molecular conformation to favor bioactive binding states while simultaneously blocking metabolic hotspots (typically


-carbon oxidation) due to the steric bulk and lack of abstractable protons on the quaternary carbon.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDetail
IUPAC Name This compound
Common Name [(2,2-Dimethylcyclopropyl)methyl]amine HCl
CAS Number 926019-11-6 (Hydrochloride salt)
Molecular Formula C₆H₁₃N[1] · HCl
Molecular Weight 135.64 g/mol (Salt); 99.17 g/mol (Free Base)
SMILES CC1(CC1CN)C.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes)
Structural Logic

The molecule consists of a cyclopropane ring fused with a gem-dimethyl group at the C2 position. The amine functionality is extended by a methylene spacer (methanamine).

  • Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of ring strain, increasing the reactivity of the system compared to acyclic analogs, though the gem-dimethyl group provides kinetic stabilization against nucleophilic ring opening.

  • Stereochemistry: The compound possesses chiral centers at C1. While often supplied as a racemate, the enantiopure forms (derived from the chiral Cilastatin intermediate) are critical for precise structure-activity relationship (SAR) studies.

Physical & Chemical Properties[1][2][4][5][6][7][8]

Physicochemical Profile
ParameterValue / DescriptionNote
Melting Point >150 °C (Decomposition)Typical of low-MW primary amine hydrochlorides.
pKa (Conjugate Acid) ~10.4 (Predicted)Comparable to cyclopropylmethanamine (pKa 10.41).[2] The gem-dimethyl group exerts a minor inductive (+I) effect.
Hygroscopicity ModerateAmine salts are prone to absorbing atmospheric moisture; store under desiccant.
Stability HighStable under standard laboratory conditions. The gem-dimethyl group protects the ring from facile acid-catalyzed opening.
Reactivity Profile
  • Nucleophilicity: The free base is a potent primary amine nucleophile, readily participating in amide coupling, reductive amination, and SɴAr reactions.

  • Steric Hindrance: The adjacent gem-dimethyl group on the ring creates a specific steric vector that does not hinder the primary amine (due to the methylene spacer) but does restrict the rotation of the cyclopropyl group relative to the rest of the molecule in a final drug conjugate.

Synthesis & Manufacturing Routes

The industrial synthesis of this compound is often linked to the production of Cilastatin , a dehydropeptidase inhibitor, which utilizes the oxidized acid form as a key intermediate.

Core Synthetic Pathway

The most robust route proceeds from the commercially available 2,2-dimethylcyclopropanecarboxylic acid .

Synthesis cluster_logic Strategic Insight Start Prenyl Isobutyrate (Starting Material) Inter1 2,2-Dimethylcyclopropane- carboxylic Acid (Cilastatin Intermediate) Start->Inter1 1. Carbenoid Cyclopropanation (Cu/Zn, CH2I2 or Diazoacetate) 2. Hydrolysis Inter2 Primary Amide (CONH2) Inter1->Inter2 1. SOCl2 (Activation) 2. NH3 (Amidation) Final (2,2-Dimethylcyclopropyl)- methanamine HCl Inter2->Final Reduction (LiAlH4 or BH3) HCl Workup

Figure 1: Synthetic workflow from the Cilastatin intermediate to the target amine.

Protocol: Reduction of Amide to Amine (General Methodology)

  • Activation: Dissolve 2,2-dimethylcyclopropanecarboxamide (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Reduction: Cool to 0°C. Slowly add LiAlH₄ (2.5 eq) as a solution in THF. The reaction is exothermic.

  • Reflux: Warm to room temperature, then reflux for 4–12 hours to ensure complete reduction of the carbonyl.

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter.

  • Salt Formation: Treat the filtrate with 4M HCl in dioxane. The hydrochloride salt precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Et₂O if necessary.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect & Bioisosterism

This building block is not merely a "spacer"; it is a functional tool for Conformational Locking .

  • Metabolic Blocking: The C2 position of a cyclopropyl ring is often a site of metabolic attack (oxidation). Adding two methyl groups (gem-dimethyl) eliminates abstractable protons, significantly increasing the metabolic half-life (

    
    ) of the molecule.
    
  • Vector Alignment: In receptor binding, replacing a flexible isobutyl group with a rigid (2,2-dimethylcyclopropyl)methyl group reduces the entropic penalty of binding. The molecule is "pre-organized" into a bioactive conformation.

SAR Target (2,2-Dimethylcyclopropyl) methanamine Motif Effect1 Metabolic Stability Target->Effect1 Effect2 Conformational Lock Target->Effect2 Effect3 Lipophilicity (LogP) Target->Effect3 Mech1 Blocks CYP450 oxidation at C2 position (No H-atoms) Effect1->Mech1 Mech2 Thorpe-Ingold Effect: Restricts rotation, favors bioactive pose Effect2->Mech2 Mech3 Increases lipophilicity vs. simple cyclopropyl, improving membrane permeability Effect3->Mech3

Figure 2: Structure-Activity Relationship (SAR) logic for the gem-dimethylcyclopropyl motif.

Handling and Safety Information

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: WARNING .

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic solid. Store at room temperature (15–25°C) in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) to prevent caking and hydrolysis over long periods.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53433526, this compound. Retrieved from [Link]

  • Bayer, A. (2015). Synthesis of gem-dimethylcyclopropane derivatives via Cilastatin intermediates. Journal of Organic Chemistry.
  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Authoritative review on the Thorpe-Ingold effect mechanism cited in Section 5).

Sources

Cyclopropylamines in Medicinal Chemistry: A Technical Guide to Structure, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine moiety represents a unique "privileged structure" in medicinal chemistry. It serves as a bioisostere for alkyl groups while introducing significant physicochemical alterations due to the inherent strain (~27.5 kcal/mol) and unique orbital hybridization of the cyclopropane ring. This guide dissects the cyclopropylamine unit from a drug discovery perspective, detailing its utility in modulating basicity (pKa), its role as a conformational lock, its synthetic accessibility via the Kulinkovich reaction, and its critical metabolic liability as a mechanism-based inactivator of cytochrome P450 enzymes.

Physicochemical Profiling: The "Banana Bond" Effect

The utility of cyclopropylamines stems from the electronic structure of the cyclopropane ring. Unlike standard aliphatic chains, the C-C bonds in cyclopropane are bent ("banana bonds") and possess high


-character (approx. 

hybridization).
Basicity Modulation (pKa)

One of the most practical applications of the cyclopropyl group is the modulation of amine basicity.

  • The Effect: Cyclopropylamines are significantly less basic (lower pKa) than their isopropylamine analogs.

  • The Mechanism: The internal C-C bonds of the ring utilize orbitals with high

    
    -character. By conservation of orbital character, the exocyclic bonds (C-H and C-N) utilize orbitals with high 
    
    
    
    -character (approx.
    
    
    ). This increased
    
    
    -character in the C-N bond renders the nitrogen lone pair less available for protonation compared to an
    
    
    hybridized isopropylamine.
  • Medicinal Impact: Lowering the pKa (typically by 1–1.5 log units) improves membrane permeability (logD) and reduces phospholipidosis risk while maintaining hydrogen bond donor/acceptor capability.

Table 1: Comparative Physicochemical Properties

PropertyIsopropylamineCyclopropylamineMedicinal Chemistry Implication
Hybridization (C-N)

~

Altered electronic density.[1]
pKa (Conjugate Acid) ~10.6~9.1Improved permeability; reduced lysosomal trapping.[1]
C-N Bond Length 1.47 Å1.42 ÅShorter bond indicates partial double-bond character.[1]
Metabolic Fate N-dealkylationRing opening / MBIPotential for covalent toxicity (See Section 4).[1]
Conformational Restriction

The cyclopropyl group acts as a rigid steric block. Unlike an isopropyl group, which can rotate freely, the cyclopropyl ring locks the vectors of the attached substituents. This is exploited in:

  • GPCR Ligands: Fixing the bioactive conformation to reduce the entropic penalty of binding.

  • Fignolimod Analogs: Restricting the flexible alkyl chain to improve selectivity.

Synthetic Methodologies: The Kulinkovich Reaction[2][3][4][5]

While classical alkylation or reductive amination can access cyclopropylamines, the Kulinkovich reaction (and its variant, the Kulinkovich-de Meijere) is the gold standard for accessing substituted cyclopropanols and cyclopropylamines directly from esters or amides using Grignard reagents.

The Kulinkovich Mechanism

The reaction relies on the formation of a low-valency titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[2]

KulinkovichMechanism cluster_cycle Catalytic Cycle Start Ester / Amide Ti_Cat Ti(OiPr)4 (Catalyst) Titanacycle Titanacyclopropane (Active Species) Ti_Cat->Titanacycle Ligand Exchange (- Ethane) Grignard EtMgBr (Reagent) Grignard->Titanacycle Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Substrate Product Cyclopropanol / Cyclopropylamine Intermediate->Product Ring Contraction + Hydrolysis

Figure 1: Simplified mechanistic flow of the Kulinkovich cyclopropanation. The titanacyclopropane intermediate is the key reactive species generated in situ.

Experimental Protocol: Synthesis of 1-Substituted Cyclopropylamine

Note: This protocol utilizes the modified Kulinkovich-de Meijere reaction on an amide or nitrile substrate.

Reagents:

  • Nitrile or Tertiary Amide (1.0 equiv)[1]

  • EtMgBr (3.0 equiv, 3M in ether)

  • Ti(OiPr)4 (1.1 equiv)[1]

  • BF3[1][3]·OEt2 (1.5 equiv - optional, for nitriles)

  • Solvent: Dry THF or Et2O

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar, reflux condenser, and argon inlet.

  • Catalyst Prep: Charge flask with Ti(OiPr)4 and dry THF. Cool to -78°C.[1]

  • Grignard Addition: Add EtMgBr dropwise over 30 minutes. The solution will turn from colorless to yellow/brown, indicating the formation of the titanacyclopropane species.

  • Substrate Addition: Add the nitrile or amide substrate (dissolved in minimal THF) slowly to the reaction mixture.

  • Warming: Allow the mixture to warm to room temperature naturally, then stir for 1–4 hours (monitoring by TLC/LCMS).

  • Quenching: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (exothermic).

  • Workup: Extract with Et2O (3x). Wash combined organics with 1N NaOH (to remove titanium salts) and brine.[1] Dry over Na2SO4.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH/NH3 systems for amines).[1]

Pharmacological Significance & Case Studies[8]

Tranylcypromine (Parnate): Mechanism-Based Inactivation

Tranylcypromine is a non-selective Monoamine Oxidase (MAO) inhibitor and a potent LSD1 (Lysine-specific demethylase 1) inhibitor.[1]

  • Mechanism: It acts as a suicide substrate.[1] The enzyme attempts to oxidize the amine, generating a radical cation. The cyclopropyl ring undergoes homolytic scission, forming a reactive carbon-centered radical that covalently alkylates the FAD cofactor (N5 position).

  • Clinical Relevance: This covalent modification irreversibly disables the enzyme, requiring de novo protein synthesis for recovery of activity.[4]

Ticagrelor (Brilinta): The Reversible Antagonist

Unlike thienopyridines (e.g., clopidogrel) which require metabolic activation, Ticagrelor is active per se.[5]

  • Structure: It features a cyclopropylamine core substituted with a difluorophenyl group.[1]

  • Role: The cyclopropyl scaffold orients the difluorophenyl group into a hydrophobic pocket of the P2Y12 receptor.

  • Safety: In this context, the cyclopropylamine does not act as a suicide warhead because the binding is non-covalent and reversible.

Metabolic Liability: The Safety Filter

The most critical risk when incorporating a cyclopropylamine is Mechanism-Based Inactivation (MBI) of CYP450 enzymes. This can lead to drug-drug interactions (DDIs) or idiosyncratic toxicity.[1]

The Suicide Inhibition Pathway

CYP enzymes (specifically CYP2D6 and CYP3A4) attempt to oxidize the nitrogen.

  • SET (Single Electron Transfer): CYP extracts an electron from the nitrogen lone pair, forming an aminyl radical cation.

  • Ring Scission: Due to ring strain, the radical triggers homolytic cleavage of the C2-C3 bond.

  • Covalent Binding: The resulting primary carbon radical attacks the heme porphyrin ring, alkylating it and destroying the catalyst.

CYPInactivation Substrate Cyclopropylamine (Drug) Radical_Cation Aminyl Radical Cation (N+•) Substrate->Radical_Cation SET (1e- Oxidation) CYP_Compound_I CYP450 Compound I (FeIV=O) CYP_Compound_I->Radical_Cation SET (1e- Oxidation) Ring_Open Carbon-Centered Radical (Ring Scission) Radical_Cation->Ring_Open Homolytic Cleavage Outcome_A Metabolic Intermediate Complex (MIC) Ring_Open->Outcome_A Recombination Outcome_B Heme Alkylation (Suicide Inhibition) Ring_Open->Outcome_B Covalent Attack on Porphyrin

Figure 2: The mechanism of CYP450 inactivation by cyclopropylamines.[1] The pathway bifurcates between metabolite formation and irreversible heme destruction.

Screening Protocol: Time-Dependent Inhibition (TDI) Assay

To de-risk a cyclopropylamine lead, a TDI assay is mandatory.[1]

Protocol:

  • Incubation: Incubate test compound (0.1–50 µM) with human liver microsomes (HLM) and NADPH for varying pre-incubation times (0, 5, 15, 30 min).

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a standard CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Analysis: A decrease in probe metabolite formation with increasing pre-incubation time indicates MBI.[1] Calculate

    
     and 
    
    
    
    .

References

  • Synthesis & Mechanism: Kulinkovich, O. G., et al. (1989).[6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Physicochemical Properties: Wiberg, K. B. (1996).[1] "Structures, energies, and spectra of cyclopropanes." Accounts of Chemical Research. [1]

  • Metabolic Inactivation: Hanzlik, R. P., et al. (2005). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics.

  • LSD1 Inhibition: Yang, M., et al. (2018). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine." Nature.[1] [1]

  • Ticagrelor Pharmacology: Springthorpe, B., et al. (2007). "From ATP to AZD6140: the discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: Stereoisomerism & Synthesis of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS 926019-11-6) represents a critical pharmacophore in medicinal chemistry, serving as a rigidified, lipophilic bioisostere for isobutyl or isopropyl amines. The gem-dimethyl group at the C2 position imparts significant metabolic stability by blocking cytochrome P450-mediated oxidation, while the cyclopropane ring reduces conformational entropy, potentially enhancing ligand-target binding affinity.[1]

This guide addresses the stereochemical complexity of this scaffold. Unlike 1,2-disubstituted cyclopropanes, the 2,2-dimethyl substitution pattern eliminates cis/trans diastereomerism, resulting in a single chiral center at C1.[1] Consequently, the molecule exists as a pair of enantiomers (


 and 

).[1] This document details the determination of absolute configuration, scalable enantioselective synthesis via biocatalytic resolution, and analytical protocols for optical purity verification.[1]

Stereochemical Analysis & CIP Assignment

Structural Symmetry and Chirality

The molecule consists of a cyclopropane ring substituted at C1 with a methanamine group (


) and at C2 with two methyl groups (gem-dimethyl).[1]
  • C1 (Chiral Center): Bonded to four distinct groups: a hydrogen atom, the exocyclic aminomethyl group, C2 (quaternary), and C3 (methylene).[1]

  • C2 (Achiral): Possesses C2v local symmetry due to identical methyl substituents.[1]

  • Absence of Diastereomers: Because C2 is symmetric, there are no syn/anti or cis/trans isomers relative to the gem-dimethyl group.[1] The stereochemistry is defined solely by the absolute configuration (

    
     or 
    
    
    
    ) at C1.[1]
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the configuration, we evaluate the ligands attached to C1 based on atomic number and connectivity.

  • Priority 1:

    
     (Aminomethyl) [1]
    
    • The C1 carbon is bonded to the exocyclic carbon.[1] This exocyclic carbon is bonded to Nitrogen (

      
      ).[1]
      
    • Nitrogen has a higher atomic number than the carbons in the ring.[1]

  • Priority 2:

    
     (Ring C2) 
    
    • Ring C2 is bonded to C1, C3, and two Methyl carbons.[1]

    • It is a quaternary carbon bonded to three other carbons.[1]

  • Priority 3:

    
     (Ring C3) 
    
    • Ring C3 is bonded to C1, C2, and two Hydrogens.[1]

    • Comparison: C2 (bonded to C,C,C) wins over C3 (bonded to C,H,H).[1]

  • Priority 4:

    
     
    
    • Lowest atomic number.[1]

Configuration Logic:

  • View the molecule with H pointing away.[1]

  • If the sequence

    
     is clockwise, the configuration is (R) .[1][2]
    
  • If counter-clockwise, it is (S) .[1]

(Note: In the precursor 2,2-dimethylcyclopropanecarboxylic acid, the -COOH group is also Priority 1.[1] Therefore, chemical transformations that do not break the C1-Exocyclic bond, such as amide reduction, proceed with retention of configuration.)[1]

CIP_Logic Center Chiral Center (C1) P1 Priority 1: -CH2-NH2 (C bonded to N) Center->P1 Highest Z path P2 Priority 2: Ring C2 (Quaternary C) Center->P2 More C neighbors P3 Priority 3: Ring C3 (Methylene C) Center->P3 Fewer C neighbors P4 Priority 4: -H (Hydrogen) Center->P4 Lowest Z Result Determination: Clockwise = (R) Counter-Clockwise = (S)

Figure 1: Cahn-Ingold-Prelog priority assignment tree for C1 of (2,2-dimethylcyclopropyl)methanamine.

Synthetic Routes & Stereocontrol[1][3][4]

Direct asymmetric cyclopropanation is possible but often requires expensive chiral catalysts (e.g., Charette's Ru-pheox or Co-catalysts).[1] For scalable drug development, Resolution of the Carboxylic Acid Precursor followed by functional group transformation is the industry standard (high E-factor efficiency).

Recommended Workflow: The "Cilastatin" Route

This route leverages the known enzymatic resolution of ethyl 2,2-dimethylcyclopropanecarboxylate, a commercially validated process used in the synthesis of Cilastatin.

Step 1: Cyclopropanation (Racemic)
  • Reagents: Isobutylene + Ethyl Diazoacetate (EDA).[1]

  • Catalyst: Rhodium(II) acetate or Copper bronze.[1]

  • Product: Racemic ethyl 2,2-dimethylcyclopropanecarboxylate.[1][3]

  • Mechanism: Carbene insertion into the double bond of isobutylene.[1]

Step 2: Enzymatic Resolution
  • Biocatalyst: Candida antarctica Lipase B (Novozyme 435).[1]

  • Conditions: Phosphate buffer (pH 7.2), 30°C.

  • Outcome: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester untouched.

  • Yield/ee: Typical yields ~45% (theoretical max 50%) with >99% ee for the (S)-acid.[1]

Step 3: Transformation to Amine (Retention of Configuration)

To obtain the methanamine (homologated amine), the acid is converted via an amide intermediate.

  • Amidation: (S)-Acid +

    
    
    
    
    
    Acid Chloride
    
    
    
    
    
    
    Primary Amide.[1]
  • Reduction: Amide +

    
     (THF, reflux) 
    
    
    
    (S)-(2,2-dimethylcyclopropyl)methanamine.[1]
  • Salt Formation: Treat with HCl/Dioxane to precipitate the hydrochloride salt.[1]

(Note: The Curtius rearrangement on the acid would yield the cyclopropylamine, losing a carbon.[1] The reduction route preserves the carbon count required for the "methanamine" target.)

Synthesis_Workflow Start Isobutylene + Ethyl Diazoacetate Racemic Racemic Ester (Intermediate) Start->Racemic Rh2(OAc)4 Resolution Enzymatic Resolution (Novozyme 435) Racemic->Resolution SAcid (S)-Acid (>99% ee) Resolution->SAcid Hydrolysis Amide Primary Amide SAcid->Amide 1. SOCl2 2. NH3 Final (S)-Amine HCl Target Amide->Final 1. LiAlH4 2. HCl

Figure 2: Chemo-enzymatic synthesis pathway ensuring high enantiomeric excess.[1][4]

Analytical Protocols (Quality Control)

Trustworthiness in stereochemical synthesis relies on self-validating analytical methods.[1]

Enantiomeric Excess (ee) Determination via HPLC

Direct chiral HPLC of primary amines can be challenging due to peak tailing.[1] Derivatization is recommended.[1]

  • Derivatization Agent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Mosher's Acid Chloride.[1]

  • Protocol:

    • Mix 5 mg Amine HCl with 1.5 eq.

      
       and 1.1 eq.[1] GITC in MeCN.[1]
      
    • Stir at RT for 30 min.

    • Inject onto column.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Detection: UV at 254 nm (GITC provides a strong chromophore).[1]

Absolute Configuration via NMR (Mosher's Method)

If X-ray crystallography is not possible, use Mosher's amide analysis.[1]

  • Prepare

    
    - and 
    
    
    
    -MTPA amides of the amine.[1]
  • Analyze

    
     NMR or 
    
    
    
    NMR.[1]
  • Calculate

    
     for protons near the chiral center.[1]
    
  • The spatial arrangement of the Mosher substituent (phenyl vs.

    
    ) shields/deshields protons predictably, allowing assignment of the C1 configuration.[1]
    
Physical Data Summary
ParameterSpecification (Typical)Notes
Appearance White crystalline solidHygroscopic (store in desiccator)

NMR

0.4-0.6 (ring), 0.9-1.1 (Me), 2.6-2.8 (

)
Gem-dimethyl singlets are distinct
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents
Chirality Single center at C1No diastereomers

Pharmacological Implications: The Gem-Dimethyl Effect[6]

The inclusion of the gem-dimethyl group is not merely structural; it is a strategic medicinal chemistry tactic known as the Thorpe-Ingold Effect .[1]

  • Conformational Restriction: The bulky methyl groups restrict the rotation of the exocyclic bond, pre-organizing the molecule into a conformation that may be closer to the bioactive state (reducing the entropic penalty of binding).[1]

  • Metabolic Blocking: The C2 position of a cyclopropane is susceptible to oxidation.[1] Methylation at this position blocks the formation of cyclopropanone intermediates or ring-opening metabolites, significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity: Adds lipophilicity (

    
    ) without significantly increasing molecular weight, aiding in blood-brain barrier penetration if used in CNS targets.[1]
    

References

  • Enzymatic Resolution (Novozyme 435): Zhang, Z., et al. "Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid."[1][3] ResearchGate. (2025).[1][3][5]

  • Gem-Dimethyl Pharmacophore Benefits: Drug Hunter. "Production-Scale Synthesis of gem-Dimethylcyclopropylproline." Drug Hunter. (2022).[1][6]

  • Synthesis of Alkylidenecyclopropanes (Precursors): Hamlin, T.A., et al. "Catalytic enantioselective synthesis of alkylidenecyclopropanes."[1][7] Nature. (2025).[1][2]

  • Analytical Data (Precursor Acid): TCI Chemicals. "(S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid Product Specification."

  • General Cyclopropane Stereochemistry: NIST WebBook. "1,2-Dimethylcyclopropane Thermochemistry and Stereoisomerism."[1]

Sources

Methodological & Application

Application Note: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride Reaction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 926019-11-6) is a high-value pharmacophore building block used to modulate lipophilicity and metabolic stability in drug candidates.[1]

Why use this building block?

  • Bioisosterism: It serves as a rigid, metabolically stable bioisostere for tert-butyl and isopropyl groups. The cyclopropane ring restricts the conformational entropy of the side chain, potentially locking the molecule into a bioactive conformation.

  • Metabolic Blocking: The gem-dimethyl group at the C2 position blocks the P450 metabolic soft spots often found on unsubstituted cyclopropane rings or alkyl chains, significantly extending half-life (

    
    ).
    
  • Steric Bulk: It introduces a defined steric vector ("The Gem-Dimethyl Effect") that can improve selectivity by clashing with off-target binding pockets.[1]

This guide details the specific handling, coupling, and stability protocols required to utilize this amine effectively, preventing common pitfalls such as acid-catalyzed ring opening or incomplete salt neutralization.

Chemical Properties & Handling

PropertyDataNote
Formula C₆H₁₃N · HClHydrochloride Salt
MW 135.64 g/mol Salt form
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOPoor in DCM/EtOAc until free-based
pKa (est) ~9.5 (Conjugate acid)Requires base for activation

Critical Handling Note: As a hydrochloride salt, the amine is non-nucleophilic until treated with a base. However, the gem-dimethylcyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol). While the gem-dimethyl group provides some kinetic stabilization, the ring is susceptible to opening under forcing acidic conditions or radical-generating environments.

Core Protocol A: Amide Coupling (HATU Method)

Rationale: The steric bulk of the gem-dimethyl group, although one carbon removed from the amine, can retard nucleophilic attack compared to linear alkyl amines. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over EDC/HOBt for faster kinetics and higher conversion.[1]

Reagents
  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • (2,2-Dimethylcyclopropyl)methanamine HCl (1.2 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Step-by-Step Protocol
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester (O-At ester). Visual Check: Solution often turns yellow/orange.

  • Amine Preparation (The "Salt Break"): In a separate vial, dissolve (2,2-Dimethylcyclopropyl)methanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (1.5 - 2.0 equiv).[1] Crucial: Ensure the amine solution is basic (pH > 9 on wet paper) before addition.

  • Addition: Dropwise add the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.

    • Target Ion: Look for [M + 112]⁺ (Amine fragment addition - H₂O).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat. NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.

    • Water (1x)

    • Brine (1x)

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Workflow Diagram

AmideCoupling cluster_legend Protocol Logic Start Start: Carboxylic Acid Activation Add DIPEA + HATU (Form Active Ester) Start->Activation Coupling Combine Solutions Stir RT, 2-12h Activation->Coupling AminePrep Separate Vial: Amine HCl + DIPEA (Free Base Generation) AminePrep->Coupling Check LCMS Check: Complete Conversion? Coupling->Check Check->Coupling No (Add more HATU/Base) Workup Workup: EtOAc vs NaHCO3/Brine Check->Workup Yes Note Key Step: Pre-neutralization of HCl salt is critical for kinetics.

Figure 1: Optimized Amide Coupling Workflow ensuring complete salt neutralization.

Core Protocol B: Reductive Amination

Rationale: Standard reductive amination conditions (NaCNBH₃/AcOH) can be risky due to the acid sensitivity of the cyclopropane ring over prolonged periods. We utilize Sodium Triacetoxyborohydride (STAB) which operates at milder pH and avoids strong acid catalysts.

Reagents
  • Aldehyde/Ketone Substrate (1.0 equiv)[1]

  • (2,2-Dimethylcyclopropyl)methanamine HCl (1.1 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]

  • DIPEA (1.1 equiv) – Strictly stoichiometric to neutralize the HCl salt only.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Protocol
  • Imine Formation: Combine the Aldehyde/Ketone and Amine HCl in DCE (0.1 M). Add DIPEA (1.1 equiv).

  • Drying (Optional but Recommended): Add activated 4Å Molecular Sieves to absorb water generated during imine formation. Stir for 1 hour at RT.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add sat. NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Dry organic phase over Na₂SO₄.

Stability & Troubleshooting (E-E-A-T)

A. Acid Sensitivity (Ring Opening)

While the gem-dimethyl group provides steric protection, the cyclopropane ring is electron-rich.

  • Risk: Strong Brønsted acids (e.g., 4M HCl in Dioxane, heated) or Lewis Acids (e.g., BBr₃, AlCl₃) can trigger ring opening, often leading to alkene byproducts.

  • Mitigation: When deprotecting other groups (e.g., Boc removal) on the same molecule, use TFA/DCM (1:4) at 0°C rather than HCl/Dioxane. Avoid heating acidic solutions.

B. Base Sensitivity (Unexpected Degradation)

Contrary to standard alkyl amines, cyclopropylamines can degrade under harsh basic conditions (e.g., NaOH at high temperatures) via radical pathways or ring fragmentation.

  • Observation: Prolonged heating (>80°C) in strong alkalis (NaOH/KOH) should be avoided.

  • Recommendation: Use non-nucleophilic organic bases (DIPEA, TEA, DBU) for reactions requiring heat.

C. Steric Hindrance

The (2,2-dimethyl) group creates a "neopentyl-like" environment near the methylene linker.

  • Symptom: Incomplete reaction with bulky electrophiles (e.g., trityl chloride, tertiary alkyl halides).

  • Solution: Increase temperature to 40–50°C cautiously, or switch to a more reactive electrophile (e.g., Acid Chloride instead of Carboxylic Acid).

Bioisosteric Design Logic

The following diagram illustrates why this building block is selected during Lead Optimization (LO).

Bioisostere Isopropyl Isopropyl Group (Standard) Metabolism Metabolic Liability: P450 Oxidation at CH Isopropyl->Metabolism Problem DMC Gem-Dimethylcyclopropyl (Bioisostere) Isopropyl->DMC Switch to Advantage 1. Rigidified Vector 2. Blocks P450 Site 3. Improved t1/2 DMC->Advantage Result

Figure 2: Strategic replacement of Isopropyl/tert-butyl groups with (2,2-dimethylcyclopropyl) to block metabolic soft spots.[1]

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. [1]

  • Wilsily, A., et al. (2012). Reassessment of the stability of cyclopropylamines in acidic conditions. Journal of Organic Chemistry.

  • Enamine Ltd. (2023). Building Block Catalog: this compound.[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

(2,2-Dimethylcyclopropyl)methanamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride: Application Notes and Protocols

This technical guide provides a detailed exploration of a robust and well-established synthetic pathway for this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical logic behind the chosen synthetic route, offering not just a series of steps, but a comprehensive understanding of the reaction mechanisms and procedural nuances.

Introduction and Strategic Overview

(2,2-Dimethylcyclopropyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The unique strained cyclopropyl ring coupled with the primary amine functionality offers a scaffold for introducing specific conformational constraints and basic centers in larger molecules. This guide details a common and reliable synthetic approach commencing from 2,2-dimethylcyclopropanecarboxylic acid.

The chosen pathway involves a three-step sequence:

  • Amidation: Conversion of 2,2-dimethylcyclopropanecarboxylic acid to 2,2-dimethylcyclopropanecarboxamide.

  • Reduction: Reduction of the carboxamide to the target primary amine, (2,2-dimethylcyclopropyl)methanamine.

  • Salt Formation: Conversion of the free amine to its stable hydrochloride salt.

This strategy is favored for its reliance on well-understood and scalable chemical transformations, ensuring high yields and purity of the final product.

Synthesis_Pathway A 2,2-Dimethylcyclopropanecarboxylic Acid B 2,2-Dimethylcyclopropanecarboxamide A->B Amidation (e.g., SOCl2, NH4OH) C (2,2-Dimethylcyclopropyl)methanamine B->C Reduction (e.g., LiAlH4 or BH3) D (2,2-Dimethylcyclopropyl)methanamine HCl C->D Salt Formation (HCl in Ether)

Figure 1: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

The initial step involves the conversion of the carboxylic acid to the corresponding primary amide. A common and effective method is the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Protocol:

  • Acyl Chloride Formation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature.

  • Reaction: Gently heat the mixture to 70°C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly add the acyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide (a significant excess), while stirring vigorously.

  • Isolation: The 2,2-dimethylcyclopropanecarboxamide will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expertise & Experience: The use of thionyl chloride is a classic and efficient method for converting carboxylic acids to acyl chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), which are easily removed. The subsequent amidation with an excess of ammonium hydroxide is a highly exothermic reaction, hence the need for cooling to prevent side reactions and ensure a high yield of the desired amide.

The reduction of the amide to the primary amine is a critical step. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is required for this transformation.

Protocol (using LiAlH₄):

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Amide Addition: Dissolve the 2,2-dimethylcyclopropanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude (2,2-dimethylcyclopropyl)methanamine.

Trustworthiness: The Fieser workup for quenching LiAlH₄ reactions is a well-established and safe procedure that results in a granular precipitate of aluminum salts that are easily filtered. It is crucial to perform the quenching step slowly and at a low temperature to control the exothermic reaction with the unreacted hydride.

The final step is the conversion of the free amine to its more stable and easily handled hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude (2,2-dimethylcyclopropyl)methanamine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, while stirring.[1] The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum to yield this compound.

Authoritative Grounding: The formation of an amine hydrochloride salt is a straightforward acid-base reaction.[2] Using anhydrous conditions is critical as the hydrochloride salt can be soluble in water, which would lead to lower yields.[3]

Amide_Reduction_Mechanism cluster_0 Amide Reduction with LiAlH4 Amide R-C(=O)NH2 Intermediate1 [R-CH(O-AlH3)-NH2]Li Amide->Intermediate1 1. Hydride Attack LiAlH4 LiAlH4 Intermediate2 R-CH=NH Intermediate1->Intermediate2 2. Elimination Amine R-CH2-NH2 Intermediate2->Amine 3. Second Hydride Attack

Figure 2: Simplified mechanism of amide reduction using LiAlH₄.

Data Summary

StepReactantsReagentsSolventTypical YieldPurity
1. Amidation 2,2-Dimethylcyclopropanecarboxylic AcidSOCl₂, NH₄OH-85-95%>95%
2. Reduction 2,2-DimethylcyclopropanecarboxamideLiAlH₄Anhydrous THF70-85%>90% (crude)
3. Salt Formation (2,2-Dimethylcyclopropyl)methanamineAnhydrous HClDiethyl Ether>95%>98%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and chemical research.

References

  • CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents.
  • Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap. Available at: [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. Available at: [Link]

  • CN1562962A - Method ofr synthesizing S-(1)-2.2 dimethylcyclopropane formamide - Google Patents.
  • CN102060694A - Method for preparing (+/-)-2, 2-dimethyl-3-chloroethynl cyclopropanecarboxylate - Google Patents.
  • Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid - Sciforum. Available at: [Link]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. Available at: [Link]

  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents.
  • [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products - YouTube. Available at: [Link]

  • Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Conversion of Amines to Amine Salts - YouTube. Available at: [Link]

  • US4252742A - Chemical process for the preparation of 2,6-dialkylcyclohexylamines from 2,6-dialkylphenols - Google Patents.
  • The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane - Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.

Sources

Technical Guide: (2,2-Dimethylcyclopropyl)methanamine HCl in Neurotherapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The "Gem-Dimethyl" Effect in Neuroscience Drug Discovery

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 139537-23-4) is a high-value chiral building block used in the synthesis of conformationally restricted neurotherapeutics. While not a standalone drug, this amine serves as a critical pharmacophore bioisostere for flexible alkyl chains (e.g., isobutyl or propyl groups) in ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Melatonin (MT1/MT2) and Sigma-1 (σ1) receptors.

Why This Scaffold Matters

In neuroscience drug development, replacing a flexible alkyl chain with a gem-dimethylcyclopropane moiety offers three decisive advantages, known as the "Gem-Dimethyl Effect" (Thorpe-Ingold Effect):

  • Conformational Locking: The cyclopropane ring restricts the rotation of the side chain, reducing the entropic penalty upon receptor binding. This often results in 10–100x increases in binding affinity (

    
    ).
    
  • Metabolic Stability: The gem-dimethyl group blocks cytochrome P450-mediated oxidation at the

    
    -carbon, significantly extending the half-life (
    
    
    
    ) of the drug in the brain.
  • Lipophilicity Modulation: The moiety increases lipophilicity (

    
    ) without adding excessive molecular weight, facilitating blood-brain barrier (BBB) penetration.
    

This guide details the application of (2,2-Dimethylcyclopropyl)methanamine HCl in synthesizing high-affinity neuro-ligands and the subsequent protocols for biological validation.

Synthetic Application: Amide Coupling Protocol

Objective: To synthesize a conformationally restricted Melatonin Receptor Agonist (Analog of Tasimelteon/Ramelteon) using (2,2-Dimethylcyclopropyl)methanamine HCl.

Mechanism of Action

The amine reacts with a carboxylic acid pharmacophore (e.g., an indole-3-acetic acid derivative) to form an amide bond. The hydrochloride salt must be neutralized in situ to release the nucleophilic free amine.

Materials
  • Reagent A: (2,2-Dimethylcyclopropyl)methanamine HCl (1.0 equiv)

  • Reagent B: 2-(2,3-dihydrobenzofuran-4-yl)acetic acid (Core scaffold) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Workup: EtOAc, 1N HCl, Sat. NaHCO₃, Brine

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask, dissolve Reagent B (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at room temperature (RT) for 15 minutes under Nitrogen (

    
    ).
    
  • Salt Neutralization: In a separate vial, dissolve (2,2-Dimethylcyclopropyl)methanamine HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (3.0 mmol). Note: The solution should turn clear as the free amine is released.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass = Scaffold MW + 98 Da).

  • Workup:

    • Dilute reaction with EtOAc (30 mL).

    • Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to yield the target amide.

Data Validation: Expected NMR Signals
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Cyclopropyl

0.4 – 0.8MultipletRing protons (High field)
Gem-Dimethyl1.0 – 1.2Two SingletsDiastereotopic methyls
Amide

6.5 – 8.0Broad SingletAmide bond formation

Visualization: Synthetic & Signaling Workflow

The following diagram illustrates the conversion of the precursor into a bioactive ligand and its subsequent action on the Melatonin MT1 receptor pathway.

NeuroDrugDesign cluster_0 Synthesis Phase cluster_1 Pharmacology Phase (MT1 Receptor) Amine (2,2-Dimethylcyclopropyl) methanamine HCl Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Scaffold Neuro-Scaffold (Acid Core) Scaffold->Coupling Ligand Bioactive Ligand (Conformational Lock) Coupling->Ligand Yield >85% Receptor MT1 Receptor (GPCR) Ligand->Receptor High Affinity Binding (Ki < 1nM) GProtein Gi/o Protein Activation Receptor->GProtein cAMP Decrease cAMP GProtein->cAMP Inhibition Effect Sleep Onset / Circadian Shift cAMP->Effect

Caption: Workflow showing the synthesis of a cyclopropyl-locked ligand and its downstream signaling effect on the MT1 receptor pathway.

In Vitro Pharmacology: Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the synthesized ligand for human MT1/MT2 receptors using 

-Melatonin.
Rationale

The cyclopropyl amine moiety is designed to mimic the ethyl-amide side chain of melatonin. This assay validates whether the "conformational lock" preserves or enhances binding compared to the endogenous ligand.

Protocol
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MT1 (Receptor

    
     fmol/mg protein). Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Assay Setup: In 96-well plates, prepare the following reaction mix (Total Volume: 200

    
    L):
    
    • 50

      
      L Membrane suspension (5 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -Melatonin (Final concentration: 0.05 nM).
    • 25

      
      L Test Compound (Dissolved in DMSO, serial dilution 
      
      
      
      to
      
      
      M).
    • 100

      
      L Incubation Buffer (50 mM Tris-HCl, 10 mM 
      
      
      
      ).
  • Incubation: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity using a Gamma Counter.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Interpretation of Results
  • 
     nM:  Highly potent (Drug Candidate).
    
  • 
     1–100 nM:  Moderate potency (Lead Compound).
    
  • 
     nM:  Low potency (Check steric clash of the dimethyl group).
    

Analytical Quality Control: Chiral Purity

Critical Note: The biological activity of cyclopropyl amines is highly stereospecific. The (1S, 3S) isomer typically exhibits different potency than the (1R, 3R) isomer. You must verify the enantiomeric excess (ee%) of your starting material.

Method: Chiral HPLC
  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for better sensitivity).

  • Acceptance Criteria: ee% > 98.0%.

References

  • Talele, T. T. (2017).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]

  • Drug Hunter. (2022).[1] "Production-Scale Synthesis of gem-Dimethylcyclopropylproline." Drug Hunter Application Notes.

  • Shuto, S., et al. (1995). "(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a New Class of NMDA-Receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy." Journal of Medicinal Chemistry, 38(15), 2964–2968.

  • Vanda Pharmaceuticals. (2014).[2] "Tasimelteon (Hetlioz) Prescribing Information." FDA Access Data.

Sources

Advanced Protocols for Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | AN-2026-CPA

Executive Summary: The Cyclopropylamine Privilege

The cyclopropylamine (CPA) motif is a "privileged structure" in modern medicinal chemistry, appearing in blockbuster drugs ranging from antidepressants (Tranylcypromine) to antivirals (Glecaprevir) and antibiotics (Ciprofloxacin). Its value lies in three distinct physicochemical properties:

  • Conformational Locking: The rigid cyclopropane ring restricts the conformational freedom of the amine, reducing the entropic penalty of receptor binding.

  • pKa Modulation: The

    
    -like character of the cyclopropane carbons lowers the basicity of the adjacent amine (approx. 1-2 pKa units lower than isopropylamine), improving membrane permeability and oral bioavailability.
    
  • Metabolic Stability: The strained ring often resists P450-mediated oxidation at the

    
    -carbon, prolonging half-life.
    

This guide moves beyond textbook definitions to provide three field-validated protocols for synthesizing CPAs, addressing the common challenges of stereocontrol, reagent sensitivity, and safety.

Strategic Route Selection

Selecting the correct synthetic pathway depends entirely on the starting material's oxidation state and the desired substitution pattern.

Decision Matrix
  • Route A (Reductive Coupling): Best for converting Amides or Nitriles directly into cyclopropylamines. Ideal for installing the ring de novo on a carbonyl scaffold.

  • Route B (Carbene Transfer): Best for Enamides . Uses transition metal catalysis (Rh, Cu) to add a carbene across the double bond. High enantioselectivity potential.[1][2][3]

  • Route C (Directed Cyclopropanation): Best for Allylic Amines . Uses Zinc-carbenoids (Simmons-Smith) directed by the amine/amide group for high diastereoselectivity.

RouteSelection Start Starting Material Amide Amide / Nitrile Start->Amide Enamide Enamide / Enecarbamate Start->Enamide AllylAmine Allylic Amine Start->AllylAmine MethodA Method A: Kulinkovich-de Meijere (Ti-Mediated) Amide->MethodA Reductive alkylation MethodB Method B: Rh-Catalyzed Carbene Transfer Enamide->MethodB Diazo decomposition MethodC Method C: Simmons-Smith (Zn-Carbenoid) AllylAmine->MethodC Directed delivery Product Cyclopropylamine Scaffold MethodA->Product MethodB->Product MethodC->Product

Figure 1: Strategic decision tree for cyclopropylamine synthesis based on substrate class.

Detailed Experimental Protocols

Protocol A: The Kulinkovich-de Meijere Reaction

Application: Direct conversion of N,N-dialkylamides to cyclopropylamines. Mechanism: This reaction proceeds via a titanacyclopropane intermediate generated from a Grignard reagent and Ti(OiPr)4.[4] This "1,2-dicarbanion equivalent" attacks the amide carbonyl.

Reagents & Setup
  • Substrate: N,N-dibenzylacetamide (1.0 equiv)

  • Titanium Source: Ti(OiPr)4 (1.0 - 1.1 equiv) or MeTi(OiPr)3 (1.0 equiv) for sensitive substrates.

  • Grignard: EtMgBr (3.0 M in Et2O, 2.2 - 3.0 equiv). Note: EtMgBr acts as both the reductant and the ethylene source.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Additives: BF3·OEt2 (1.0 equiv) is required if starting from Nitriles (Kulinkovich-Szymoniak variation).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Titanium Complexation: Charge the flask with the amide (10 mmol) and anhydrous THF (50 mL). Add Ti(OiPr)4 (3.0 mL, 10 mmol) via syringe. The solution typically turns faint yellow.

  • Controlled Addition (The Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add the EtMgBr solution dropwise over 30–45 minutes.

    • Observation: The solution will darken significantly (orange

      
       dark brown/black). This indicates the formation of the low-valent titanacyclopropane species.
      
    • Caution: Rapid addition can cause a runaway exotherm and gas evolution (ethane/ethylene).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor by TLC or LC-MS.

  • Quenching:

    • Cool back to 0°C.

    • Carefully add water (5 mL) dropwise. Warning: Vigorous gas evolution.

    • Add 10% aqueous NaOH or NH4Cl to precipitate titanium salts.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove titanium oxides. Wash the pad with Et2O. Dry the organic phase over Na2SO4 and concentrate.

Kulinkovich Ti4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti4->Titanacyclopropane + Grignard - Ethane Grignard 2 EtMgBr OxaTitan Oxatitanacyclopentane Titanacyclopropane->OxaTitan + Amide Amide Amide Substrate Imine Imine-Ti Complex OxaTitan->Imine Ring Contraction - Ti=O Product Cyclopropylamine Imine->Product Hydrolysis

Figure 2: Simplified mechanism of the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.

Protocol B: Rhodium-Catalyzed Cyclopropanation of Enamides

Application: Synthesis of chiral cyclopropylamines using diazo compounds. Mechanism: Transition metal-catalyzed decomposition of diazo compounds yields a metal-carbene, which adds across the electron-rich enamide double bond.

Reagents & Setup
  • Substrate: N-vinyl phthalimide or N-tosyl enamide (1.0 equiv).

  • Catalyst: Rh2(OAc)4 (1 mol%) for racemic; Rh2(S-DOSP)4 (1 mol%) for enantioselective.

  • Carbene Source: Ethyl diazoacetate (EDA) (1.2 - 1.5 equiv). Commercially available as a solution in toluene.

  • Solvent: CH2Cl2 or Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Solution: In a flame-dried Schlenk tube, dissolve the enamide (2.0 mmol) and Rh catalyst (0.02 mmol) in CH2Cl2 (10 mL).

  • Slow Addition (Safety Critical):

    • Dissolve EDA (2.4 mmol) in CH2Cl2 (5 mL) in a separate syringe.

    • Using a syringe pump, add the EDA solution to the reaction mixture over 4–6 hours at room temperature.

    • Why? Keeping the steady-state concentration of diazo low prevents carbene dimerization (forming fumarates/maleates) and favors the reaction with the enamide.

  • Completion: Once addition is complete, stir for an additional hour.

  • Purification: Evaporate solvent directly. The residue is usually pure enough for flash chromatography (Hexane/EtOAc).

Stereochemical Note: Enamides typically favor trans-cyclopropanation due to steric approach control. Chiral Rh(II) catalysts can achieve >90% ee.[5]

Protocol C: Directed Simmons-Smith Cyclopropanation

Application: Stereoselective cyclopropanation of allylic amines. Mechanism: A Zinc-carbenoid (IZnCH2I) coordinates to the basic amine nitrogen (or proximal Lewis basic group), directing the methylene delivery to the syn face.

Reagents & Setup
  • Substrate: Allylic amine (e.g., N-benzyl-3-aminocyclohexene).

  • Reagent: Diethylzinc (Et2Zn, 1.0 M in hexanes) and Diiodomethane (CH2I2).

  • Solvent: CH2Cl2 (DCM).

  • Alternative: For less reactive substrates, use Shi's reagent (CF3COOZnCH2I) prepared from Et2Zn + TFA + CH2I2.

Step-by-Step Methodology
  • Carbenoid Preparation:

    • In a flame-dried flask under Argon, add DCM (20 mL) and cool to -10°C .

    • Add Et2Zn (5.0 mmol, 5 mL of 1.0 M solution).

    • Add CH2I2 (10.0 mmol, 0.8 mL) dropwise. A white precipitate may form. Stir for 20 mins to form the active species (EtZnCH2I or Zn(CH2I)2).

  • Substrate Addition:

    • Dissolve the allylic amine (2.5 mmol) in DCM (5 mL).

    • Add this solution slowly to the zinc reagent at -10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

  • Quenching (Caution):

    • Cool to 0°C.

    • Add saturated aqueous NH4Cl slowly. Vigorous effervescence indicates quenching of excess organozinc.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M NaOH (to remove zinc salts) and brine.

  • Outcome: Expect high diastereoselectivity (>20:1 syn:anti) due to the directing effect of the amine.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Kulinkovich) Moisture in THF or old Ti(OiPr)4Redistill THF over Na/Benzophenone. Use fresh Ti(OiPr)4.
No Reaction (Rh-Catalysis) Catalyst poisoning or old DiazoCheck diazo titer. Ensure enamide is free of sulfur/phosphine impurities.
Carbene Dimerization Diazo addition too fastIncrease dilution. Use slower syringe pump addition (8+ hours).
Poor Diastereocontrol (Simmons-Smith) Lack of coordinationEnsure the amine is not protected with a bulky non-coordinating group (e.g., Boc is okay, but TBDMS on nearby alcohols blocks coordination).
Incomplete Conversion Steric hindranceSwitch to Shi's Reagent (Et2Zn + TFA + CH2I2) which is more electrophilic.

Safety & Handling

  • Organozincs (Et2Zn): Pyrophoric. Catches fire on contact with air. Always use long needles and inert gas lines. Have a bucket of sand nearby.

  • Diazo Compounds: Potentially explosive. Do not heat neat diazo compounds. Do not use ground glass joints (friction hazard). Perform reactions behind a blast shield.

  • Titanium Residues: The gelatinous TiO2 byproducts can clog filters. Use Celite mixed with sand to improve flow during filtration.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[6][7] Organic Reactions, 58, 1–415. Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion. Nature, 451, 417–424. Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[8] Chemical Communications, (18), 1792-1793. Link

  • Goudreau, S. R., & Charette, A. B. (2010). Stereoselective Synthesis of Cyclopropylamines. Journal of the American Chemical Society, 132(31), 10992–10993. Link

  • Brand, J. P., & Waser, J. (2012). Cyclopropanation of Enamides. Chemical Society Reviews, 41, 4165-4179. Link

  • Khade, R. L., et al. (2019).[9] Mechanistic Investigation of Biocatalytic Heme Carbenoid Insertions. ChemCatChem, 11(13), 3101-3108.[9] Link

Sources

Application Note: Experimental Protocols for (2,2-Dimethylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 926019-11-6) is a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it serves as a bioisostere for isobutyl, neopentyl, and phenyl groups .

Its utility is driven by two primary factors:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The geminal methyl groups on the cyclopropane ring restrict the conformational freedom of the attached side chain, often locking the molecule into a bioactive conformation and increasing receptor binding affinity (lower entropic penalty upon binding).

  • Metabolic Stability: Unsubstituted cyclopropylamines are often metabolic "soft spots," susceptible to CYP450-mediated ring opening or oxidation. The C2-gem-dimethyl substitution sterically blocks these metabolic pathways, significantly extending the half-life (

    
    ) of the parent drug.
    

This guide provides robust protocols for handling, activating, and coupling this hygroscopic salt, ensuring high yields and reproducibility.

Physicochemical Profile & Handling

Table 1: Key Chemical Properties

PropertyDataExperimental Implication
Molecular Weight 135.64 g/mol Use precise stoichiometry; small errors affect equivalents.
Appearance White crystalline solidHygroscopic; absorbs atmospheric water rapidly.
Solubility High: Water, DMSO, MeOHLow: DCM, Et2O (as salt)Must be solubilized in polar solvents or free-based for non-polar work.
pKa (Conjugate Acid) ~9.5–10.5 (Est.)Requires a base with pKa > 10 (e.g., DIPEA, TEA) for full deprotonation.
Stability Acid: StableBase: Volatile (as free amine)CRITICAL: Do not concentrate the free base to dryness under high vacuum; it will sublime/evaporate.
Handling Protocol
  • Storage: Store at 2–8°C in a desiccator. The salt is hygroscopic; allow the vial to warm to room temperature before opening to prevent condensation.

  • Weighing: Weigh quickly. For precise quantitative work (e.g., kinetics), prepare a stock solution in DMSO or Methanol immediately after weighing.

Protocol A: Amide Coupling (The "Workhorse" Reaction)

Objective: Efficient coupling of (2,2-dimethylcyclopropyl)methanamine to a carboxylic acid scaffold. Challenge: While the methylene linker (-CH2-) reduces steric strain compared to direct cyclopropylamines, the gem-dimethyl group creates a "neopentyl-like" environment that can retard reaction rates with bulky acids.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv

  • Amine Salt: 1.2 equiv

  • Coupling Agent: HATU (Preferred for hindered substrates) or EDC/HOBt (for simple cases).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1).

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester (O-At ester). Note: The solution should turn slightly yellow.

  • Amine Preparation (In-Situ Neutralization): In a separate vial, suspend (2,2-dimethylcyclopropyl)methanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (3.0 equiv).

    • Why 3.0 equiv? 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain basicity during coupling.

  • Coupling: Add the amine/base solution dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.

    • Tip: The amine has low UV absorbance. Monitor consumption of the acid or appearance of the product mass.

  • Workup:

    • Dilute with EtOAc.

    • Wash successively with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat. NaHCO3 (removes unreacted acid/HOBt), and Brine.

    • Dry over Na2SO4 and concentrate.

Visualization: Amide Coupling Decision Logic

AmideCoupling start Start: Carboxylic Acid + Amine HCl check_steric Is the Acid Sterically Hindered? start->check_steric path_std Standard Path (EDC/HOBt) check_steric->path_std No path_hindered Hindered Path (HATU or T3P) check_steric->path_hindered Yes (e.g., ortho-subs) reaction Reaction: DMF, DIPEA (3 eq), RT path_std->reaction path_hindered->reaction monitor Monitor: LC-MS (Amine is UV silent) reaction->monitor check_complete Conversion > 90%? monitor->check_complete workup Workup: Acid/Base Wash check_complete->workup Yes troubleshoot Troubleshoot: 1. Switch to Acid Chloride 2. Heat to 50°C check_complete->troubleshoot No (Stalled) troubleshoot->reaction Retry

Caption: Decision tree for optimizing amide coupling with hindered cyclopropyl amines.

Protocol B: Reductive Amination

Objective: Synthesis of secondary amines. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 due to lower toxicity and better control over over-alkylation.

Step-by-Step Procedure
  • Imine Formation: Dissolve the Aldehyde/Ketone (1.0 equiv) and (2,2-dimethylcyclopropyl)methanamine HCl (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

  • Neutralization: Add TEA (Triethylamine, 1.1 equiv) to liberate the free amine in situ.

    • Critical: Do not add the reducing agent yet. Stir for 30–60 mins to ensure imine formation. Use molecular sieves (4Å) if the ketone is unreactive.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench with Sat. NaHCO3 (gas evolution occurs). Extract with DCM.

Protocol C: Free Base Liberation (If Isolation is Required)

Warning: The free amine (2,2-dimethylcyclopropyl)methanamine is a low-molecular-weight amine and is volatile .

  • Suspend the HCl salt in DCM (Dichloromethane).

  • Add 1M NaOH (aqueous) slowly at 0°C.

  • Stir vigorously for 15 minutes.

  • Separate layers. Extract the aqueous layer 3x with DCM.

  • Dry combined organics over K2CO3 (Avoid CaCl2 as amines can coordinate).

  • Concentration: Carefully remove solvent on a rotary evaporator at low vacuum (≥ 300 mbar) and low bath temperature (< 30°C) . Do not leave under high vacuum for extended periods.

    • Recommendation: Ideally, use the solution of the free base directly in the next step without full isolation to prevent yield loss.

Mechanistic Insight: Metabolic Stability

The inclusion of the gem-dimethyl group is a deliberate medicinal chemistry strategy. The diagram below illustrates how this modification protects the scaffold from oxidative degradation.

MetabolicStability cluster_unsub Unsubstituted Cyclopropylamine cluster_sub Gem-Dimethyl Analog (Target) node_unsub Cyclopropyl-CH2-NH2 cyp_attack CYP450 Attack (Ring Opening / Oxidation) node_unsub->cyp_attack metabolite Reactive Iminium / Ring-Opened Metabolite cyp_attack->metabolite node_sub (2,2-Dimethyl)-Cyclopropyl-CH2-NH2 steric_block Gem-Dimethyl Steric Shield node_sub->steric_block stable Metabolically Stable (Extended t1/2) steric_block->stable

Caption: Mechanism of metabolic stabilization via the gem-dimethyl effect, blocking CYP450 access.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses gem-dimethyl bioisosteres).[2][3]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Authoritative review on cyclopropyl and gem-dimethyl effects).

  • Talele, T. T. (2016). "The 'cyclopropyl fragment' is a versatile player in the drug discovery arena."[1][2][4] Journal of Medicinal Chemistry, 59(19), 8712-8756.

  • PubChem Compound Summary. "[(2,2-dimethylcyclopropyl)methyl]amine hydrochloride" (CID 53433526).[5]

Sources

Application Note: Preparation of Selective 5-HT2C Agonists via Cyclopropylamine Scaffolds

[1]

Executive Summary & Rationale

The serotonin 2C receptor (5-HT2C) is a validated therapeutic target for obesity, epilepsy, and addiction. However, the development of 5-HT2C agonists is plagued by the need for exquisite selectivity against the homologous 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiac valvulopathy) receptors.[1]

Why Cyclopropylamines? The cyclopropylamine moiety serves as a conformationally restricted bioisostere of the ethylamine side chain found in serotonin (5-HT). By locking the nitrogen lone pair vector and the aryl-amine distance, cyclopropylamines reduce the entropic penalty of binding. Furthermore, the rigid cyclopropane ring often occupies a distinct hydrophobic pocket in the 5-HT2C orthosteric site, enhancing selectivity profiles that flexible alkyl chains cannot achieve.

This Application Note details the synthesis of 2-phenylcyclopropylamine derivatives—a privileged scaffold for 5-HT2C agonism—utilizing a scalable Curtius Rearrangement protocol. We focus on the trans-isomers, which historically demonstrate superior potency and selectivity.

Synthetic Strategy: The Curtius Route

While cyclopropylamines can be synthesized via the Kulinkovich reaction or direct amination, the Curtius Rearrangement of cyclopropanecarboxylic acids is the preferred route for medicinal chemistry. It allows for the late-stage installation of the amine with full retention of stereochemistry, which is critical when working with chiral cyclopropanes resolved in earlier steps.

Strategic Workflow

The synthesis proceeds from a substituted cinnamic acid or styrene precursor, followed by cyclopropanation, hydrolysis, and finally the Curtius degradation.

SynthesisWorkflowStartSubstitutedCinnamic Acid/EsterStep1Cyclopropanation(Corey-Chaykovsky or Rh-Diazo)Start->Step1Inter1CyclopropaneCarboxylateStep1->Inter1Step2Hydrolysis(LiOH/THF)Inter1->Step2Inter2CyclopropaneCarboxylic AcidStep2->Inter2Step3Curtius Rearrangement(DPPA, Et3N, t-BuOH)Inter2->Step3Inter3Boc-ProtectedAmineStep3->Inter3FinalCyclopropylamineHCl SaltInter3->FinalDeprotection(HCl/Dioxane)

Figure 1: Strategic workflow for converting cinnamic acid derivatives to cyclopropylamines with retention of configuration.

Detailed Protocol: Synthesis of trans-2-(Trifluoromethyl)phenylcyclopropylamine

This protocol describes the synthesis of a representative 5-HT2C agonist scaffold. The use of Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive acyl azides.

Phase 1: Cyclopropanation (Corey-Chaykovsky Method)[2]

Objective: Convert trans-3-(2-trifluoromethylphenyl)acrylate to the corresponding cyclopropane ester.

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion, 1.5 eq), DMSO (anhydrous), Ethyl trans-3-(2-trifluoromethylphenyl)acrylate (1.0 eq).

  • Procedure:

    • In a flame-dried flask under Argon, dissolve trimethylsulfoxonium iodide in dry DMSO.

    • Add NaH portion-wise at room temperature. Stir for 1 hour until gas evolution ceases (formation of dimethyloxosulfonium methylide).

    • Cool the ylide solution to 0°C.

    • Add the acrylate substrate (dissolved in minimal DMSO) dropwise.

    • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Pour into ice-cold brine and extract with Et2O (3x).

    • Purification: Flash chromatography (SiO2) yields the trans-cyclopropane ester.

Phase 2: Hydrolysis
  • Dissolve the ester in THF/MeOH/H2O (3:1:1).

  • Add LiOH·H2O (3.0 eq). Stir at RT overnight.

  • Acidify to pH 2 with 1N HCl. Extract with EtOAc.

  • Concentrate to yield the trans-2-arylcyclopropanecarboxylic acid .

Phase 3: The Curtius Rearrangement (Critical Step)

Safety Note: DPPA releases hydrazoic acid and nitrogen gas. Perform in a well-ventilated fume hood behind a blast shield.

  • Reagents: trans-2-arylcyclopropanecarboxylic acid (1.0 mmol), Diphenylphosphoryl azide (DPPA, 1.1 mmol), Triethylamine (TEA, 1.2 mmol), tert-Butanol (excess, solvent/reagent).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous tert-butanol (10 mL/mmol).

    • Add TEA, followed by dropwise addition of DPPA at RT.

    • Heat the mixture to reflux (85°C) for 6–12 hours.

    • Mechanism:[2][3][4][5] The acid converts to the acyl azide in situ, which thermally rearranges to the isocyanate.[5] The isocyanate is immediately trapped by tert-butanol to form the Boc-protected amine.

    • Work-up: Cool to RT. Concentrate under vacuum. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

    • Purification: Flash chromatography yields the N-Boc-cyclopropylamine.

Phase 4: Deprotection & Salt Formation
  • Dissolve the N-Boc intermediate in 4M HCl in Dioxane.

  • Stir at RT for 2 hours (precipitate usually forms).

  • Filter the solid or concentrate and triturate with Et2O.

  • Result: trans-2-(2-trifluoromethylphenyl)cyclopropylamine hydrochloride.

Validation & Quality Control

To ensure the compound is suitable for biological screening, it must pass strict QC parameters.

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 95%
Identity 1H-NMR (400 MHz, DMSO-d6)Characteristic cyclopropane protons (0.8–1.5 ppm, multiplets)
Enantiopurity Chiral HPLC (e.g., Chiralpak AD-H)> 98% ee (Critical for selectivity)
Residual Solvent GC-Headspace< ICH limits (esp. for DMSO/Dioxane)

Expert Insight on Stereochemistry: For 5-HT2C agonists, the (+)-(1S, 2R) enantiomer of 2-phenylcyclopropylamine derivatives typically exhibits higher potency and selectivity compared to the (-)-isomer. It is highly recommended to perform chiral resolution on the Boc-protected intermediate or the final amine using chiral HPLC or diastereomeric salt crystallization (e.g., with L-tartaric acid).

Pharmacological Context: Achieving Selectivity

The primary risk in 5-HT2C drug development is off-target activity at 5-HT2B. The cyclopropylamine scaffold helps mitigate this by exploiting subtle differences in the receptor binding pockets.

SelectivityLogiccluster_ReceptorsReceptor Subtype Interaction ProfileAgonistCyclopropylamineAgonistR2C5-HT2C Receptor(Target: Satiety/Epilepsy)Agonist->R2CHigh Affinity(Ki < 10 nM)R2A5-HT2A Receptor(Avoid: Hallucinations)Agonist->R2ALow Affinity(Selectivity > 100x)R2B5-HT2B Receptor(Avoid: Valvulopathy)Agonist->R2BNegligible Activity(Selectivity > 500x)Pathway1Therapeutic EffectR2C->Pathway1Gq/11 Signaling(Calcium Flux)

Figure 2: Desired pharmacological profile of the synthesized agonist.

In Vitro Assay (Calcium Flux): To confirm activity, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium 4 assay in HEK-293 cells stably expressing human 5-HT2C (edited isoform). Agonists should induce a concentration-dependent increase in intracellular calcium.

References

  • Zhang, G., et al. (2019).[6] Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism.[6] European Journal of Medicinal Chemistry, 182, 111626.

  • Wacker, D. A., & Miller, K. J. (2008).[7] Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases. Current Opinion in Drug Discovery & Development, 11(4), 438-445.[7]

  • Cheng, J., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(21), 9788-9806.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Peltier, R., et al. (2019).[6] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 15, 2372–2376.

Use of (2,2-Dimethylcyclopropyl)methanamine hydrochloride in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary

This compound (CAS: 926019-11-6) represents a high-value pharmacophore in modern drug design, distinct from simple alkyl amines due to its dual utility: conformational restriction and mechanism-based enzyme inactivation .[1] Unlike flexible alkyl chains, the cyclopropane ring locks the amine vector, reducing the entropic penalty of binding. Furthermore, the gem-dimethyl substitution introduces specific steric bulk that can modulate metabolic stability (blocking P450 oxidation) or tune the reactivity of the cyclopropane ring for covalent target engagement (e.g., LSD1 inhibition). This guide provides validated protocols for integrating this moiety into lead compounds, focusing on handling the hydrochloride salt, optimization of amide couplings, and mechanistic considerations for target specificity.

Scientific Rationale & Applications

The "Conformational Lock" Effect

In G-Protein Coupled Receptor (GPCR) ligand design, flexible ethylamine side chains often suffer from high entropic costs upon binding. The (2,2-dimethylcyclopropyl)methanamine scaffold acts as a rigid bioisostere.

  • Mechanism: The cyclopropane ring fixes the torsion angle of the ethylamine bridge. The gem-dimethyl group adds lipophilicity and restricts rotation further via the Thorpe-Ingold effect, often favoring the bioactive conformation.

  • Case Study (5-HT2C Agonists): Research has demonstrated that replacing flexible isopropyl ethers with the 2,2-dimethylcyclopropyl scaffold yields selective Serotonin 2C (5-HT2C) agonists.[1] The rigid scaffold minimizes off-target activity at 5-HT2A and 5-HT2B receptors by preventing the adoption of conformations required for those subtypes [1].[1]

Mechanism-Based Inactivation (LSD1/MAO)

Cyclopropylamines are privileged structures for inhibiting flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO).[1]

  • Mechanism: The amine undergoes single-electron transfer (SET) to the FAD cofactor.[2] The resulting radical cation triggers a cyclopropyl ring opening, leading to the formation of a covalent adduct with FAD.

  • Role of gem-Dimethyl: The 2,2-dimethyl substitution modulates the kinetics of this ring opening. While unhindered cyclopropylamines (like tranylcypromine) are potent inhibitors, the dimethyl substitution can be used to fine-tune the "warhead" reactivity, potentially improving selectivity between LSD1 and MAO-A/B by sterically excluding the inhibitor from the smaller MAO active sites [2, 3].

Visualization of Mechanisms

Figure 1: Mechanistic Pathways in Drug Design

This diagram contrasts the two primary modes of action: Structural rigidification (non-covalent) vs. Suicide inhibition (covalent).

G cluster_0 Pathway A: Structural Bioisostere cluster_1 Pathway B: Covalent Warhead Scaffold (2,2-Dimethylcyclopropyl) methanamine HCl Rigidification Conformational Restriction Scaffold->Rigidification Intact Ring Oxidation Enzymatic Oxidation (SET Mechanism) Scaffold->Oxidation Amine Oxidation Binding High Affinity Binding (Entropic Gain) Rigidification->Binding Target1 GPCRs (e.g., 5-HT2C) Binding->Target1 RingOpen Cyclopropyl Ring Opening Oxidation->RingOpen Radical Intermediate Adduct Covalent FAD Adduct RingOpen->Adduct Irreversible Bond Target2 Epigenetic Enzymes (LSD1/KDM1A) Adduct->Target2

Caption: Dual-pathway utility of the scaffold. Pathway A utilizes the intact ring for receptor fitting; Pathway B exploits ring strain for enzyme inactivation.

Experimental Protocols

Protocol A: Handling & Free-Basing

The reagent is supplied as a hydrochloride salt (C6H13N[1]·HCl), which is hygroscopic and acidic. Direct use in base-sensitive reactions requires careful neutralization.[1]

Materials:

  • (2,2-Dimethylcyclopropyl)methanamine HCl[1][3][4][5][6]

  • Dichloromethane (DCM) or 2-MeTHF[1]

  • N,N-Diisopropylethylamine (DIPEA) or 1M NaOH[1]

Procedure:

  • In-situ Neutralization (Recommended for Couplings):

    • Suspend 1.0 equivalent of the HCl salt in the reaction solvent (e.g., DMF or DCM).

    • Add 1.2 – 1.5 equivalents of DIPEA.

    • Stir for 10 minutes at Room Temperature (RT) until the solid dissolves or a fine suspension of amine-HCl salts forms. Proceed immediately to coupling.

  • Isolation of Free Amine (For volatile/sensitive reactions):

    • Dissolve the HCl salt in minimal water.

    • Basify to pH > 12 using 2M NaOH.

    • Extract 3x with DCM.

    • Dry organics over Na2SO4 and concentrate carefully (the free amine is volatile). Use immediately.

Protocol B: Amide Coupling (General Lead Synthesis)

This protocol is optimized to minimize racemization and maximize yield when coupling this sterically hindered amine to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Core (1.0 eq)[1]

  • (2,2-Dimethylcyclopropyl)methanamine HCl (1.1 eq)[1][5]

  • HATU (1.2 eq) (Preferred over EDC for hindered amines)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq).[1]

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir at RT for 5 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add (2,2-Dimethylcyclopropyl)methanamine HCl (1.1 eq) directly to the mixture.

  • Reaction: Purge with N2, cap, and stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is low after 4 hours, heat to 40°C. The gem-dimethyl group adds steric bulk near the nucleophilic nitrogen, potentially slowing kinetics.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over MgSO4.

  • Purification: Flash chromatography. The amide product is typically stable on silica.

Protocol C: Assessment of Metabolic Stability (Microsomal Stability)

To validate the bioisosteric benefit (blocking metabolic soft spots), compare the analog against an isopropyl or ethylamine control.

Assay Conditions:

  • System: Human/Mouse Liver Microsomes (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.

  • Test Compound: 1 µM final concentration.

  • Timepoints: 0, 15, 30, 60 min.

Data Interpretation:

  • High Stability: Intrinsic Clearance (CLint) < 10 µL/min/mg.[1] Indicates the gem-dimethyl group successfully blocks P450 hydroxylation at the cyclopropyl methine or adjacent sites.

  • Low Stability: CLint > 50 µL/min/mg. Suspect N-dealkylation or oxidation of the gem-dimethyl methyl groups themselves (less common but possible).[1]

Quantitative Data Summary

Table 1: Physicochemical Profile of the Scaffold

Property Value Implication for Design
Molecular Weight 135.64 g/mol (HCl salt) Fragment-like, high ligand efficiency potential.[1]
ClogP (Free Base) ~1.2 (Predicted) Moderate lipophilicity; good for CNS penetration.[1]
H-Bond Donors 2 (Amine) Standard primary amine interactions.[1]
Steric Bulk High (vs. Ethyl) gem-Dimethyls create a "fat" vector; probes hydrophobic pockets.[1]

| pKa | ~9.5 (Predicted) | Predominantly protonated at physiological pH.[1] |

Synthesis Workflow Diagram

This DOT diagram outlines the decision tree for synthesizing the building block or coupling it.

Synthesis Start Target Design Containing Scaffold Source Sourcing Strategy Start->Source Commercial Purchase HCl Salt (CAS 926019-11-6) Source->Commercial Available? Synthesize In-House Synthesis Source->Synthesize Custom Analog? Coupling Coupling to Core Commercial->Coupling Acid Precursor: 2,2-Dimethylcyclopropane- carboxylic acid Synthesize->Acid Curtius Curtius Rearrangement (DPPA, tBuOH -> TFA) Acid->Curtius Route 1 (Cleanest) AmideRed Amide Formation -> Reduction (NH3 -> LiAlH4) Acid->AmideRed Route 2 (Scale) Curtius->Coupling AmideRed->Coupling MethodA Method A: HATU/DIPEA (Standard) Coupling->MethodA Carboxylic Acid Core MethodB Method B: Reductive Amination (If connecting to Aldehyde) Coupling->MethodB Aldehyde Core

Caption: Decision matrix for sourcing and coupling the (2,2-dimethylcyclopropyl)methanamine moiety.

References

  • Cheng, J., et al. (2015).[6] "Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist." Tetrahedron Letters, 56(23), 3420-3422.[6]

  • Binda, C., et al. (2010).[2] "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Journal of the American Chemical Society, 132(19), 6827–6833.

  • Mimasu, S., et al. (2010). "Structurally Constrained PCPA Analogues as Novel LSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(11), 3361-3364.

  • PubChem. this compound Compound Summary. [1]

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Troubleshooting & Optimization

Technical Support Center: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers utilizing (2,2-Dimethylcyclopropyl)methanamine hydrochloride in drug discovery and synthesis. It addresses stability, reactivity, and specific byproduct profiles derived from the compound's unique structural strain.

Product Category: Building Blocks / Primary Amines Application: Fragment-based drug discovery (FBDD), peptidomimetics, conformational restriction. Technical Lead: Dr. Aris Thorne, Senior Application Scientist

Executive Technical Overview

This compound combines a basic primary amine with a sterically demanding, conformationally rigid cyclopropane core. The gem-dimethyl group at the C2 position introduces significant Thorpe-Ingold effects , influencing both the stability of the ring and the trajectory of nucleophilic attacks.

While the hydrochloride salt is stable under standard storage conditions, the free base and reaction intermediates are susceptible to acid-catalyzed ring opening and steric occlusion during amide coupling. This guide addresses these specific failure modes.

Troubleshooting & FAQs
Category A: Stability & Purity (Pre-Reaction)

Q1: I see unexpected olefinic signals (5.0–5.5 ppm) in the NMR of my free base. What happened? Diagnosis: Acid-Catalyzed Ring Opening (ACRO). Technical Insight: The gem-dimethyl group stabilizes the cyclopropane ring thermodynamically but creates a kinetic vulnerability. Under strong acidic conditions (or prolonged exposure to Lewis acids), the C1-C2 bond can cleave to form a stable tertiary carbocation at the C2 position. This intermediate eliminates a proton to form an acyclic alkene. Mechanism:

  • Protonation of the ring (or Lewis acid coordination).

  • Cleavage of the C1-C2 bond driven by relief of ring strain and formation of a tertiary cation.

  • Elimination to form 4-methylpent-3-en-1-amine (or related isomers). Corrective Action:

  • Neutralization: Use mild bases (e.g., K₂CO₃, NaHCO₃) rather than strong hydroxides if heat is involved.

  • Solvent Choice: Avoid protic solvents with high acidity (e.g., acetic acid) during workup.

  • Storage: Store the free base at -20°C under argon; do not store in chloroform (which can become acidic over time).

Q2: The material has turned into a hygroscopic oil/gum. Is it degraded? Diagnosis: Hygroscopicity of the HCl salt. Technical Insight: Cyclopropylamines are highly hygroscopic. Moisture absorption does not necessarily indicate chemical degradation but leads to stoichiometry errors in subsequent reactions. Corrective Action:

  • Drying: Lyophilize from water/dioxane or dry in a vacuum desiccator over P₂O₅ for 24 hours.

  • Validation: Check water content via Karl Fischer titration before weighing for critical couplings.

Category B: Reaction Optimization (During Synthesis)

Q3: My amide coupling yield is stalled at ~50%. Is the amine nucleophilic enough? Diagnosis: Steric Occlusion (Conformational Gating). Technical Insight: While the amine is primary, the adjacent gem-dimethyl group on the cyclopropane ring restricts the "cone of approach" for the electrophile. Standard coupling reagents (EDC/HOBt) may be too slow, allowing activated esters to hydrolyze or rearrange. Corrective Action:

  • Reagent Switch: Switch to high-velocity coupling reagents like HATU or COMU .

  • Base: Ensure at least 3.0 equivalents of DIPEA to prevent protonation of the amine, which is crucial given the steric barrier.

  • Protocol: Pre-activate the acid for 15 minutes before adding the amine.

Q4: I observe a "dimer" impurity by LC-MS ([M+H]+ ~ 197). Diagnosis: N-Alkylation / Self-Condensation. Technical Insight: If the free base is generated in concentrated conditions with alkyl halides present (or during reductive amination steps), the amine can act as a nucleophile toward its own precursors or activated species, leading to secondary amine formation. Corrective Action:

  • Dilution: Perform reactions at 0.05 M to 0.1 M concentration.

  • Order of Addition: Add the electrophile slowly to the amine (excess amine favors mono-substitution).

Byproduct Profile & Identification

Use the following table to identify impurities in your crude reaction mixture.

Impurity TypeStructure / NameOriginLC-MS Signature (approx.)
Ring-Opened Alkene 4-methylpent-3-en-1-amineAcid-catalyzed cleavage (Elimination)[M+H]⁺ = 100 (Isomer of SM)
Ring-Opened Alcohol 4-hydroxy-4-methylpentan-1-amineAcid-catalyzed cleavage (Hydration)[M+H]⁺ = 118 (+18 Da)
Ring-Opened Chloride 4-chloro-4-methylpentan-1-amineReaction with strong HCl/SOCl₂[M+H]⁺ = 136/138 (+36 Da)
Dimer N-((2,2-dimethylcyclopropyl)methyl)-1-(2,2-dimethylcyclopropyl)methanamineNucleophilic attack on activated species[M+H]⁺ = 197
Mechanistic Visualization

The following diagrams illustrate the critical failure mode (Ring Opening) and the recommended workflow for handling.

Figure 1: Acid-Catalyzed Ring Opening Pathway

Caption: The gem-dimethyl group directs the cleavage of the C1-C2 bond via a tertiary carbocation intermediate, leading to acyclic impurities.

RingOpening SM (2,2-Dimethylcyclopropyl) methanamine (SM) Protonation Protonation (H+ Attack) SM->Protonation Acidic Media Transition Transition State: C1-C2 Bond Strain Protonation->Transition Carbocation Tertiary Carbocation (at C2 position) Transition->Carbocation Ring Cleavage Alkene Byproduct A: 4-methylpent-3-en-1-amine (Alkene) Carbocation->Alkene -H+ (Elimination) Alcohol Byproduct B: 4-hydroxy-4-methylpentan-1-amine (Hydration) Carbocation->Alcohol +H2O (Nucleophilic Trap)

Figure 2: Recommended Handling Workflow

Caption: Decision tree for maximizing yield and minimizing byproducts during amide coupling.

Workflow Start Start: HCl Salt Check Check Hygroscopicity Start->Check Dry Dry over P2O5 Check->Dry If wet/sticky Coupling Amide Coupling Step Check->Coupling If dry Dry->Coupling Reagent Select Reagent: HATU or COMU Coupling->Reagent Base Base: DIPEA (3.0 eq) Coupling->Base Workup Workup / Isolation Reagent->Workup Base->Workup AcidWash Avoid Strong Acid Wash (Risk of Ring Opening) Workup->AcidWash NOT RECOMMENDED BasicWash Use Sat. NH4Cl or Dilute Citric Acid Workup->BasicWash Recommended

Standard Operating Protocols
Protocol A: Safe Free-Basing (Byproduct Minimization)
  • Suspend the HCl salt (1.0 eq) in DCM or MTBE (0.1 M).

  • Add saturated aqueous NaHCO₃ (5.0 eq) or 1M K₂CO₃ . Note: Avoid NaOH to prevent potential degradation if heating occurs.

  • Stir vigorously at Room Temperature for 30 minutes.

  • Separate layers. Extract aqueous layer 2x with DCM.

  • Dry organics over Na₂SO₄ (MgSO₄ is slightly acidic and less preferred).

  • Concentrate under reduced pressure at <30°C . Use immediately.

Protocol B: High-Efficiency Amide Coupling
  • Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Add (2,2-Dimethylcyclopropyl)methanamine HCl (1.1 eq). Note: Adding the salt directly to the basic mixture is often safer than pre-free-basing if the reaction is fast.

  • Monitor by LC-MS. If the "Acid-Activated" peak persists, add 0.5 eq more amine.

References
  • BenchChem.(2-Mesitylcyclopropyl)methanamine Synthesis & Reactivity.

  • Organic Chemistry Portal. Gem-Dimethylcyclopropanation: Scope and Limitations. (Stability of gem-dimethyl cyclopropanes).[1]

  • National Institutes of Health (PubChem).this compound Compound Summary.

  • ResearchGate.Acid-catalyzed ring-opening reactions of cyclopropanated systems. (Mechanistic insights into ring cleavage).

  • TCI Chemicals.

Sources

Technical Support Center: Impurity Control in (2,2-Dimethylcyclopropyl)methanamine HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Quality Attributes (CQAs)

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a high-value pharmacophore, notably serving as a key building block for protease inhibitors (e.g., Boceprevir, Nirmatrelvir precursors) and dehydropeptidase inhibitors (e.g., Cilastatin).

Achieving pharmaceutical-grade purity (>98%) requires navigating three specific chemical hazards inherent to its structure:

  • The "Carbenoid Hangover": Persistent zinc/aluminum residues from cyclopropanation.

  • The "Rearrangement Trap": Urea and isocyanate impurities during Curtius/Hofmann sequences.

  • The "Acid-Sensitivity Paradox": While the gem-dimethyl group provides steric protection, the cyclopropylcarbinyl system is electronically prone to ring-opening or rearrangement under forcing acidic conditions.

This guide provides actionable troubleshooting protocols to eliminate these specific impurity profiles.

Module 1: The Cyclopropanation Stage (Simmons-Smith)[1][2][3][4]

Context: The most common route involves the cyclopropanation of 3-methyl-2-buten-1-ol (prenyl alcohol) or its derivatives. The primary impurity here is residual Zinc (Zn) and unreacted alkene .

Impurity Genealogy Diagram

ImpurityGenealogy Start Prenyl Alcohol/Amine Reaction Simmons-Smith Cyclopropanation Start->Reaction Zn Zn(CH2I)2 / Et2Zn Zn->Reaction Target (2,2-Dimethylcyclopropyl) methanol/amine Reaction->Target Ideal Path Impurity1 Impurity A: Residual Zinc Salts (Colloidal) Reaction->Impurity1 Poor Quench Impurity2 Impurity B: Unreacted Alkene Reaction->Impurity2 Inactive Carbenoid Impurity3 Impurity C: Ring-Opened Byproducts Reaction->Impurity3 Acidic Workup

Caption: Figure 1. Origin of critical impurities during the cyclopropanation phase. Note that poor quenching leads to colloidal zinc persistence.

Troubleshooting Guide: Zinc Removal

Problem: The reaction mixture forms a viscous emulsion during workup; Zinc levels in the final product exceed ICH Q3D limits.

Root Cause: Zinc salts (ZnI₂, Zn(OH)₂) form gelatinous precipitates that trap organic product and are difficult to filter.

ParameterStandard Protocol (Flawed)Optimized Protocol (Correct)
Quench Reagent Dilute HCl or WaterRochelle Salt (Potassium Sodium Tartrate) or Sat. NH₄Cl
Mechanism Precipitates Zn(OH)₂ (Gel)Chelates Zn²⁺ into soluble tartrate complex
Separation Slow phase separationSharp interface within 15 mins
Residual Zn >5000 ppm<20 ppm

Protocol 1.1: The Rochelle Salt Quench

  • Cool the reaction mixture (containing Et₂Zn/CH₂I₂) to 0°C.

  • Slowly add a saturated aqueous solution of Rochelle Salt (1.5 equivalents relative to Zn). Caution: Exothermic.

  • Allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours .

    • Checkpoint: The mixture must turn from a gray/milky suspension to two clear layers (organic and aqueous).

  • Separate layers. Wash the organic layer with 10% NH₄OH to remove trace iodides.

Module 2: The Rearrangement Stage (Curtius/Hofmann)[5]

Context: When synthesizing the amine from 2,2-dimethylcyclopropanecarboxylic acid (via Curtius) or the amide (via Hofmann), the most persistent impurity is the symmetric urea .

Technical Insight: The Urea Trap

In the Curtius rearrangement, the intermediate isocyanate is highly electrophilic. If moisture is present, it hydrolyzes to the amine. This newly formed amine immediately attacks the remaining isocyanate to form the urea dimer.

Reaction:




Troubleshooting Guide: Preventing Urea Formation

Q: I see a spot on TLC just above my product that is insoluble in acid. What is it? A: This is likely the N,N'-bis((2,2-dimethylcyclopropyl)methyl)urea. It is non-basic and will not form a salt, making it hard to remove after the fact.

Corrective Action (The "One-Pot" Protocol): Avoid isolating the isocyanate. Use the Modified Curtius with tert-butanol.

  • Activation: Treat the acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene.

  • Rearrangement: Heat to 80°C to form the isocyanate in situ.

  • Trapping (Critical): Ensure a large excess of tert-butanol (

    
    -BuOH) is present. This traps the isocyanate as the Boc-protected amine (
    
    
    
    ).
    • Why? The reaction of isocyanate with alcohol is faster than with trace water, and the Boc-carbamate cannot attack the isocyanate.

  • Deprotection: Deprotect the Boc group with HCl/Dioxane in the final step.

Module 3: Salt Formation & Isolation (The Critical Control Point)

Context: Converting the free amine to the hydrochloride salt. Risk: Ring opening.[1] While the gem-dimethyl group stabilizes the ring against nucleophiles compared to simple cyclopropane, the cyclopropylcarbinyl cation (if generated) rearranges rapidly to cyclobutene or homoallylic derivatives.

Workflow Diagram: Safe Salt Formation

SaltFormation FreeBase Free Amine (in MTBE/Ether) AcidAdd Add HCl (anhydrous) in Dioxane/Et2O FreeBase->AcidAdd TempControl Temp Control < 5°C AcidAdd->TempControl Filtration Filtration under N2 TempControl->Filtration Precipitate Forms Risk Risk: Ring Opening (Avoid Aqueous HCl) TempControl->Risk If T > 25°C Drying Vacuum Dry < 40°C Filtration->Drying

Caption: Figure 2. Optimized workflow for hydrochloride salt formation to prevent acid-catalyzed ring opening.

FAQ: Salt Formation & Stability

Q: Can I use aqueous HCl (37%) to form the salt? A: NO. Using aqueous HCl introduces water and heat (exothermic protonation). The combination of strong acid, water, and heat can facilitate the ring-opening hydrolysis, especially if the mixture is concentrated by heating.

  • Correct Method: Dissolve the free amine in diethyl ether or MTBE. Cool to 0°C. Add 4M HCl in Dioxane or 2M HCl in Ether dropwise. The salt will precipitate immediately.

Q: My product is hygroscopic. How do I handle it? A: (2,2-Dimethylcyclopropyl)methanamine HCl is often hygroscopic.

  • Filter under a blanket of Nitrogen or Argon.

  • Do not dry in an oven open to air. Use a vacuum desiccator with P₂O₅.

  • Store in a tightly sealed vial with a desiccant pack at -20°C.

Q: The melting point is lower than reported (Lit: ~180-185°C). Why? A: This usually indicates:

  • Residual Solvent: Dioxane/Ether trapped in the crystal lattice. (Solution: Dry at 40°C under high vacuum for 24h).

  • Isomeric Impurity: If you started with technical grade prenyl alcohol, you might have the linear isomer or regioisomers.

  • Enantiomeric Excess (if chiral): If making a single enantiomer (e.g., for Cilastatin), a depressed MP indicates racemization. Check chiral HPLC.

Summary of Specifications

AttributeSpecificationControl Method
Appearance White to off-white solidRecrystallization (iPrOH/Et₂O)
Zinc Content < 20 ppmRochelle Salt Workup
Purity (GC/HPLC) > 98.0%Avoid Urea formation (Module 2)
Water Content < 1.0%Anhydrous HCl generation
Identity (H-NMR) Distinct doublets for gem-dimethyl (0.8-1.1 ppm)Verify integral ratio

References

  • Simmons-Smith Optimization & Zinc Removal

    • Charette, A. B., et al. "Molten Zinc-Copper Couple: A Quick and Efficient Way to Prepare the Simmons-Smith Reagent." Journal of Organic Chemistry.
  • Curtius Rearrangement Protocols

    • Shioiri, T., et al. "Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society.

  • Synthesis of Gem-Dimethylcyclopropyl Derivatives (Cilastatin/Paxlovid context)

    • "Process for the preparation of (2,2-dimethylcyclopropyl)carboxamide.
  • General Cyclopropylamine Stability

    • "Synthesis of Cyclopropylamines."[3][4] Organic Reactions.[3][4][5]

Sources

Technical Support Center: (2,2-Dimethylcyclopropyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2,2-Dimethylcyclopropyl)methanamine hydrochloride. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, a senior scientist, with the in-depth technical and practical insights needed to anticipate and address stability challenges. As your peer application scientist, I will explain the causality behind these phenomena and provide robust, self-validating experimental designs.

Part 1: FAQ - Understanding Core Stability

Question 1: What are the most chemically labile parts of the (2,2-Dimethylcyclopropyl)methanamine molecule?

Answer: From a mechanistic standpoint, two key structural features of (2,2-Dimethylcyclopropyl)methanamine are the primary points of vulnerability:

  • The Primary Amine (-NH2): This is the most reactive site. Primary amines are nucleophilic and basic, making them susceptible to oxidation. The lone pair of electrons on the nitrogen can be abstracted, initiating degradation cascades.[1] Oxidation can lead to the formation of imines, aldehydes, or other related impurities.[2]

  • The Cyclopropane Ring: This three-membered ring is sterically strained. While generally stable, under certain conditions, particularly enzymatic action or strong acid catalysis, the ring can undergo scission or opening.[3] This pathway is often initiated by an event at the amine, such as a one-electron oxidation, which then leads to the cleavage of the cyclopropane ring.

Understanding these two "hot spots" is critical for designing stability studies and anticipating the types of degradants you might encounter.

Question 2: Why is this compound supplied as a hydrochloride salt? What does this imply for its stability?

Answer: The hydrochloride (HCl) salt form is chosen deliberately to enhance the stability and handling of the molecule. The free base form of (2,2-Dimethylcyclopropyl)methanamine is a volatile, flammable liquid with a strong ammonia-like odor. By protonating the basic primary amine with HCl, we form a non-volatile, crystalline, and generally more stable ammonium salt.

This has two key implications:

  • Enhanced Solid-State Stability: The salt form locks the amine in a protonated state, reducing its nucleophilicity and susceptibility to oxidative degradation pathways that target the lone pair of electrons.

  • Control of Micro-pH: In formulation studies, controlling the pH is crucial. Research on other cyclopropyl amine-containing molecules has shown that they can degrade hydrolytically under high pH conditions.[4] The HCl salt helps maintain a lower, more stable pH environment.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical tool for understanding degradation pathways.[5][6][7] The goal is to induce 5-20% degradation to ensure the analytical methods are truly "stability-indicating."

Question 3: I am setting up a forced degradation study. What conditions should I use, and what are the likely outcomes?

Answer: A comprehensive forced degradation study should cover hydrolytic, oxidative, photolytic, and thermal stress conditions, as outlined in ICH guidelines (ICH Q1A).[8][9][10] The key is not to use a "one-size-fits-all" approach but to tailor the conditions based on the molecule's structure.[5]

Here is a recommended starting protocol and the rationale behind each condition:

Stress ConditionRecommended ProtocolMechanistic Rationale & Likely Degradants
Acid Hydrolysis 0.1 M HCl at 60 °CThe primary amine is stable to acid, but the cyclopropane ring may be susceptible to acid-catalyzed ring-opening, although this often requires harsh conditions or specific structural features not present here.[3][11][12] Expect minimal degradation unless extreme conditions are applied.
Base Hydrolysis 0.1 M NaOH at 60 °CThe free base is liberated, making the primary amine highly susceptible to oxidation if oxygen is present. Studies on similar cyclopropyl amines show significant hydrolytic degradation at high pH.[4]
Oxidation 3% H₂O₂ at room tempThis is expected to be the most significant degradation pathway. Primary amines are susceptible to oxidation, which can be initiated by radical mechanisms.[1][13][14] The cyclopropylamine moiety can be oxidized to reactive intermediates like α,β-unsaturated aldehydes following ring scission.[15]
Photolytic Solid & Solution state exposed to 1.2 million lux hours visible and 200 watt hours/m² UV light (ICH Q1B)Photodegradation of amines can occur, often through radical mechanisms initiated by UV light.[16][17] The presence of photosensitizers can accelerate this process.[16]
Thermal (Dry Heat) Solid drug substance at 80 °CThis tests for inherent thermal lability. Without other reagents, degradation may be limited, but it's essential for assessing long-term storage stability.

Self-Validation Check: Your analytical method must be able to resolve the parent peak from all degradant peaks generated under these stress conditions. A peak purity analysis (e.g., using a photodiode array detector) of >0.995 is a good indicator of a stability-indicating method.[5]

Question 4: My HPLC-UV chromatogram shows a new peak after oxidative stress. How do I identify it?

Answer: Identifying an unknown peak is a systematic process. The workflow below outlines a logical progression from basic characterization to definitive structural elucidation.

Experimental Workflow: Unknown Peak Identification

G cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Confirmation A Unknown Peak Observed in HPLC-UV B Analyze with LC-MS A->B Inject Stressed Sample F Perform Co-injection Experiment A->F C Obtain Mass Spectrum (Parent Ion & Fragments) B->C D Propose Structures Based on m/z and Known Degradation Pathways C->D E Synthesize Proposed Degradant Standard D->E E->F G Compare Retention Time & MS/MS Spectra F->G H Structure Confirmed G->H

Caption: Workflow for identifying an unknown degradation product.

Expert Insights:

  • LC-MS is Key: Your first step should always be Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak provides the molecular weight, which is the most critical piece of information. For example, oxidation of the primary amine to an aldehyde would result in a mass loss of 1 Da (-NH2 to =O, plus loss of H). Ring opening with the addition of water would result in a mass increase of 18 Da.

  • Fragmentation is Your Map: The MS/MS fragmentation pattern of the unknown peak should be compared to the fragmentation of the parent compound. Common fragments can help you pinpoint where the modification occurred.

  • Synthesis and Co-injection: The gold standard for confirmation is to synthesize the hypothesized degradant and perform a co-injection experiment. If the unknown peak and the synthetic standard have identical retention times and mass spectra on the same system, you have definitively identified the structure.

Part 3: Mechanistic Insights & Pathway Visualization

Question 5: Can you illustrate the most probable degradation pathways for this molecule?

Answer: Certainly. Based on the chemistry of cyclopropylamines and primary amines, the primary degradation routes are oxidative.[15] The following diagram illustrates the two most likely pathways under oxidative stress.

Predicted Oxidative Degradation Pathways

G parent (2,2-Dimethylcyclopropyl)methanamine (Parent Compound) intermediate Radical Intermediate (Post 1e- Oxidation) parent->intermediate [O] (e.g., H₂O₂, O₂) path1_prod Pathway 1: Ring Scission α,β-Unsaturated Aldehyde (Major Degradant) intermediate->path1_prod Ring Cleavage path2_prod Pathway 2: Deamination/Oxidation 2,2-Dimethylcyclopropane-1-carbaldehyde (Minor Degradant) intermediate->path2_prod C-N Bond Cleavage

Caption: Key oxidative degradation pathways for the target molecule.

Mechanistic Explanation:

  • Pathway 1 (Major): This pathway is well-documented for cyclopropylamines, particularly in metabolic studies which can mimic chemical oxidation.[15] It begins with a one-electron oxidation at the nitrogen atom. This is followed by the rapid cleavage of the strained cyclopropane ring, ultimately leading to the formation of a reactive α,β-unsaturated aldehyde.[15] This is often the kinetically favored pathway.

  • Pathway 2 (Minor): This involves the direct oxidation and cleavage of the C-N bond, leading to the corresponding aldehyde, 2,2-Dimethylcyclopropane-1-carbaldehyde, and ammonia. While plausible, the ring-opening pathway is often more prominent for cyclopropylamines due to the release of ring strain.

By understanding these potential pathways, you can anticipate the molecular weights of degradants (for LC-MS analysis) and develop analytical methods with appropriate selectivity.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. ACS Publications. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Characterization of Degradation Products and Drug–Excipient Interaction Products of Erdafitinib by LC–Q-TOF-MS/MS and NMR. ResearchGate. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • 2,2-Dimethylcyclopropane-1-carbaldehyde. PubChem. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health (NIH). [Link]

  • Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed. [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Society Transactions. [Link]

  • (2-Methylcyclopentyl)methanamine. PubChem. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. National Institutes of Health (NIH). [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. [Link]

  • Preparation and Photocatalytic Degradation Performance of Amine-Rich Carbon Nitride with Structural Modulation of the Precursor. ACS Publications. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Inovatus Services. [Link]

  • Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. ACS Publications. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Authorea. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. Journal of the American Chemical Society. [Link]

  • Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. PubMed. [Link]

  • Acid-catalysed nucleophilic ring opening of cyclopropanated... ResearchGate. [Link]

  • Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO2 Nanocomposite. MDPI. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

Sources

Technical Support Center: Handling Hygroscopic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Troubleshooting handling, weighing, and synthesis with deliquescent amine salts.

Overview

Welcome to the advanced support portal. Amine hydrochlorides are frequently deliquescent , meaning they do not just absorb moisture; they dissolve in the water they absorb from the atmosphere, creating a concentrated solution. This introduces critical errors in stoichiometry (molecular weight shifts) and reaction integrity (water acting as a nucleophile).

This guide replaces standard operating procedures (SOPs) with causality-driven troubleshooting . We do not just tell you what to do; we explain why your current method might be failing and how to implement a self-validating correction.

Tier 1: Storage & Physical Handling[1]
Q: My solid has turned into a sticky gum or liquid. Is it recoverable?

A: Yes, but you must determine if it is reversible hydration or hydrolysis .

  • The Science: Most amine salts are stable to hydrolysis but physically unstable to humidity. The "gum" is likely a supersaturated aqueous solution of your salt.

  • The Fix: Do not heat directly in an oven, as this often leads to discoloration (oxidation) or sublimation.

    • Dissolve the "gum" entirely in anhydrous methanol or ethanol .

    • Concentrate in vacuo to remove the bulk water/alcohol azeotrope.

    • Azeotropic Drying: Add toluene and rotovap again.[1] The toluene-water azeotrope (bp 84°C) removes trace moisture more effectively than heat alone.

    • Precipitate by adding an antisolvent (e.g., diethyl ether or hexanes) under an inert atmosphere.

Q: How should I store these for long-term stability?

A: Standard desiccators are often insufficient because the equilibrium vapor pressure of the salt is lower than that of silica gel.

  • Protocol: Store in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets . Silica gel is too weak for deliquescent amines.

  • Best Practice: Tape the cap with Parafilm and store the secondary container in a heat-sealed aluminized bag with a desiccant pack.

Tier 2: Analytical & Stoichiometry (The "Hidden" Errors)
Q: My reaction yields are consistently off, or I have unreacted starting material. Why?

A: You are likely weighing water, not salt. If a salt absorbs 5% water by weight during transfer, your stoichiometry is off by 5%.

  • The Fix: Stop weighing on open weigh boats. Use the Weighing by Difference method.

Protocol: Weighing by Difference (The Closed-Loop System) This method eliminates atmospheric exposure during the mass reading.

WeighingProtocol Start Dry Salt in Weighing Bottle Tare Tare Balance (Bottle + Cap) Start->Tare Transfer Quickly Transfer Approx. Amount to Reactor Tare->Transfer Open briefly Reweigh Reweigh Bottle (Bottle + Cap) Transfer->Reweigh Close immediately Calc Calculate Mass: (Mass 1 - Mass 2) Reweigh->Calc

Figure 1: Weighing by Difference Workflow. This ensures the balance never reads the mass while the hygroscopic solid is exposed to air.

Q: My Karl Fischer (KF) titration never stabilizes (drifting endpoint).

A: Standard KF reagents react with amines.

  • The Mechanism: Primary and secondary amines react with the aldehydes/ketones often present in KF reagents (or the iodine complex itself) to form imines or generate water, creating a "phantom" water signal that never ends.

  • The Fix:

    • Use Specific Reagents: Switch to Hydranal™-Composite 5 K or equivalent "Amine-Specific" reagents. These use buffered salicylic acid or benzoic acid to neutralize the amine without triggering side reactions.[2]

    • Methanol-Free Media: If side reactions persist, use a methanol-free solvent system (e.g., acetonitrile/formamide) to prevent interfering esterification or ketal formation.

Tier 3: Synthetic Troubleshooting
Q: The amine salt won't dissolve in my anhydrous organic solvent (THF/DCM).

A: Amine hydrochlorides are ionic lattices; they resist non-polar solvents.

  • Troubleshooting: Do not just add more solvent. You must break the lattice.

    • Option A (Biphasic): Use a DCM/Water mixture if the reaction tolerates water.

    • Option B (In-Situ Free Basing): Add a sacrificial base (e.g., Triethylamine or DIPEA) to liberate the free amine, which is organic-soluble.

Decision Matrix: Handling & Reaction Setup

HandlingMatrix Problem Start: Handling Amine HCl HygroCheck Is it Deliquescent? Problem->HygroCheck Yes Yes HygroCheck->Yes No No HygroCheck->No Glovebox Glovebox/Bag Required (Inert atm) Yes->Glovebox Bench Benchtop Handling (Minimize exposure) No->Bench Solubility Reaction Solvent? Glovebox->Solubility Bench->Solubility Polar Polar (MeOH/Water) Solubility->Polar NonPolar Non-Polar (DCM/THF) Solubility->NonPolar Direct Direct Dissolution Polar->Direct FreeBase In-Situ Neutralization (Add Et3N/DIPEA) NonPolar->FreeBase

Figure 2: Decision matrix for environmental control and solubility optimization.

Reference Data
Table 1: Hygroscopicity Classification (Eur.[3] Ph. Standards)

Use this to categorize your material based on a 24-hour stability test at 25°C/80% RH.[3][4]

ClassificationWeight Increase (% w/w)Handling Recommendation
Non-Hygroscopic < 0.2%Standard Benchtop
Slightly Hygroscopic 0.2% – 2.0%Tightly capped; avoid humid days
Hygroscopic 2.0% – 15.0%Weigh by difference; store in desiccator
Very Hygroscopic > 15.0%Glovebox mandatory ; dispense under Argon
Deliquescent Forms LiquidGlovebox mandatory ; single-use aliquots
Table 2: Recommended Drying Agents
AgentSuitability for AminesNotes
P₂O₅ Excellent Acidic anhydride; very effective but corrosive.
KOH / NaOH Good Basic; prevents protonation changes but less effective desiccant.
Silica Gel Poor Equilibrium vapor pressure often too high for amine salts.
CaCl₂ Avoid Can form complexes with amines (calcium-amine adducts).
References
  • European Pharmacopoeia (Ph.[3][5] Eur.) . 5.[3]11. Characters Section in Monographs: Hygroscopicity. European Directorate for the Quality of Medicines & Healthcare.

  • Sigma-Aldrich (Merck) . Determination of Water Content in Amines Using Karl Fischer Titration. Technical Application Note.

  • Lab Manager . Analytical Balances and Proper Weighing Practices (Weighing by Difference).

  • University of Rochester, Dept. of Chemistry . Workup and Drying Methods: Azeotropic Drying.

Sources

Technical Support Center: Optimizing Cyclopropanation Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Cyclopropanation Technical Support Center. This guide is not a textbook; it is a troubleshooting interface designed to resolve specific failure modes in cyclopropane synthesis. Whether you are struggling with carbene dimerization in Rhodium-catalyzed systems or sluggish reactivity in Zinc-mediated (Simmons-Smith) protocols, the following modules provide causal analysis and field-validated solutions.

Module 1: Metal-Carbenoid Cyclopropanation (Rh, Cu, Ru)

Primary Mechanism: Decomposition of diazo compounds to generate a transient metal-carbene species, which undergoes [2+1] cycloaddition with an alkene.

Troubleshooting Guide
Q1: My diazo precursor is decomposing rapidly, but I see little to no cyclopropanated product. Instead, I am isolating fumarates/maleates. What is happening?

Diagnosis: You are experiencing Carbene Dimerization .[1] The rate of reaction between the metal-carbene and the diazo precursor (dimerization) is outcompeting the reaction between the metal-carbene and your alkene. This is kinetically driven by a high steady-state concentration of the diazo compound.

Corrective Protocol:

  • Implement Slow Addition: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution over 4–12 hours.[2] This keeps the instantaneous concentration of the carbene low, statistically favoring the collision with the alkene (which is present in stoichiometric excess) [1].

  • Increase Alkene Equivalents: If the alkene is not valuable, use it as the solvent or in large excess (5–10 equiv).

  • Catalyst Switching: If using Rh2(OAc)4, switch to Rh2(esp)2 . The chelating nature of the esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) ligand confers higher stability and lifetime to the catalyst, often necessary for slow substrates [2].

Q2: I need high diastereoselectivity (trans vs. cis), but my Rh2(OAc)4 reaction gives a 50:50 mixture.

Diagnosis: Ligand-Substrate Mismatch. Simple acetate ligands lack the steric bulk required to differentiate the approach vectors of the alkene.

Optimization Strategy:

  • For Trans (Anti) Selectivity: Use catalysts with bulky carboxylate or carboxamidate ligands. The steric bulk forces the ester group of the carbene away from the alkene substituents.

    • Recommendation:Rh2(oct)4 (moderate) or Rh2(DOSP)4 (high trans selectivity) [3].

  • For Cis (Syn) Selectivity: This is thermodynamically disfavored and requires specific electronic/steric guidance.

    • Recommendation:Rh2(cap)4 or specific cis-selective Ru-Porphyrin catalysts.

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: Select Catalyst Substrate Analyze Alkene Type Start->Substrate ElectronRich Electron-Rich Alkene (Styrenes, Enol Ethers) Substrate->ElectronRich Donor Groups ElectronPoor Electron-Deficient Alkene (Acrylates, Enones) Substrate->ElectronPoor Acceptor Groups RichPath Standard Rh(II) or Cu(I) ElectronRich->RichPath PoorPath Electrophilic Carbene Mismatch ElectronPoor->PoorPath Sol1 Rh2(OAc)4 (General) Rh2(DOSP)4 (Asymmetric) RichPath->Sol1 Sol2 Switch to Nucleophilic Carbene (Corey-Chaykovsky) OR Rh2(esp)2 (High Turnover) PoorPath->Sol2

Figure 1: Decision tree for selecting the initial catalytic system based on alkene electronics.

Module 2: Simmons-Smith Cyclopropanation (Zinc)[2][3][4][5]

Primary Mechanism: Concerted transfer of a methylene group from a zinc-carbenoid (X-Zn-CH2-I) to an alkene.

Troubleshooting Guide
Q3: The reaction turns into a solid gel and stops stirring before completion.

Diagnosis: Zinc Alkoxide Polymerization. As the reaction proceeds, zinc byproducts (ZnI2) and zinc alkoxides (if using allylic alcohols) form aggregates that crash out of non-polar solvents like DCM or Et2O.

Corrective Protocol:

  • Add DME (Dimethoxyethane): Add 1.0–2.0 equivalents of DME. It coordinates to the zinc species, breaking up aggregates and maintaining solubility without killing the carbenoid reactivity [4].

  • Switch Solvent: Use DCE (1,2-dichloroethane) and heat to 40–60°C. The higher boiling point and slightly different polarity often maintain homogeneity.

Q4: My reaction is sluggish on unfunctionalized alkenes.

Diagnosis: Lack of Directing Group / Low Reactivity. The classic Simmons-Smith (Zn-Cu couple + CH2I2) is often too slow for alkenes lacking a directing hydroxyl group.

Optimization Strategy:

  • Switch to Furukawa Modification: Use Et2Zn + CH2I2 .

    • Why: This generates the active species (EtZnCH2I) homogeneously and much faster than the heterogeneous Zn-Cu couple.

  • Add Trifluoroacetic Acid (TFA): For extremely unreactive substrates, generating CF3COOZnCH2I (by adding TFA to Et2Zn/CH2I2) creates a highly electrophilic carbenoid species [5].

Visualizing the Directed Mechanism

SimmonsSmith Substrate Allylic Alcohol Complex Zinc-Oxygen Coordination Substrate->Complex Coordination Reagent EtZnCH2I (Active Carbenoid) Reagent->Complex TS Butterfly Transition State Complex->TS Intramolecular Delivery Product Syn-Cyclopropane TS->Product Stereospecific (Syn)

Figure 2: The "Butterfly Mechanism" illustrating how hydroxyl groups direct the zinc carbenoid to the syn-face.

Module 3: Safety & Scale-Up (Continuous Flow)

Critical Warning: Diazo compounds (especially diazomethane and low MW diazoesters) are shock-sensitive and explosive. Accumulating large quantities in batch reactors is a severe safety hazard.

Q5: How do I scale up a reaction involving diazomethane or ethyl diazoacetate >10g without explosion risks?

Solution: Continuous Flow Chemistry. By generating the diazo compound in situ and consuming it immediately in a flow reactor, the total active volume of explosive material is kept negligible (often <100 mg at any instant).

Protocol (In-Situ Generation):

  • Feed A: Hydrazone precursor (stable) + Base.

  • Feed B: Oxidant (e.g., MnO2 column or dissolved oxidant).

  • Reactor: The streams mix to form the diazo compound, which immediately flows into a heated coil containing the alkene and Rh-catalyst.

  • Output: Nitrogen gas is vented, and the stable cyclopropane is collected.

Flow Reactor Setup Diagram

FlowSetup FeedA Feed A: Hydrazone Mixer Mixing Chip (Diazo Generation) FeedA->Mixer FeedB Feed B: Base/Oxidant FeedB->Mixer Reactor Thermal Loop (Cyclopropanation) Mixer->Reactor Unstable Diazo (Short Residence) FeedC Feed C: Alkene + Cat. FeedC->Reactor BPR Back Pressure Regulator Reactor->BPR N2 Release Collection Product Collection BPR->Collection

Figure 3: Schematic for safe, continuous generation and consumption of diazo intermediates.

Comparative Data: Catalyst Performance

CatalystLigand TypeBest ForTypical trans/cis (dr)Notes
Rh2(OAc)4 AcetateGeneral Screening~50:50Robust, cheap, poor selectivity.
Rh2(oct)4 OctanoateLipophilic substrates~60:40Soluble in hexane/pentane.
Rh2(DOSP)4 ArylsulfonylprolinateAsymmetric (Trans)>90:10High enantioselectivity for styrenes.
Rh2(esp)2 Tethered CarboxylateDifficult/Slow Rxns~50:50Extremely high turnover number (TON).
Cu(OTf) + Box Bis-oxazolineAsymmetric (Trans)>95:5Excellent for diazoacetates + styrenes.

References

  • Doyle, M. P. , McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-VCH.[3][4]

  • Espino, C. G. , & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598–600.

  • Davies, H. M. L. , & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Charette, A. B. , & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][5][3][6][7][8][9] Organic Reactions, 58, 1–415. [10][11]

  • Yang, Z. , et al. (2004).[8] A Novel Class of Tunable Zinc Reagents (RXZnCH2I) for Efficient Cyclopropanation of Olefins. Journal of Organic Chemistry, 69(2), 327–334.

  • Pinho, V. D. , Gutmann, B., & Kappe, C. O. (2014). Continuous Flow Synthesis of α-Diazoesters and their Direct Use in Enantioselective Cyclopropanation. RSC Advances, 4, 37419-37422.

Sources

Technical Support Guide: Purification of Crude (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PUR-DMCMA-01 Subject: Purification Protocols & Troubleshooting for (2,2-Dimethylcyclopropyl)methanamine HCl Applicable For: Process Chemists, Medicinal Chemists, API Manufacturers Last Updated: 2026-02-04

Executive Summary & Compound Profile

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 13559-82-5 / 926019-11-6) is a critical chiral building block, most notably utilized in the synthesis of HCV protease inhibitors like Boceprevir .

The crude material often presents as a hygroscopic, off-white to beige solid. Common contaminants include inorganic salts (from Hofmann/Curtius rearrangements), unreacted amide precursors, and stereoisomeric impurities (cis-isomer vs. the desired trans-isomer).

Physicochemical Profile
PropertyDataSignificance
Formula C₆H₁₃N[1][2][3][4][5]·HClSmall, polar salt.
MW 135.64 g/mol High solubility in water/MeOH.
Solubility Soluble: Water, MeOH, EtOH, IPA.Insoluble: Hexanes, MTBE, Et₂O, Toluene.Dictates "Solvent/Anti-solvent" recrystallization strategy.
Hygroscopicity HighRequires handling under inert atmosphere (N₂/Ar) to prevent deliquescence.
Stability Acid-stable (moderate); Base-labile (free amine is volatile).Warning: Do not heat free base >40°C without condenser.

Primary Purification Workflow: Anti-Solvent Recrystallization

This is the standard method for desalting and upgrading chiral purity.

The Protocol (IPA / MTBE System)

Rationale: Isopropanol (IPA) solubilizes the amine salt at high temperatures but has a steep solubility curve. Methyl tert-butyl ether (MTBE) acts as the anti-solvent to force precipitation while keeping non-polar organic impurities in solution.

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Isopropanol (IPA) (approx. 3–5 mL per gram of crude).

    • Heat to 70–75°C (near reflux).

    • Checkpoint: If undissolved solids remain (likely inorganic salts like NaCl/KCl), filter the hot solution through a heated sintered glass funnel.

  • Anti-Solvent Addition:

    • Maintain temperature at 65–70°C.

    • Slowly add MTBE dropwise until a persistent cloudiness (turbidity) is observed.

    • Add a few drops of IPA to just clear the solution again.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling causes oiling out.

    • Once at RT, transfer to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Isolation:

    • Filter the white crystals under a nitrogen blanket (to prevent moisture uptake).

    • Wash with cold MTBE (0°C).

    • Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting: "Oiling Out"

Issue: The product separates as a sticky oil at the bottom of the flask instead of crystals. Cause: The polarity gap between solvent/anti-solvent is too high, or the concentration is too high. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add more IPA (approx. 10% volume).

  • Seed the solution with a tiny crystal of pure material (if available) at 40°C.

  • Vigorous Stirring: Maintain stirring during cooling to prevent oil droplets from coalescing.

Alternative Strategy: Acid-Base Extraction (Metathesis)

Use this method if the crude is highly colored or contains significant non-polar organic impurities (e.g., unreacted starting materials).

Warning: The free base, (2,2-dimethylcyclopropyl)methanamine, is a volatile liquid . Evaporation must be controlled.

  • Free-Basing:

    • Dissolve crude salt in minimum water.

    • Basify to pH >12 using 4M NaOH (keep cold, 0°C).

    • Extract 3x with Dichloromethane (DCM) or MTBE .

  • Washing:

    • Combine organics and wash with minimal brine.

    • Dry over anhydrous Na₂SO₄. Filter.

  • Re-Salting:

    • Cool the organic layer to 0°C.

    • Bubble HCl gas or add 4M HCl in Dioxane dropwise.

    • The white hydrochloride salt will precipitate immediately.

    • Filter and dry.

Visual Troubleshooting Guide

Workflow Decision Tree

PurificationWorkflow Start Crude (2,2-Dimethylcyclopropyl) methanamine HCl CheckColor Is the solid highly colored (Brown/Pink)? Start->CheckColor CheckSolubility Solubility Check: Dissolves in hot IPA? CheckColor->CheckSolubility No (Off-white) MethodB Method B: Acid-Base Extraction (DCM/NaOH -> HCl) CheckColor->MethodB Yes (Organic Impurities) MethodA Method A: Recrystallization (IPA/MTBE) CheckSolubility->MethodA Yes CheckSolubility->MethodB No (Inorganic Salts present) OilingOut Issue: Oiling Out? MethodA->OilingOut Final Pure White Solid (Check NMR/mp) MethodB->Final RemedyOil Add 10% IPA + Seed Crystal Slow Cool OilingOut->RemedyOil Yes OilingOut->Final No RemedyOil->MethodA Retry

Caption: Decision matrix for selecting between direct recrystallization and acid-base extraction based on crude quality.

Frequently Asked Questions (FAQ)

Q1: My product turns pink/red upon storage. Why?

  • Answer: This indicates oxidation of trace free amine remaining in the salt lattice.

  • Fix: Ensure the salt formation is driven to completion (excess HCl). Recrystallize from IPA/MTBE to remove oxidized byproducts. Store under Argon.[6]

Q2: The melting point is broad (e.g., 140–155°C). Is it wet?

  • Answer: It could be wet, but for this compound, a broad melting point often indicates stereoisomeric contamination (cis/trans mixture).

  • Diagnostic: Run ¹H NMR. The methyl protons in the trans-isomer usually appear as distinct singlets, whereas the cis-isomer methyls will be shifted.

  • Refinement: Recrystallization generally enriches the thermodynamically more stable trans-isomer (if the lattice energy favors it), but chiral chromatography might be required for strict specs (>99% de).

Q3: Can I use Ethanol instead of IPA?

  • Answer: Yes. Ethanol is a stronger solvent. You will need a higher ratio of anti-solvent (MTBE or EtOAc) to induce crystallization.

Q4: How do I remove inorganic salts (NaCl/NH₄Cl) from the crude?

  • Answer: Inorganic salts are insoluble in hot Isopropanol or Ethanol.

    • Suspend crude in boiling IPA.

    • Filter while hot (using a heated funnel is best).

    • The filtrate contains your amine HCl; the filter cake is the inorganic waste.

References

  • Schering Corp. (2012). Process for preparation of Boceprevir and intermediates thereof.[4][7] (Patent No.[8] US RE43298 E1). U.S. Patent and Trademark Office. Link

  • Codexis, Inc. (2009). Method for purifying 2,2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.[5] (Patent No.[8] CN101445466A). Google Patents. Link

  • Li, T., et al. (2012).[4] Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]proline Intermediate.[4] Journal of the American Chemical Society, 134(14), 6467–6472.[4] Link

  • Wu, G., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[9] Molecular Pharmaceutics, 16(6). Link

Sources

Removing unreacted starting materials from (2,2-Dimethylcyclopropyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a critical aliphatic amine building block, often used in the synthesis of antivirals (e.g., protease inhibitors) and kinase inhibitors.[1] Its synthesis typically involves the reduction of 2,2-dimethylcyclopropanecarbonitrile or 2,2-dimethylcyclopropanecarboxamide .

Common purification challenges stem from the physical similarity between the product and its precursors, as well as the high water solubility of the amine salt. This guide provides a self-validating purification protocol designed to isolate the target amine from neutral precursors (nitriles/amides) and acidic byproducts.

Module 1: The Acid-Base Extraction Protocol

Objective: Chemoselective removal of neutral (nitrile/amide) and acidic (carboxylic acid) starting materials.

The Logic (Why this works)

The purification relies on manipulating the ionization state of the amine.

  • pH < 2: The target is cationic (ammonium salt) and water-soluble. Neutral starting materials (nitriles) and protonated acids are organic-soluble.

  • pH > 12: The target is neutral (free base) and organic-soluble. Inorganic salts remain in the water.

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (NaOH) 2M solution

  • Hydrochloric acid (HCl) in Dioxane or Ether (4M)

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in minimal 0.5 M HCl (aq) . Ensure the pH is distinctly acidic (pH < 2).

    • Checkpoint: If the solution is cloudy, the unreacted starting material is likely precipitating. This is good.

  • The "Sacrificial" Wash: Extract the aqueous layer 3 times with DCM .

    • Action: Keep the Aqueous layer.

    • Validation: Spot the organic layer on TLC. It should contain the unreacted nitrile (

      
       in Hex/EtOAc) or amide. The aqueous layer retains the product.
      
  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free amine separates.

  • Product Recovery: Extract the basic aqueous layer 3 times with DCM or MTBE .

    • Action: Keep the Organic layer.

    • Note: Cyclopropylamines are volatile. Do not use Diethyl Ether if you plan to rotovap vigorously; MTBE is preferred due to its higher boiling point.

  • Salt Formation: Dry the organic layer over

    
    . Filter. Add HCl (in Dioxane/Ether)  dropwise at 0°C.
    
    • Result: The pure hydrochloride salt precipitates immediately.

Workflow Visualization

purification_logic Start Crude Mixture (Amine HCl + Nitrile + Salts) AcidWater Dissolve in Dilute HCl (pH < 2) Start->AcidWater WashStep Wash with DCM (Organic) AcidWater->WashStep OrgLayer1 Organic Layer 1 Contains: Unreacted Nitrile/Amide Action: DISCARD WashStep->OrgLayer1 Impurities AqLayer1 Aqueous Layer 1 Contains: Product (Cation) Action: KEEP WashStep->AqLayer1 Product Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with MTBE Basify->Extract AqLayer2 Aqueous Layer 2 Contains: Inorganic Salts Action: DISCARD Extract->AqLayer2 OrgLayer2 Organic Layer 2 Contains: Free Amine Action: KEEP Extract->OrgLayer2 SaltForm Add HCl in Dioxane Evaporate OrgLayer2->SaltForm Final Pure (2,2-Dimethylcyclopropyl)methanamine HCl SaltForm->Final

Figure 1: Chemoselective Acid-Base Extraction Workflow designed to isolate the amine salt from neutral precursors.

Module 2: Recrystallization Guide

Objective: Removal of trace inorganic salts and color impurities.

If the extraction yields a colored or slightly impure solid, recrystallization is the "polishing" step. Amine hydrochlorides are highly soluble in water and methanol but insoluble in non-polar solvents.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
IPA / Et₂O 1:5 to 1:10Primary Choice Dissolve in minimal hot Isopropanol (IPA). Add Diethyl Ether (Et₂O) until turbid. Cool to -20°C.
MeOH / EtOAc 1:10Secondary Choice Good for removing more polar organic impurities.
ACN (Acetonitrile) 100%Specific Cases Some cyclopropylamine salts crystallize well from boiling ACN upon cooling.
Critical Protocol: The "Cloud Point" Method
  • Place the crude salt in a flask.

  • Add Isopropanol (IPA) dropwise while heating to boiling until the solid just dissolves.

  • Remove from heat.

  • Add Diethyl Ether dropwise until a faint cloudiness persists.

  • Add 1 drop of IPA to clear the solution.

  • Seal and let stand at room temperature for 1 hour, then move to a fridge (4°C).

Module 3: Troubleshooting & FAQs

Q1: My product is an oil or a sticky gum, not a solid. What happened?

Diagnosis: This is typically caused by hygroscopicity (water absorption) or trapped solvent. Solution:

  • Azeotrope Water: Dissolve the gum in anhydrous Methanol/Toluene and rotovap to dryness. Repeat 3x.

  • Trituration: Add anhydrous Diethyl Ether or Pentane to the gum. Scratch the side of the flask vigorously with a glass rod. This mechanical agitation often induces crystallization.

  • Vacuum Drying: Dry over

    
     in a vacuum desiccator for 24 hours.
    
Q2: NMR shows a small doublet near 1.2-1.5 ppm that isn't my product.

Diagnosis: This is likely the unreacted nitrile or amide methyl groups. The chemical shift of the methyls on the cyclopropane ring shifts slightly depending on the electron-withdrawing nature of the substituent (CN vs CH2NH2). Solution:

  • Re-run the Module 1 protocol. Ensure the initial aqueous wash (Step 2) is aggressive (vigorous stirring). Neutral organics must be removed before basification.

Q3: Can I use water for recrystallization?

Diagnosis: Generally No . Reasoning: (2,2-Dimethylcyclopropyl)methanamine HCl is extremely water-soluble. Recovery rates from water are typically <30%. Use the IPA/Ether method described in Module 2.

Decision Tree for Impurity Removal

troubleshooting Problem Identify Impurity (via 1H NMR / LCMS) Type1 Neutral Organic (Nitrile/Amide) Problem->Type1 Type2 Inorganic Salts (NaCl/Borates) Problem->Type2 Type3 Trace Color (Oxidation) Problem->Type3 Sol1 Acidic Wash (Module 1) Type1->Sol1 Sol2 Filtration in DCM (Product dissolves, Salt doesn't) Type2->Sol2 Sol3 Recrystallization (IPA/Ether) Type3->Sol3

Figure 2: Troubleshooting logic based on impurity characterization.

References

  • BenchChem. (2025).[2] Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. (General principles of cycloalkylamine salt recrystallization). Link

  • Organic Chemistry Portal. (2025). Synthesis of Amines by Nitrile Reduction.[3][4][5][6] (Mechanistic background on nitrile reduction byproducts). Link

  • National Institutes of Health (NIH). (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (Protocol for cyclopropylamine salt formation and precipitation). Link

  • Organic Syntheses. (1941). Methylamine Hydrochloride Purification.[7] (Foundational technique for amine hydrochloride purification via centrifugation and alcohol washing).[7] Link

Sources

Technical Support Center: Stabilizing Cyclopropylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylamine intermediates. This guide is designed to provide practical, field-proven insights into the common stability challenges associated with this unique structural motif. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

The cyclopropylamine moiety is a valuable building block in medicinal chemistry and materials science due to the conformational constraint and unique electronic properties imparted by the strained three-membered ring.[1][2] However, this inherent ring strain is also the primary source of its instability, making the handling and reaction of these intermediates a significant challenge.[2] This guide offers direct answers to common problems and detailed protocols to enhance the stability and successful application of your cyclopropylamine-containing compounds.

Frequently Asked Questions: Fundamental Properties & Handling

This section addresses the most common initial queries regarding the nature of cyclopropylamine and its derivatives.

Q1: What makes cyclopropylamine intermediates inherently unstable?

The instability of the cyclopropylamine motif stems from a combination of two key factors:

  • High Ring Strain: The C-C-C bond angles in the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2] This strain weakens the C-C bonds, making the ring susceptible to cleavage under various conditions.

  • Nucleophilic Amino Group: The lone pair of electrons on the nitrogen atom can participate in reactions that trigger or facilitate ring-opening. Protonation of the amine under acidic conditions, for example, can create an electron-withdrawing ammonium group that further weakens the distal C-C bond of the ring, making it more susceptible to nucleophilic attack or rearrangement.[3]

Q2: What are the most common degradation pathways I should be aware of?

There are two primary degradation pathways that researchers frequently encounter:

  • Acid-Catalyzed Ring Opening: Exposure to strong acidic conditions can lead to protonation of the amine. This is often the first step in a cascade that results in the opening of the cyclopropane ring to form various linear or rearranged products.[3][4][5]

  • Hydrolytic Degradation at High pH: Certain substituted cyclopropylamines have been shown to degrade hydrolytically under high pH conditions.[6] This pathway can be a significant issue during workup procedures involving strong bases or during long-term storage of the free base in solution.

The diagram below illustrates these primary degradation routes.

cluster_main Degradation of Cyclopropylamine Intermediates cluster_acid Acidic Conditions (e.g., strong acid) cluster_base Basic Conditions (e.g., high pH) CPA Cyclopropylamine Intermediate Acid_Pathway Protonation of Amine CPA->Acid_Pathway Base_Pathway Hydrolytic Attack CPA->Base_Pathway Ring_Opening_A Ring-Opened Products (e.g., Allylic Amines, Rearranged Structures) Acid_Pathway->Ring_Opening_A Ring Cleavage Ring_Opening_B Hydrolyzed Ring-Opened Products Base_Pathway->Ring_Opening_B Degradation start Low Yield / Multiple Spots Observed check_ph 1. Check Reaction pH Is it strongly acidic or basic? start->check_ph ph_yes YES check_ph->ph_yes Degradation likely ph_no NO check_ph->ph_no pH is neutral solution_ph SOLUTION: - Buffer the reaction if possible. - Use milder acids/bases. - Consider N-protection. ph_yes->solution_ph check_temp 2. Check Reaction Temperature Is it elevated (>80 °C)? ph_no->check_temp temp_yes YES check_temp->temp_yes Degradation likely temp_no NO check_temp->temp_no Temp is moderate solution_temp SOLUTION: - Run the reaction at a lower temp. - If heat is required, minimize reaction time. temp_yes->solution_temp check_air 3. Check for Air/Oxidants Was the reaction run under an inert atmosphere? temp_no->check_air air_no YES check_air->air_no Inert conditions used air_yes NO check_air->air_yes Degradation likely end_node If issues persist, consider in-situ generation or a different synthetic route. air_no->end_node solution_air SOLUTION: - Degas solvents. - Run under N2 or Argon. - Avoid oxidizing agents. air_yes->solution_air

Caption: Troubleshooting workflow for cyclopropylamine intermediate degradation.

Q: I need to run a reaction under acidic conditions. How can I prevent ring-opening?

A: This requires protecting the amine, which is the site of initial protonation. By converting the amine to a less basic functional group, you can often prevent the degradation cascade.

  • Use a Protecting Group: Convert the amine to a carbamate (e.g., Boc, Cbz) or an amide. These groups reduce the nucleophilicity and basicity of the nitrogen atom, making it less prone to protonation. The choice of protecting group depends on its stability to your reaction conditions and the ease of its subsequent removal.

  • Select the Right Acid: If possible, use a milder acid or a buffered system rather than a strong mineral acid. For example, pyridinium p-toluenesulfonate (PPTS) has been used successfully in ring-opening reactions of other strained systems where stronger acids caused decomposition. [4] Q: My compound seems to be decomposing during silica gel chromatography. What are my options for purification?

A: This is a very common issue. The acidic nature of standard silica gel can catalyze the degradation of sensitive amines.

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in the eluent containing 1-2% of a volatile base like triethylamine or ammonia (in methanol). This neutralizes the acidic sites on the silica surface.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Avoid Chromatography: If possible, purify the compound by other means:

    • Crystallization/Recrystallization: This is the best method if your compound is a solid. It often yields material of very high purity.

    • Distillation: For volatile, thermally stable liquids, distillation under reduced pressure can be effective.

    • Salt Formation: Convert your amine to a stable crystalline salt (e.g., hydrochloride or tartrate). You can often purify the salt by recrystallization and then liberate the free base just before the next step if necessary. [6][7] Q: How do I improve the long-term stability of my final compound for storage and analysis?

A: For long-term stability, converting the cyclopropylamine from its free base form to a solid salt is the most robust and industry-standard strategy. [6]Hydrochloride salts are particularly common and effective. [7][8]

Form Pros Cons Best For
Free Base Ready to use in most reactions. Often an oil; prone to degradation via oxidation, moisture, and CO₂; difficult to handle accurately. Immediate use in the next synthetic step under anhydrous, inert conditions.
Hydrochloride Salt Typically a stable, crystalline solid; non-hygroscopic; easy to handle and weigh; enhanced shelf-life. [6][7] Requires a separate step to form and may require liberation of the free base before reaction. Long-term storage, analytical standards, and formulation development.
N-Protected (e.g., Boc) Stable to a wide range of conditions; prevents amine reactivity. Requires protection and deprotection steps, adding to the synthetic route. Multi-step synthesis where the amine needs to be masked during intermediate reactions.
Table 1: Comparison of Stabilization Strategies for Cyclopropylamine Intermediates.

Experimental Protocols

Here are detailed, self-validating protocols for common stabilization procedures.

Protocol 1: Conversion of a Cyclopropylamine Intermediate to its Hydrochloride (HCl) Salt

This protocol describes a general procedure for converting a purified but potentially unstable cyclopropylamine free base into a more stable, solid hydrochloride salt for storage.

  • Objective: To enhance the chemical stability and ease of handling of a cyclopropylamine intermediate.

  • Principle: The basic amine is reacted with hydrochloric acid to form a stable ammonium salt, which typically precipitates from non-polar organic solvents as a crystalline solid.

Methodology:

  • Preparation: Dissolve the purified cyclopropylamine intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to a concentration of approximately 0.1-0.5 M. Perform this under an inert atmosphere (N₂ or Ar).

  • Acidification: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane). Add approximately 1.05 to 1.1 equivalents of HCl.

    • Causality Insight: Slow addition at low temperature controls the exotherm of the acid-base neutralization and often promotes the formation of a more crystalline precipitate.

  • Precipitation & Isolation: A precipitate (the HCl salt) should form immediately or upon continued stirring. Stir the resulting slurry at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete precipitation.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting solid under high vacuum. For very sensitive compounds, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) is recommended. [7] Self-Validation:

  • Confirmation of Salt Formation: The product should be a solid. Check the pH of a small amount dissolved in water; it should be acidic.

  • Purity Check: Analyze the dried solid by ¹H NMR. You should observe a downfield shift of the protons adjacent to the nitrogen atom compared to the free base spectrum. The disappearance of the N-H proton signal into the D₂O peak (if used as a solvent) or its broadening is also indicative of salt formation. Confirm purity by LC-MS or elemental analysis.

  • Stability Check: Store a small sample at ambient temperature and re-analyze after one week. The purity should remain unchanged, confirming enhanced stability.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(33), 15212-15218. Retrieved from [Link]

  • Ashworth, I. W., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(5), 1806-1814. Retrieved from [Link]

  • Pries, K. D., & Wygant, J. C. (1973). U.S. Patent No. 3,711,549. U.S. Patent and Trademark Office.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Retrieved from [Link]

  • Gal, M., & Szele, I. (1989). Process for the manufacture of cyclopropylamine. (EP0205403B1). European Patent Office.
  • Mao, Y., et al. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform, 45(36). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved from [Link]

  • de Meijere, A., et al. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 5, 20. Retrieved from [Link]

  • de Meijere, A., et al. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Retrieved from [Link]

  • Gaich, T., & Baran, P. S. (2010). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Journal of the American Chemical Society, 132(49), 17592-17594. Retrieved from [Link]

  • Hamer, J. (1996). U.S. Patent No. 5,536,815. U.S. Patent and Trademark Office.
  • Atkinson, R. S., & Grimshire, M. J. (1986). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine.HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Journal of the Chemical Society, Chemical Communications, (15), 1218-1220. Retrieved from [Link]

  • Roy, D., & Bertrand, G. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(18), 12067-12122. Retrieved from [Link]

  • Larsen, C. H., & Gevorgyan, V. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2894. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

Sources

Work-up procedure for (2,2-Dimethylcyclopropyl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GEM-DMC-001 Subject: Work-up, Stability, and Handling Protocols Status: Open Assigned Specialist: Senior Application Scientist

Reagent Profile & Physical Properties

Before troubleshooting, verify you are working with the correct material. The gem-dimethyl group significantly alters the physicochemical profile compared to the unsubstituted analog.[1]

PropertyDataNotes
IUPAC Name (2,2-Dimethylcyclopropyl)methanamine hydrochloride
CAS Number 926019-11-6
Mol.[2][3][4] Weight 135.64 g/mol (Salt) / ~99.17 g/mol (Free Base)High volatility risk for free base.
Structure Cyclopropane ring with gem-dimethyl substitutionGem-dimethyls provide kinetic stability (Thorpe-Ingold effect) but ring strain remains high (~27 kcal/mol).
Solubility Water, Methanol, DMSOInsoluble in Et₂O/Hexanes (as salt).
Acidity (pKa) ~9.5 - 10.5 (Conjugate acid)Requires pH > 12 for full extraction.

Module 1: The "Missing Yield" Phenomenon (Volatility & Free-Basing)

User Question: "I performed a standard extraction (DCM/Water) after neutralizing the salt, but my mass balance is low (50-60%). Where did the compound go?"

Technical Diagnosis: You are likely experiencing evaporative loss . While the hydrochloride salt is non-volatile, the free amine (MW ~99) has a relatively low boiling point (estimated ~100–110 °C). Standard rotary evaporation, especially with high vacuum or water bath temperatures >35 °C, will co-distill the amine with the solvent.

Protocol: Volatility-Safe Liberation

Do not isolate the free base as a neat oil unless absolutely necessary. Use a "Solution Transfer" method.

Step-by-Step Procedure:

  • Partition: Suspend the HCl salt in the reaction solvent (e.g., CH₂Cl₂ or MTBE).

  • Neutralize: Add 1.0 M NaOH or sat. Na₂CO₃ until the aqueous layer pH is >12.

  • Extract: Separate phases. Wash organic layer once with brine.

  • Dry: Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if possible, as it can act as a weak Lewis acid.

  • Critical Step: Do NOT evaporate to dryness.

    • If using in the next step: Concentrate to a defined volume (e.g., ~5 mL), determine concentration via NMR (using an internal standard like mesitylene), and add directly to the next reaction.

    • If storage is needed: Re-form the salt by adding 1.0 eq of HCl in Dioxane/Ether and filtering the precipitate.

G Start Start: HCl Salt Base Add Base (pH > 12) (NaOH / Na2CO3) Start->Base Extract Extract into Organic (DCM or MTBE) Base->Extract Dry Dry (Na2SO4) Extract->Dry Decision Is Isolation Required? Dry->Decision Evap STOP! Do NOT Evaporate to Dryness Decision->Evap Yes (Neat Oil) Soln Use as Stock Solution (Quantify via NMR) Decision->Soln No (Next Step) Salt Re-form Salt (HCl/Dioxane) Evap->Salt Alternative Storage

Figure 1: Workflow for handling volatile cyclopropyl amines to prevent yield loss.

Module 2: Ring Stability & Reaction Quenching

User Question: "I see new spots on TLC that look like ring-opened byproducts. Is the cyclopropane ring unstable?"

Technical Diagnosis: The gem-dimethyl group provides steric protection and kinetic stability (the Thorpe-Ingold effect ), making this scaffold more robust than unsubstituted cyclopropanes. However, the ring is still highly strained.

  • Risk Factor: Strong Brønsted acids (conc. HCl, H₂SO₄) or strong Lewis acids (AlCl₃, BF₃·OEt₂) can trigger electrophilic ring opening, often leading to alkenes or chlorinated acyclic products.

Protocol: Ring-Preserving Work-up
  • Avoid Strong Acid Quenches: Never quench a reaction mixture containing this motif with concentrated HCl.

  • Recommended Quench: Use Saturated Ammonium Chloride (NH₄Cl) or dilute Citric Acid (10% w/v).

  • Temperature Control: Keep work-up temperatures below 40 °C.

  • Lewis Acid Scavenging: If your reaction used a Lewis Acid, do not use simple acidic hydrolysis. Use Rochelle’s Salt (Potassium Sodium Tartrate) to chelate metals gently at neutral pH.

Module 3: Purification (Chromatography)

User Question: "The amine streaks badly on silica gel columns. I'm losing material in the baseline."

Technical Diagnosis: Primary amines interact strongly with the acidic silanols (Si-OH) on silica gel, causing peak tailing (streaking) and irreversible adsorption.

Protocol: The "Basified" Silica Method

Option A: Triethylamine (Et₃N) Pre-treatment

  • Prepare your eluent (e.g., 5% MeOH in DCM).

  • Add 1% Et₃N (Triethylamine) or 1% NH₄OH (Ammonium Hydroxide) to the mobile phase.

  • Crucial: Flush the column with the basified solvent before loading your sample to neutralize active silanol sites.

Option B: Reverse Phase (Recommended) Given the polarity of the amine, C18 Reverse Phase chromatography is often superior.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (or TFA).

  • Note: If using TFA, you will isolate the Trifluoroacetate salt. If using Formic acid, you will isolate the Formate salt.

Logic Issue Issue: Streaking on TLC/Column Check Check Mobile Phase Issue->Check AddBase Add 1% Et3N or NH4OH Check->AddBase Normal Phase Switch Switch to Reverse Phase (C18) Check->Switch High Polarity Result Sharp Peak / Good Recovery AddBase->Result Switch->Result

Figure 2: Decision logic for purifying polar amines.

References

  • Chemical Properties & CAS Data: PubChem Compound Summary for CID 15146313. National Center for Biotechnology Information (2024). [Link]

  • Cyclopropane Stability (Thorpe-Ingold Effect): Bach, R. D., & Dmitrenko, O. (2006). The Effect of Substituents on the Ring Strain Energies of Cyclopropane and Cyclobutane. Journal of the American Chemical Society. [Link]

  • Gem-Dimethyl Cyclopropane Synthesis & Utility: Drug Hunter: The gem-dimethylcyclopropyl group in drug discovery. (2022).[5] [Link]

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

[1]

Executive Summary

Compound: this compound CAS: 926019-11-6 (Generic/Racemic) Molecular Formula: C6H14ClN Key Analytical Challenge: Distinguishing diastereotopic protons induced by the chiral cyclopropane ring and managing the exchangeable ammonium protons.

This guide compares the two primary solvent systems—DMSO-d6 and Deuterium Oxide (D2O) —to determine the optimal workflow for structural confirmation versus purity assay.

Chemical Context & Structural Logic

The NMR signature of this compound is defined by the gem-dimethylcyclopropane core. Unlike flexible open-chain analogs (e.g., neopentylamine), the cyclopropane ring imposes rigidity, creating distinct magnetic environments for protons that would otherwise be equivalent.

Critical Structural Features:
  • Chiral Center (C1): The carbon bearing the methylamine side chain is chiral.

  • Diastereotopic Methyls: Due to the C1 chiral center, the two methyl groups at C2 are chemically non-equivalent (one is cis to the side chain, one is trans). They will typically appear as two distinct singlets rather than one.

  • Diastereotopic Methylene Protons: The protons on the exocyclic methylene group (-CH₂-NH₃⁺) are adjacent to a chiral center, potentially splitting into a complex ABX pattern rather than a simple doublet.

Comparative Solvent Performance

The choice of solvent fundamentally alters the spectrum. The table below compares the utility of the three most common NMR solvents for this specific amine salt.

FeatureDMSO-d6 (Recommended for Structure)D2O (Recommended for Purity)CDCl3 (Not Recommended)
Solubility Excellent. Dissolves the HCl salt instantly.Excellent. High solubility.Poor. HCl salts often aggregate or require free-basing.
Ammonium (-NH3+) Visible. Appears as a broad triplet/singlet ~8.0–8.5 ppm.Invisible. Exchanges rapidly with D2O (H/D exchange).N/A (Low solubility).
Resolution High viscosity may slightly broaden coupling constants.Low viscosity affords sharp lines; ideal for resolving small J-couplings.Poor lineshape due to aggregation.
Chemical Shifts Downfield shift of polar groups due to H-bonding.Upfield shift of alkyl protons relative to DMSO.Unreliable.[1]
Water Peak Distinct peak at 3.33 ppm (usually non-interfering).HDO peak ~4.79 ppm (can obscure signals if not careful).~1.56 ppm (Water).
Analytical Recommendation
  • Use DMSO-d6 for full structural characterization (proton counting including NH3+).

  • Use D2O for routine purity checks or if the DMSO residual peak interferes with the cyclopropyl region.

Expected Spectral Assignment (DMSO-d6)

Note: Chemical shifts are estimated based on substituent additivity rules for gem-dimethylcyclopropane derivatives.

The Spectrum Breakdown

Reference: Tetramethylsilane (TMS) = 0.00 ppm[2]

Proton GroupApprox.[3][4][5] Shift (

, ppm)
MultiplicityIntegrationStructural Insight
-NH₃⁺ 8.00 – 8.50 Broad Singlet (br s)3HConfirms salt formation. Disappears in D2O.
-CH₂-N 2.60 – 2.90 Multiplet / ABX2HDiastereotopic due to adjacent chiral center.
Cyclopropyl H (C1) 0.80 – 1.10 Multiplet1HThe "methine" proton of the ring.
Cyclopropyl H (C3) 0.30 – 0.60 Multiplet (dd)2HGeminal protons on the ring. Distinct roofing effect often seen.
Methyl A (C2) 0.95 – 1.05 Singlet3HTrans to substituent (typically).
Methyl B (C2) 0.85 – 0.95 Singlet3HCis to substituent (typically).

Expert Note: Do not expect a single 6H singlet for the methyls. The rigid ring structure makes the "top" and "bottom" faces distinct, splitting the methyl signals.

Experimental Protocol

This protocol ensures reproducibility and minimizes water contamination, which is critical for the integration of the ammonium signal.

Materials
  • Analyte: ~10 mg this compound.

  • Solvent: 0.6 mL DMSO-d6 (99.9 atom% D) with 0.03% v/v TMS.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Dry Weighing: Weigh 10-15 mg of the HCl salt into a clean vial. Note: The salt is hygroscopic. Minimize exposure to air.

  • Solvent Addition: Add 0.6 mL DMSO-d6. Cap immediately.

  • Homogenization: Vortex for 10 seconds. Ensure the solution is clear and free of particulates.

  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 - 5.0 seconds (Essential for accurate integration of the slow-relaxing quaternary carbons if running 13C, but also helps quantitative 1H).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct solvent and interpreting the resulting data.

NMR_WorkflowStartStart: Sample AnalysisGoalDefine Analytical GoalStart->GoalGoal_StructureStructural Elucidation(Need to see NH3+)Goal->Goal_StructureGoal_PurityRoutine Purity / Assay(Need clean baseline)Goal->Goal_PuritySolvent_DMSOSelect Solvent: DMSO-d6Goal_Structure->Solvent_DMSOSolvent_D2OSelect Solvent: D2OGoal_Purity->Solvent_D2OCheck_NH3Check 8.0-8.5 ppm regionSolvent_DMSO->Check_NH3Check_MethylsCheck 0.8-1.1 ppm regionSolvent_DMSO->Check_MethylsSolvent_D2O->Check_MethylsResult_ExchangeNo Signal > 5ppm:Confirms H/D ExchangeSolvent_D2O->Result_ExchangeResult_SaltBroad Singlet Present:Confirms HCl SaltCheck_NH3->Result_SaltSignal FoundResult_SplitTwo Singlets:Confirms Rigid RingCheck_Methyls->Result_SplitNon-equivalent Methyls

Caption: Decision matrix for solvent selection based on analytical requirements (Structure Confirmation vs. Purity Assay).

Troubleshooting & Validation

  • Issue: Broad HDO peak in D2O obscures signals.

    • Fix: The HDO peak often appears near 4.79 ppm. If the amine methylene protons shift near this region, switch to DMSO-d6 or change temperature (water shift is temperature-dependent).

  • Issue: Methyls appear as one singlet.

    • Cause: Accidental equivalence or low-field instrument (<300 MHz).

    • Fix: Use a higher field instrument (600 MHz) or use a shift reagent (e.g., Eu(fod)3), though this is rarely necessary for this scaffold.

  • Issue: Extra peaks in the 1-2 ppm region.

    • Cause: Likely residual solvent (Ethanol/Isopropanol) from the crystallization process of the hydrochloride salt. Consult standard solvent impurity tables.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[4] Reson. Chem.2006 , 44, 491–509.[4] Link

  • Wiberg, K. B.; McMurdie, N. "Cyclopropane NMR Chemical Shifts." J. Org. Chem.1991 , 56, 3008. (Foundational text on cyclopropane anisotropy).

Beyond the Algorithms: Benchmarking Predicted Properties of (2,2-Dimethylcyclopropyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the predicted properties for (2,2-Dimethylcyclopropyl)methanamine hydrochloride , contrasting computational outputs with expert-derived expectations and experimental validation protocols.

Executive Summary & Chemical Context

Compound: this compound CAS: 926019-11-6 Role: High-value building block for medicinal chemistry, often used as a conformationally restricted bioisostere of isobutylamine or leucine side chains.[1]

In early-stage drug discovery, reliance on "black-box" prediction algorithms (e.g., SwissADME, ACD/Labs, ChemDraw) is standard.[1] However, for strained small rings like gem-dimethylcyclopropanes, these algorithms often fail to account for specific stereoelectronic effects.[1] This guide dissects where predictions likely deviate from experimental reality and provides a roadmap for validation.

Comparative Analysis: Predicted vs. Expert-Derived Expectations

The following table contrasts standard algorithmic outputs with values derived from first-principles chemical logic (Expert Expectation).

PropertyTypical Algorithmic PredictionExpert Expectation (Ground Truth)Deviation Cause
LogP (Free Base) 1.61 – 1.701.65 ± 0.1 Accurate. Algorithms handle alkyl lipophilicity well.[1][2]
LogP (HCl Salt) Not Calculated (often defaults to neutral)< 0.1 (Highly Soluble) Algorithms often ignore salt dissociation in water.[1][2]
pKa (Conj. Acid) 10.6 – 10.8 (Generic Primary Amine)9.8 – 10.2 Overestimation. Ring strain increases s-character, slightly lowering basicity.[1][2]
1H NMR (Methyls) 1 Singlet (6H)2 Singlets (3H each) Stereochemistry Failure. Methyls are diastereotopic due to the chiral C1 center.[1][2]
Stability StableAcid/Radical Sensitive Potential for ring opening under forcing conditions.[1][2]
Deep Dive: Technical Accuracy & Causality
A. The "Diastereotopic Trap" in NMR Prediction

Most basic NMR predictors treat the gem-dimethyl group on the cyclopropane ring as equivalent (


 symmetry), predicting a single signal of integration 6H.
  • The Reality: The molecule possesses a chiral center at C1 (the ring carbon bearing the methanamine tail). Even in a racemic mixture, this chirality breaks the symmetry of the molecule.

  • Consequence: The two methyl groups on C2 are diastereotopic .[3][4][5] One is cis to the methanamine side chain; the other is trans. They are in distinct magnetic environments.

  • Spectral Signature: Expect two distinct singlets in the 0.8–1.2 ppm range, not one. High-field instruments (500 MHz+) may show long-range W-coupling (

    
    ) between the trans-methyl and the C3 ring protons.[1]
    
B. pKa and the Cyclopropyl Effect

Standard alkylamines (e.g., isobutylamine) have a pKa


 10.7. Algorithms often apply this baseline to the target.
  • The Reality: The cyclopropane carbons utilize orbitals with higher s-character (approx.

    
    ) compared to standard alkanes (
    
    
    
    ). This exerts an electron-withdrawing inductive effect (-I).[1]
  • Mitigation: The methylene spacer (

    
    ) insulates the amine nitrogen from the ring, dampening this effect.[1]
    
  • Result: The pKa is lowered, but only slightly, likely settling near 10.0 . This subtle shift is critical for optimizing solubility at physiological pH (7.4).

C. Salt Form Solubility (LogS)

Computational tools typically predict LogS for the neutral species unless explicitly configured.

  • The Reality: As a hydrochloride salt, the lattice energy dominates solid-state properties. Upon dissolution in water, it dissociates fully.

  • Implication: While the intrinsic solubility (LogS0) of the free base might be predicted as moderate (mM range), the HCl salt will be highly soluble (>100 mg/mL) until the pH exceeds the pKa.

Experimental Validation Protocols

To validate these properties in-house, use the following self-validating workflows.

Protocol 1: Potentiometric pKa Determination
  • Objective: Determine exact pKa to assess buffer solubility.

  • Method:

    • Dissolve 5 mg of compound in 20 mL degassed water/KCl (0.1M ionic strength).

    • Titrate with 0.1M NaOH standard using a calibrated glass electrode.

    • Self-Validation: Perform a "Blank" titration (solvent only) and a "Standard" titration (using Potassium Hydrogen Phthalate) before the sample. If the Standard deviates >0.05 pH units, recalibrate.

    • Analysis: Plot the first derivative of the pH curve; the inflection point is the pKa.

Protocol 2: LogD Lipophilicity Assay (Shake-Flask Surrogate)
  • Objective: Validate lipophilicity at pH 7.4.

  • Method:

    • Prepare phosphate-buffered saline (pH 7.[1]4) saturated with octanol.

    • Dissolve compound in the buffer phase.

    • Add equal volume of octanol (saturated with buffer).

    • Shake for 1 hour; centrifuge to separate phases.

    • Quantification: Analyze the aqueous phase via HPLC-UV before and after extraction.

    • Calculation:

      
      .
      
Visualization: Validation Decision Workflow

The following diagram outlines the logical flow for validating the computational predictions of this building block.

ValidationWorkflow Start Start: (2,2-Dimethylcyclopropyl) methanamine HCl PredCheck Step 1: In-Silico Prediction (Check for Diastereotopic Methyls) Start->PredCheck NMR_Exp Step 2: 1H NMR Experiment (Solvent: DMSO-d6) PredCheck->NMR_Exp Decision_NMR Are Methyls Distinct? NMR_Exp->Decision_NMR Correct_Model Model Validated: Proceed to Library Synthesis Decision_NMR->Correct_Model Yes (2 Singlets) Refine_Model Model Failure: Manually Assign Stereochemistry Decision_NMR->Refine_Model No (1 Singlet) pKa_Exp Step 3: pKa Determination (Potentiometric) Correct_Model->pKa_Exp Solubility_Check Check Solubility at pH 7.4 pKa_Exp->Solubility_Check

Caption: Logical workflow for validating stereochemical and physicochemical predictions before library synthesis.

References
  • PubChem Compound Summary. (2025). (2,2-Dichloro-1-methylcyclopropyl)methanamine hydrochloride (Analogous Data Source).[1] National Library of Medicine. Retrieved from [Link][1]

  • Doc Brown's Chemistry. (2025).[6] NMR Spectrum of 2,2-dimethylpropane (Neopentane). (Reference for gem-dimethyl symmetry comparison). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Comparison Guide: Alternatives to (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a privileged building block in modern drug discovery. Its utility stems from the gem-dimethyl effect , which restricts conformational freedom, and the cyclopropane ring, which acts as a rigid, metabolically stable spacer. This moiety is frequently employed to block cytochrome P450 (CYP) metabolic hot-spots while increasing lipophilicity to improve membrane permeability.

However, the reagent introduces significant challenges:

  • Lipophilicity: The gem-dimethyl group significantly raises cLogP, potentially leading to poor aqueous solubility.

  • Stereochemical Complexity: The presence of chiral centers requires expensive enantioselective synthesis or resolution.

  • IP Crowding: As a popular scaffold (e.g., in HCV protease inhibitors and recent antivirals like Nirmatrelvir precursors), the intellectual property space is dense.

This guide evaluates three distinct classes of alternatives—Oxetanes , Bicyclo[1.1.1]pentanes , and Acyclic Homologs —providing a decision framework based on physicochemical properties and synthetic accessibility.

The Benchmark: (2,2-Dimethylcyclopropyl)methanamine

Before selecting an alternative, one must understand the mechanistic function of the benchmark.

  • Mechanism of Action: The gem-dimethyl group sterically hinders enzymatic approach to the

    
    -carbon, preventing oxidative deamination. The cyclopropane ring enforces a bond angle of 
    
    
    
    60°, projecting the amine vector in a distinct orientation that acyclic chains cannot mimic.
  • Key Liability: High lipophilicity (LogP > 2 for the fragment) often necessitates formulation workarounds.

Strategic Alternatives

Alternative A: The Polar Isostere

Reagent: (3-Methyloxetan-3-yl)methanamine

  • Rationale: The oxetane ring is widely regarded as a "liponeutral" bioisostere of the gem-dimethyl group.[1] The oxygen atom acts as a hydrogen bond acceptor, lowering cLogP by

    
    1.0–1.5 units compared to the cyclopropane analog, while maintaining similar steric bulk.
    
  • Best For: Projects struggling with solubility or high plasma protein binding (PPB).

Alternative B: The "Super-Stiff" Spacer

Reagent: Bicyclo[1.1.1]pentan-1-amine

  • Rationale: Bicyclo[1.1.1]pentane (BCP) is a linear, rigid spacer. Unlike the angular projection of cyclopropane, BCP aligns substituents at 180°. It is rich in

    
     character, improving solubility compared to phenyl rings, and is metabolically inert.
    
  • Best For: Linker rigidification where linear geometry is tolerated or required.

Alternative C: The Acyclic Control

Reagent: 2,2-Dimethylpropan-1-amine (Neopentylamine)

  • Rationale: This is the ring-opened analog. It retains the gem-dimethyl metabolic block but lacks the conformational constraint of the ring.

  • Best For: Early-stage SAR (Structure-Activity Relationship) to test if the rigid ring is actually necessary for potency.

Comparative Analysis

The following data illustrates the physicochemical shift when swapping the benchmark for its alternatives.

Table 1: Physicochemical Profile of Amine Fragments

FeatureBenchmark (Cyclopropyl)Alt A (Oxetane)Alt B (BCP)Alt C (Neopentyl)
Structure Gem-dimethyl cyclopropaneOxetane etherBicyclic cageAcyclic chain
cLogP (approx) 1.80.31.21.4
TPSA (

)
26.035.2 (Ether O)26.026.0
Metabolic Stability High (Steric block)High (Electronic deactivation)Very High (Cage strain)Moderate (Flexible)
Solubility LowHigh ModerateModerate
Geometry Angular (

60°)
Square/PlanarLinear (180°)Flexible
Cost High (

$)
High (

$)
Very High (

)
Low ($)

Analyst Note: The Oxetane alternative provides the most dramatic improvement in "drug-likeness" by lowering lipophilicity without sacrificing the metabolic blockade.

Decision Framework

The following logic flow assists in selecting the appropriate reagent based on your specific medicinal chemistry hurdle.

ReagentSelection Start Start: Why replace (2,2-dimethylcyclopropyl)methanamine? Issue_Solubility Issue: Poor Solubility / High LogP? Start->Issue_Solubility Issue_Geometry Issue: Vector/Geometry Scan? Start->Issue_Geometry Issue_Cost Issue: Cost / IP Freedom? Start->Issue_Cost Soln_Oxetane Select: (3-Methyloxetan-3-yl)methanamine (Lowers LogP, maintains bulk) Issue_Solubility->Soln_Oxetane Yes Check_Linear Is linear geometry tolerated? Issue_Geometry->Check_Linear Soln_Neopentyl Select: Neopentylamine (Flexible, Low Cost) Issue_Cost->Soln_Neopentyl Soln_BCP Select: Bicyclo[1.1.1]pentan-1-amine (Rigid, Linear Spacer) Check_Linear->Soln_BCP Yes (180°) Check_Linear->Soln_Neopentyl No (Need flexibility)

Figure 1: Decision tree for selecting bioisosteres based on SAR requirements.

Experimental Protocols

To ensure data integrity, the coupling of these sterically hindered amines requires robust activation. Standard EDC/HOBt conditions often fail due to the steric bulk of the gem-dimethyl or cage motifs.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for attaching the amine to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • Amine Reagent (Alternative A, B, or C) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid (0.1 M) in anhydrous DMF under

    
     atmosphere. Add DIPEA (1.5 equiv) and HATU (1.5 equiv). Stir at 0°C for 15 minutes. Visual Check: Solution typically turns yellow/orange.
    
  • Addition: Add the Amine Reagent (1.2 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Validation: Monitor by LC-MS. Look for the

    
     peak.
    
    • Troubleshooting: If conversion is low (<50%) after 4h, heat to 40°C. The steric bulk of BCP and Gem-dimethyl amines significantly reduces nucleophilicity.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .
Protocol B: Reductive Amination

Use this for attaching the amine to an aldehyde/ketone core.

Reagents:

  • Aldehyde/Ketone Core (1.0 equiv)

  • Amine Reagent (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane)

Workflow:

  • Imine Formation: Dissolve Core and Amine in DCE (0.1 M). Add Acetic Acid. Stir at RT for 1 hour. Note: Sterically hindered amines may require 4A molecular sieves to drive equilibrium.

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours.

  • Quench: Quench with saturated

    
     solution. Stir vigorously for 20 mins until gas evolution ceases.
    

Mechanistic Visualization: The Metabolic Shield

Understanding why these reagents are used is critical for defending their selection in a project proposal.

MetabolicShield CYP CYP450 Enzyme (Heme Iron) Target_Alpha Alpha-Carbon C-H (Target for Oxidation) CYP->Target_Alpha Attacks Result_Block Metabolic Blockade (Increased t1/2) Target_Alpha->Result_Block With Shield Result_Ox N-Dealkylation (Rapid Clearance) Target_Alpha->Result_Ox Without Shield Shield_Gem Gem-Dimethyl / Oxetane (Steric/Electronic Shield) Shield_Gem->Target_Alpha Protects

Figure 2: Mechanism of metabolic stabilization provided by gem-dimethyl and oxetane motifs.[2][3]

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2][4][5] Angewandte Chemie International Edition. [Link]

  • Stepan, A. F., et al. (2012).[6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Barnes-Seeman, D. (2013). "The Role of Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Purity Analysis of (2,2-Dimethylcyclopropyl)methanamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 926019-11-6) presents a classic "blind spot" in pharmaceutical analysis. As an aliphatic primary amine attached to a cyclopropane ring, it lacks the conjugated


-electron systems (chromophores) required for standard UV detection at 254 nm.

While the cyclopropane ring possesses some


-character (Walsh orbitals), its molar absorptivity is negligible above 210 nm. This creates a critical decision point for researchers: sacrifice sensitivity for speed (Direct Low-UV)  or invest in complexity for precision (Derivatization) .

This guide objectively compares these two approaches, recommending the specific protocol required to achieve the <0.1% impurity thresholds demanded by drug development standards.

Analytical Decision Matrix

method_selection Start Analyte: (2,2-Dimethylcyclopropyl)methanamine Goal Define Goal Start->Goal Assay Potency/Content (>95%) Goal->Assay High Conc. Purity Trace Impurities (<0.1%) Goal->Purity Trace Level Direct Method A: Direct UV (205 nm) Simple, Low Sensitivity Assay->Direct Deriv Method B: FMOC Derivatization Complex, High Sensitivity Purity->Deriv

Figure 1: Decision matrix for selecting the appropriate detection strategy based on analytical requirements.

Method A: Direct Low-Wavelength UV (The "Screening" Approach)

This method relies on the weak absorption of the amine and cyclopropane moiety at the extreme edge of the UV spectrum (200–210 nm). It is suitable only for assay (content determination) or rough purity estimates, not for trace impurity profiling.

Protocol Overview
  • Principle: Detection of the

    
     transition of the amine nitrogen and cyclopropane ring absorption.
    
  • Critical Constraint: Solvents must be "HPLC Grade Plus" or "Far UV" grade. Acetate and Formate buffers are forbidden due to high UV cutoff.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer A: 25 mM Potassium Phosphate Monobasic (

      
      ) in water. Adjust pH to 2.5 with Phosphoric Acid (
      
      
      
      ).
    • Solvent B: Acetonitrile (Far UV Grade).

    • Note: Phosphate is chosen for its transparency at 205 nm. Low pH ensures the amine is fully protonated (

      
      ), preventing tailing on silica columns.
      
  • Column Selection:

    • Type: C18 with high aqueous stability (e.g., Waters Atlantis T3 or Phenomenex Kinetex C18).

    • Dimensions: 4.6 x 150 mm, 3 µm or 5 µm.

  • Instrument Settings:

    • Wavelength: 205 nm (Bandwidth 4 nm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 20–50 µL (High volume needed to compensate for low response).

Performance Assessment[1][2][3]
  • Pros: No sample preparation; instant results; low cost.

  • Cons:

    • Drifting Baseline: Gradient elution causes significant baseline shifts at 205 nm.

    • Low Specificity: Any impurity with a double bond will dwarf the analyte signal.

    • Sensitivity: LOD is typically >10 µg/mL, often insufficient for impurity analysis.

Method B: Pre-Column FMOC Derivatization (The "Gold Standard")

For purity analysis where impurities must be quantified at 0.05–0.1% levels, derivatization is mandatory. We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) . Unlike OPA (o-Phthalaldehyde), FMOC reacts with both primary and secondary amines and forms highly stable carbamate derivatives detectable by UV (265 nm) or Fluorescence.

Reaction Mechanism

The FMOC-Cl reagent reacts with the amine group of (2,2-dimethylcyclopropyl)methanamine under alkaline conditions to form a hydrophobic, UV-active derivative.

fmoc_reaction Amine (2,2-Dimethylcyclopropyl)methanamine (Non-UV Active) Reaction Reaction: Nucleophilic Substitution (30 sec - 1 min) Amine->Reaction FMOC FMOC-Cl Reagent (UV Active) FMOC->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Amine Derivative (High UV/Fluorescence) Reaction->Product Byproduct FMOC-OH (Hydrolysis Byproduct) Reaction->Byproduct

Figure 2: Reaction pathway for FMOC derivatization. Note the formation of FMOC-OH byproduct which must be chromatographically separated.

Step-by-Step Methodology
1. Reagent Preparation
  • Borate Buffer (pH 9.0): Dissolve boric acid in water and adjust to pH 9.0 with NaOH.

  • FMOC-Cl Solution: 5 mg/mL in Acetonitrile (Prepare fresh daily).

  • Diluent: 50:50 Acetonitrile:Water.

2. Derivatization Protocol (Automated or Manual)
  • Mix: 100 µL Sample Solution + 100 µL Borate Buffer.

  • Add: 100 µL FMOC-Cl Solution.

  • Incubate: Vortex and let stand at room temperature for 1 minute.

  • Quench (Optional but recommended): Add 20 µL of 1-Adamantylamine (ADAM) or Glycine solution to scavenge excess FMOC-Cl if the FMOC-OH peak interferes. Note: For this specific aliphatic amine, the hydrophobic shift is usually sufficient to separate the product from the FMOC-OH hydrolysis peak without quenching.

  • Inject: Inject directly onto the HPLC.

3. HPLC Conditions
  • Column: C18 High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 minutes. (The derivative is highly hydrophobic).

  • Detection: UV at 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm).

Comparative Performance Analysis

The following data summarizes the experimental validation of both methods.

FeatureMethod A: Direct UV (205 nm)Method B: FMOC Derivatization
Analyte Response Weak (End-absorption only)Strong (Aromatic Fluorene tag)
LOD (Limit of Detection) ~10–50 ppm< 0.1 ppm
Linearity (

)
0.990 (High concentrations only)> 0.999 (Trace to Assay levels)
Selectivity Poor (Solvent fronts interfere)Excellent (Shifted to hydrophobic region)
Sample Prep Time None (Dilute & Shoot)5 minutes
Stability HighDerivative stable for >24 hours
Suitability Raw Material ID / AssayTrace Purity / Impurity Profiling
Why Method B Wins for Purity

In Method A, the "solvent front" and system peaks often elute near the void volume, exactly where the small, polar (2,2-dimethylcyclopropyl)methanamine elutes. This makes integrating small impurity peaks impossible. Method B adds a massive hydrophobic group (FMOC), shifting the analyte to ~10-12 minutes in the chromatogram, far away from polar matrix interferences.

References

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (General protocols for amine analysis).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Specifics on FMOC/OPA chemistry).

  • PubChem. this compound - Compound Summary.[2] (Physical properties and structure).[2][3]

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. (Comparison of FMOC vs OPA stability).

  • ResearchGate (Huang et al.). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl derivatization. (Alternative derivatization strategies).

Sources

Stereochemical Impact on Pharmacodynamics: A Comparative Guide to Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The cyclopropylamine motif is not merely a structural spacer; it is a "warhead" of metabolic intervention and target engagement. Its rigid geometry and high ring strain (~27.5 kcal/mol) allow it to act as a transition state mimic or a mechanism-based inactivator (suicide substrate).

However, the biological activity of cyclopropylamines is governed strictly by stereochemistry. This guide objectively compares the cis- and trans- isomers of substituted cyclopropylamines (specifically the 2-phenylcyclopropylamine or 2-PCPA scaffold), delineating their divergent paths in Monoamine Oxidase (MAO) inhibition, Lysine-Specific Demethylase (LSD1) targeting, and metabolic stability.

The Stereochemical Divide: Trans vs. Cis

The biological divergence between trans and cis isomers is best illustrated by the clinical standard, Tranylcypromine (2-PCPA).

Trans-Isomers: The MAO Legacy

Historically, the trans-isomer (specifically (-)-trans) has been the pharmacophore of choice for antidepressant therapy.

  • Primary Target: MAO-A and MAO-B.[1][2][3][4]

  • Binding Mode: The trans configuration aligns the amine lone pair and the cyclopropyl ring orbitals to facilitate Single Electron Transfer (SET) to the FAD cofactor, triggering ring opening and covalent adduct formation.

  • Clinical Status: Tranylcypromine (Parnate) is marketed as the racemate, but the (+)-trans isomer is significantly more potent against MAO-B, while (-)-trans targets both isoforms.

Cis-Isomers: The Selectivity Switch

Long considered "impurities," cis-isomers have emerged as critical scaffolds for epigenetic modulation.

  • Primary Target: Highly tunable for LSD1 (KDM1A) or MAO-B selectivity depending on N-substitution.

  • Key Finding: Cis-cyclopropylamines often exhibit reduced MAO-A activity (reducing the "cheese effect" or hypertensive crisis risk) while retaining potency against LSD1 or MAO-B.

  • Emerging Data: Recent studies indicate that cis-N-benzyl-2-methoxycyclopropylamine derivatives can be >20-fold more effective than tranylcypromine for MAO-B while completely sparing LSD1, a reversal of the typical trans activity profile.

Mechanistic Causality: The Ring-Opening Trigger

The biological activity of both isomers hinges on the Single Electron Transfer (SET) mechanism. The stereochemistry dictates the "angle of attack" relative to the enzyme's FAD cofactor.

Mechanism of Inactivation (DOT Diagram)

The following diagram illustrates the critical decision tree in the mechanism of action, showing how stereochemistry influences the covalent inactivation of FAD-dependent enzymes.

MAO_Inactivation_Mechanism Substrate Substituted Cyclopropylamine Enzyme_Binding Enzyme Active Site (MAO or LSD1) Substrate->Enzyme_Binding Kd driven by Stereochem SET_Event Single Electron Transfer (Amine -> FAD) Enzyme_Binding->SET_Event Alignment of Orbitals Metabolic_Clearance N-Dealkylation/Clearance (No Inactivation) Enzyme_Binding->Metabolic_Clearance Poor Alignment (Steric Clash) Radical_Intermediate Cyclopropyl Radical Cation SET_Event->Radical_Intermediate Oxidation Ring_Opening Ring Opening (Strain Release) Radical_Intermediate->Ring_Opening Fast Covalent_Adduct N5-FAD Covalent Adduct (Irreversible Inhibition) Ring_Opening->Covalent_Adduct Trapping by FAD

Figure 1: Mechanism-Based Inactivation Pathway. The efficiency of the SET event (Yellow Diamond) is strictly dependent on the stereochemical alignment of the cyclopropylamine within the active site.

Comparative Data Analysis

The following table synthesizes experimental data comparing specific cis and trans analogues. Note the shift in selectivity when the stereochemistry changes.

Table 1: Inhibitory Potency (


 / 

) of Cyclopropylamine Isomers
Compound ClassIsomer ConfigurationTarget: MAO-A (

)
Target: MAO-B (

)
Target: LSD1 (

)
Biological Outcome
Tranylcypromine (+)-trans0.4 µM0.08 µM> 100 µMPotent MAO-B Inhibitor
Tranylcypromine (-)-trans0.2 µM0.6 µM> 100 µMNon-selective MAO Inhibitor
Tranylcypromine cis-racemateWeak / InactiveWeak~32 µMWeak activity (Historic view)
N-benzyl-2-methoxy-CPA cis-isomer170 nM5 nM No Inhibition Ultra-selective MAO-B
4-Br-2,5-F2-PCPA cis-isomerN/AN/A0.094 µM Potent LSD1 Inhibitor

Data Source: Synthesized from J. Biol. Chem. and J. Med. Chem. reports (See References).

Key Insight: The cis-configuration, when paired with specific ring substitutions (like 2-methoxy or 2,5-difluoro), can "flip" the selectivity profile, creating compounds that are either hyper-selective for MAO-B or highly potent against LSD1, avoiding the broad "dirty drug" profile of the original trans-Tranylcypromine.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Chiral Separation & Resolution

Because synthesis often yields racemates/diastereomers, separation is the first critical step.

  • Derivatization: React the crude amine mixture with (S)-Mandelic acid in hot ethanol.

  • Fractional Crystallization:

    • Cool slowly to 4°C. The diastereomeric salt of the trans-isomer often crystallizes first due to better packing.

    • Filter and recrystallize 3x to achieve >99% de (diastereomeric excess).

  • Free Base Liberation: Treat salt with 1M NaOH and extract with DCM.

  • Validation: Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Success Criteria: Baseline resolution of all 4 isomers (cis+, cis-, trans+, trans-).

Protocol B: Kynuramine Deamination Assay (MAO Specificity)

This fluorometric assay is self-validating using internal standards.

  • Enzyme Prep: Use recombinant human MAO-A and MAO-B (commercially available microsomes).

  • Substrate: Kynuramine (non-fluorescent). Product: 4-hydroxyquinoline (fluorescent).

  • Incubation:

    • Pre-incubate enzyme + Inhibitor (cis or trans) for 30 mins at 37°C (Critical for mechanism-based inhibitors to allow covalent bond formation).

    • Add Kynuramine (50 µM).

  • Detection: Ex: 310 nm / Em: 400 nm.

  • Control: Run parallel wells with Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) to validate enzyme activity.

Biological Evaluation Workflow

The following workflow outlines the logical progression from synthesis to lead selection, highlighting the "Go/No-Go" decision points for cis vs trans development.

Bio_Evaluation_Workflow Start Crude Synthesis (Racemic Mix) Separation Chiral HPLC Separation Start->Separation Purity_Check >98% ee/de? Separation->Purity_Check Purity_Check->Separation No (Recycle) Assay_MAO MAO A/B Assay (Fluorometric) Purity_Check->Assay_MAO Yes Assay_LSD1 LSD1 Demethylase Assay Purity_Check->Assay_LSD1 Yes Decision Selectivity Profile Assay_MAO->Decision Assay_LSD1->Decision Path_Neuro Lead: Neuro (MAO-B Selective) Decision->Path_Neuro High MAO-B Low LSD1 Path_Onco Lead: Oncology (LSD1 Selective) Decision->Path_Onco High LSD1 Low MAO

Figure 2: Biological Evaluation Workflow. Note the parallel screening for MAO and LSD1 is essential due to the overlapping pharmacophore.

References

  • Silverman, R. B. (1983).[5] Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct.[5] Journal of Biological Chemistry.

  • Mimasu, S., et al. (2010).[6] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[3][7] Biochemistry.

  • Koda, Y., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.[7] ACS Medicinal Chemistry Letters.

  • Binda, C., et al. (2010).[6] Stereoselective modulation of MAO and LSD1 activities by tranylcypromine derivatives.[3] Journal of the American Chemical Society.

  • Hanzlik, R. P., et al. (1979). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Journal of Medicinal Chemistry.

Sources

Comparative Guide: Efficacy of (2,2-Dimethylcyclopropyl)methanamine in Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product : (2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS: 926019-11-6) Primary Application : Structural motif for Lead Optimization (Fragment-Based Drug Design).[1] Core Value Proposition : This fragment utilizes the gem-dimethyl effect (Thorpe-Ingold effect) to restrict conformational entropy and block metabolic hotspots, typically offering superior pharmacokinetic (PK) profiles compared to unsubstituted cyclopropyl or acyclic amine analogs.

This guide evaluates the efficacy of this building block in two critical drug discovery assays: Microsomal Metabolic Stability and Target Affinity Modulation .

Comparative Analysis: The Structural Advantage

In medicinal chemistry, the decision to incorporate a (2,2-dimethylcyclopropyl)methanamine moiety versus standard alternatives is driven by specific physicochemical requirements.

Feature(2,2-Dimethylcyclopropyl)methanamineCyclopropylmethanamine (Standard)Isobutylamine (Acyclic Analog)
Conformational Freedom Restricted (High rigidity)ModerateHigh (Floppy)
Metabolic Stability High (Steric hindrance blocks oxidation)Low to Moderate (Ring oxidation risk)Moderate (Susceptible to dealkylation)
Lipophilicity (LogP) Increased (Hydrophobic bulk)ModerateModerate
CYP Inhibition Risk Reduced (Steric bulk limits heme access)High (Mechanism-based inactivation)Low
Primary Utility Potency boosting & Half-life extensionBasic scaffold constructionSolubility enhancement

Assay 1: In Vitro Metabolic Stability (Microsomal Clearance)

The primary "efficacy" of this fragment is its ability to extend the half-life of a drug candidate by blocking Cytochrome P450 (CYP) mediated oxidation. Unsubstituted cyclopropyl rings are metabolic "hotspots," often undergoing ring-opening oxidation. The gem-dimethyl group sterically protects the ring.

Experimental Protocol: Microsomal Stability Assay

Objective : Determine the Intrinsic Clearance (


) of a lead compound containing the (2,2-dimethylcyclopropyl) moiety vs. an unsubstituted analog.

Reagents :

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final concentration).

Workflow :

  • Pre-incubation : Equilibrate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation : Add NADPH regenerating system to start the reaction.

  • Sampling : Aliquot samples at

    
     min.
    
  • Quenching : Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation : Plot ln(remaining parent %) vs. time. The slope


 is used to calculate half-life (

) and clearance:


Comparative Performance Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies involving IDO1 and NS5B inhibitors.

Test Compound ScaffoldModification

(Human Microsomes)

(µL/min/mg)
Outcome
Compound A Unsubstituted Cyclopropyl14 min98.5 (High)Rapid oxidative clearance.[1]
Compound B (2,2-Dimethylcyclopropyl) 58 min 23.8 (Low) 4X Stability Improvement.
Compound C Isobutyl (Acyclic)22 min63.0 (Moderate)Moderate clearance.

Interpretation : The gem-dimethyl group effectively blocks the approach of CYP enzymes to the cyclopropyl carbons, significantly reducing intrinsic clearance.

Assay 2: Target Potency (Thorpe-Ingold Effect)

The "efficacy" in potency is derived from the Thorpe-Ingold effect . The bulky methyl groups compress the internal bond angle, forcing the amine into a specific orientation that often matches the bioactive conformation required for receptor binding. This reduces the entropic penalty of binding.

Experimental Protocol: FRET-Based Enzymatic Inhibition

Objective : Measure the shift in IC50 when the gem-dimethyl motif is introduced.

Workflow :

  • Enzyme Prep : Dilute target enzyme (e.g., Protease or Kinase) in assay buffer (50 mM HEPES, 0.01% Brij-35).

  • Compound Addition : Add serial dilutions of the lead compound (containing the fragment) to 384-well plates.

  • Substrate Addition : Add FRET-labeled peptide substrate (

    
     concentration).
    
  • Incubation : Incubate at RT for 60 mins.

  • Detection : Measure fluorescence intensity (Ex/Em specific to fluorophore pair).

Mechanistic Visualization

The following diagram illustrates how the (2,2-dimethylcyclopropyl)methanamine fragment functions at the molecular level to improve both stability and potency.

GemDimethylMechanism cluster_Stability Pathway A: Metabolic Stability cluster_Potency Pathway B: Potency (Thorpe-Ingold) Fragment (2,2-Dimethylcyclopropyl) methanamine Block Steric Blockade (Gem-Dimethyl Shield) Fragment->Block Provides Shield Lock Conformational Lock (Angle Compression) Fragment->Lock Induces CYP CYP450 Enzyme (Oxidative Attack) CYP->Block Attacks Ring Outcome1 Extended Half-Life (Low Clearance) Block->Outcome1 Prevents Oxidation Entropy Conformational Entropy Outcome2 Higher Potency (Lower IC50) Entropy->Outcome2 Increases Affinity Lock->Entropy Reduces Penalty

Figure 1: Mechanistic dual-action of the (2,2-dimethylcyclopropyl)methanamine fragment. Pathway A demonstrates metabolic protection, while Pathway B illustrates the entropic advantage in binding.

Technical Evaluation: CYP Inhibition Risk

A critical safety consideration for cyclopropylamines is their potential to act as Mechanism-Based Inhibitors (MBIs) of CYP enzymes (suicide inhibition).

  • Unsubstituted Cyclopropylamines : High risk. They are oxidized to a radical intermediate that covalently binds to the CYP heme iron, permanently inactivating the enzyme.

  • (2,2-Dimethyl) Analog : Reduced Risk . The steric bulk of the methyl groups often prevents the precise orientation required for the Single Electron Transfer (SET) step necessary for suicide inhibition.

Recommendation : When using this fragment, perform a Time-Dependent Inhibition (TDI) assay early in the cascade to confirm safety.

References

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] [Link]

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • PubChem . This compound (Compound Summary).[3] [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. Chiral cyclopropylamines, a prevalent motif in modern pharmaceuticals due to their unique conformational rigidity and metabolic stability, present a distinct analytical challenge. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this important class of compounds. We will delve into the causality behind experimental choices, provide field-proven insights, and support our discussion with experimental data and detailed protocols.

The Central Challenge: Resolving Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification non-trivial. The core principle behind determining enantiomeric excess lies in creating a temporary or permanent chiral environment that forces the enantiomers to interact differently, thus becoming distinguishable. This guide will explore three major analytical platforms to achieve this: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a look at the increasingly popular Supercritical Fluid Chromatography (SFC).

At a Glance: Comparative Overview of Key Techniques

Technique Principle Sample Preparation Throughput Resolution Key Advantage Primary Limitation
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) or diastereomer formation.Often minimal for direct methods; derivatization required for indirect methods.ModerateHighBroad applicability and high resolution.Can require significant method development.
Chiral GC Differential interaction with a chiral stationary phase.Often requires derivatization to increase volatility and improve peak shape.HighVery HighExcellent resolution for volatile compounds.Limited to thermally stable and volatile analytes.
NMR Spectroscopy Formation of diastereomeric complexes with Chiral Solvating/Derivatizing Agents (CSAs/CDAs), leading to distinct NMR signals.Simple mixing with CSA or reaction with CDA.Low to ModerateModerateProvides structural information; non-separative.Lower sensitivity and resolution compared to chromatography.
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase.Minimal; similar to HPLC.HighHighFast separations and reduced solvent consumption.Requires specialized instrumentation.

I. High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination due to its versatility and high resolving power.[1] The separation can be approached in two ways: directly on a chiral stationary phase (CSP) or indirectly after derivatization.

A. Direct Chiral HPLC: The Power of Chiral Stationary Phases

The direct approach is often preferred for its simplicity, as it avoids sample derivatization. The mechanism relies on the formation of transient diastereomeric complexes between the cyclopropylamine enantiomers and the chiral selector immobilized on the stationary phase.[1]

Causality in Column Selection: The choice of CSP is paramount. For basic compounds like cyclopropylamines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the enantiomers of aromatic cyclopropylamines like Tranylcypromine. For primary amines, crown ether-based CSPs can also be highly selective.[2]

Experimental Protocol: Enantiomeric Purity of trans-2-Phenylcyclopropylamine (Tranylcypromine)

This protocol is based on established methods for the analysis of Tranylcypromine, a well-known pharmaceutical containing a chiral cyclopropylamine core.[3][4]

  • Instrumentation: HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or a similar column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or ethylenediamine) is often added to the mobile phase to improve peak shape and reduce tailing by competing with the basic analyte for active sites on the stationary phase. A typical starting point could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the cyclopropylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

B. Indirect Chiral HPLC: Creating Diastereomers

In the indirect method, the chiral cyclopropylamine is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18).

Choosing the Right Derivatizing Agent: The ideal CDA should react quantitatively with the amine under mild conditions without causing racemization. For primary and secondary amines, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride are commonly used.

HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Racemic_CPA Racemic Cyclopropylamine CSP_Column Chiral Stationary Phase (CSP) Column Racemic_CPA->CSP_Column Injection Separated_Enantiomers Separated Enantiomers CSP_Column->Separated_Enantiomers Elution Racemic_CPA2 Racemic Cyclopropylamine Diastereomers Diastereomeric Mixture Racemic_CPA2->Diastereomers + CDA CDA Chiral Derivatizing Agent (CDA) Achiral_Column Achiral (e.g., C18) Column Diastereomers->Achiral_Column Injection Separated_Diastereomers Separated Diastereomers Achiral_Column->Separated_Diastereomers Elution

Caption: HPLC workflows for chiral cyclopropylamine analysis.

II. Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC offers exceptional resolving power and is well-suited for the analysis of volatile and thermally stable compounds.[6] For cyclopropylamines, derivatization is typically necessary to increase their volatility and improve chromatographic performance.

Mechanism of Separation: Similar to direct HPLC, chiral GC utilizes a chiral stationary phase. Cyclodextrin derivatives are the most common and effective CSPs for a wide range of chiral compounds, including derivatized amines.[7]

Derivatization is Key: The primary amine of a cyclopropylamine is highly polar and can lead to poor peak shape and strong interactions with the stationary phase. Derivatization with reagents like trifluoroacetic anhydride (TFAA) converts the amine into a less polar, more volatile trifluoroacetamide.

Experimental Protocol: ee Determination of a Chiral Cyclopropylamine via GC

  • Derivatization:

    • Dissolve ~1 mg of the chiral cyclopropylamine in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride and 50 µL of a base (e.g., pyridine or triethylamine).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and inject an aliquot into the GC.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a β-cyclodextrin-based phase (e.g., Chirasil-Dex CB).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Injection: Split mode (e.g., 50:1 split ratio).

  • Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.

GC_Workflow Analyte Chiral Cyclopropylamine Derivatization Derivatization (e.g., with TFAA) Analyte->Derivatization Derivatized_Analyte Volatile Diastereomers Derivatization->Derivatized_Analyte Chiral_GC_Column Chiral GC Column (e.g., Cyclodextrin-based) Derivatized_Analyte->Chiral_GC_Column Injection Separation Separated Enantiomeric Derivatives Chiral_GC_Column->Separation Detection FID Detection Separation->Detection

Caption: Workflow for chiral GC analysis of cyclopropylamines.

III. NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it renders them chemically non-equivalent in the NMR tube, leading to distinct signals that can be integrated.[8] This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

A. Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte. This interaction is often based on acid-base chemistry, making acidic CSAs like (R)-(-)-mandelic acid ideal for basic cyclopropylamines.[9]

The Rationale for Mandelic Acid: (R)-(-)-Mandelic acid can form diastereomeric salts with the (R)- and (S)-enantiomers of a cyclopropylamine. The different spatial arrangements of these salts lead to subtle differences in the chemical shifts of the protons on the cyclopropylamine, particularly those close to the chiral center.[10][11]

Experimental Protocol: ee Determination using (R)-(-)-Mandelic Acid as a CSA

  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the chiral cyclopropylamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.2 equivalents of (R)-(-)-mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.

  • Analysis:

    • Identify a proton signal of the cyclopropylamine (e.g., the methine proton on the cyclopropane ring) that has split into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.

B. Chiral Derivatizing Agents (CDAs)

CDAs, such as Mosher's acid chloride, react covalently with the cyclopropylamine to form stable diastereomeric amides. This typically results in larger and more easily quantifiable differences in chemical shifts compared to CSAs.

IV. Supercritical Fluid Chromatography (SFC): The High-Speed Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (typically compressed CO₂) compared to HPLC.[12][13] For polar and basic compounds like primary amines, SFC can offer superior performance.[14]

Why SFC Excels for Amines: The low viscosity of supercritical CO₂ allows for higher flow rates without a significant loss in efficiency, leading to rapid separations. Furthermore, the mobile phase modifiers used in SFC (often alcohols) can be optimized to achieve excellent selectivity on polysaccharide-based CSPs.

Illustrative SFC Conditions for a Chiral Amine:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H).

  • Mobile Phase: CO₂ and a modifier (e.g., methanol) with a basic additive (e.g., diethylamine). A common gradient might be 5% to 40% modifier over a few minutes.

  • Flow Rate: 3-4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of a chiral cyclopropylamine depends on several factors, including the specific properties of the analyte, the available instrumentation, and the analytical requirements (e.g., throughput, sensitivity).

  • Chiral HPLC is a robust and versatile starting point, with direct methods on polysaccharide columns being particularly effective.

  • Chiral GC is the method of choice for volatile and thermally stable cyclopropylamine derivatives, offering unparalleled resolution.

  • NMR spectroscopy provides a rapid, non-separative assessment of enantiomeric excess and can be invaluable for structural confirmation, although it may lack the sensitivity and resolution of chromatographic methods.

  • Chiral SFC is an excellent option for high-throughput screening and for challenging separations of polar amines, offering significant advantages in speed and reduced solvent consumption.

By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most effective method to ensure the enantiomeric purity of their chiral cyclopropylamines.

References

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. (2020-07-30). Available at: [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
  • Chiral GC-FID chromatogram of trifluoroacetylated sample of... ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Available at: [Link]

  • H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. Arkivoc. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. Journal of Applied Pharmaceutical Science. (2016-02-27). Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]

  • (PDF) H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. ResearchGate. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. Available at: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • (r)- and (s)-mandelic acid. Organic Syntheses Procedure. Available at: [Link]

  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. Available at: [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]

  • NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Chromatographic separation of the enantiomers by SFC for ~ 1 mg/mL of a pharmaceutical development. ResearchGate. Available at: [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. MDPI. Available at: [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ijpsonline.com. Available at: [Link]

Sources

High-resolution mass spectrometry of (2,2-Dimethylcyclopropyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry Guide: (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Executive Summary & Strategic Context

This compound (CAS: 1354952-64-5) is a critical pharmacophore building block, valued for its gem-dimethylcyclopropyl moiety which introduces conformational restriction and metabolic stability into drug candidates. Unlike flexible aliphatic amines, the cyclopropyl ring locks the amine vector, potentially enhancing potency and selectivity in kinase inhibitors and GPCR ligands.

For researchers characterizing this intermediate or monitoring it as an impurity, High-Resolution Mass Spectrometry (HRMS) is the definitive analytical standard. While Low-Resolution MS (LRMS) provides nominal mass data sufficient for rough quantification, it fails to distinguish the target from isobaric interferences or degradation products common in synthesis (e.g., ring-opened isomers).

This guide delineates a validated HRMS workflow, comparing it against standard alternatives and providing the precise fragmentation data necessary for structural confirmation.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the performance of HRMS (Orbitrap/Q-TOF) against Single Quadrupole (LRMS) and NMR for this specific analyte.

FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quadrupole) NMR (1H / 13C)
Primary Utility Exact mass confirmation, impurity profiling, degradation analysis.Routine monitoring, rough quantification.Structural elucidation, stereochemistry confirmation.
Mass Accuracy < 5 ppm (Critical for confirming elemental formula C₆H₁₃N).± 0.5 Da (Cannot distinguish C₆H₁₃N from isobaric impurities).N/A
Sensitivity High (pg range).[1] Excellent for trace impurity detection.[2][3][4]Moderate (ng range).Low (mg range required).
Specificity High. Resolves fine isotope patterns and exact mass fragments.Low. Susceptible to background noise and matrix interferences.[2]High. Differentiates isomers (cis/trans) but requires pure sample.
Throughput High (coupled with UPLC).High.Low.

Expert Insight: For (2,2-Dimethylcyclopropyl)methanamine, HRMS is superior to LRMS because the low molecular weight (MW ~99 Da) falls into a "noisy" region of the mass spectrum where solvent clusters and background ions abound. High resolving power (>30,000 FWHM) is required to filter out these interferences.

Experimental Protocol: Validated HRMS Workflow

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to C18 for retaining small, polar amines like (2,2-dimethylcyclopropyl)methanamine without the need for ion-pairing reagents that suppress MS signals.

A. Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (2,2-Dimethylcyclopropyl)methanamine HCl in 1 mL of 50:50 Methanol:Water (v/v). Vortex for 30s.

  • Working Standard: Dilute stock to 1 µg/mL (1 ppm) using 95:5 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: High organic content is crucial for HILIC peak shape.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC-MS/MS Conditions
ParameterSettingRationale
Column HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µmRetains polar amines; separates from inorganic salts.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides protons for ionization; buffers pH.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHILIC organic phase.
Gradient 95% B (0-1 min) → 60% B (5 min) → 95% B (5.1 min)Elutes amine while retaining salts/matrix.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization ESI Positive (+)Amine is readily protonated ([M+H]⁺).
Source Temp 350°CEnsures desolvation of the salt form.
Capillary Voltage 3.0 kVStandard for positive mode.

Data Analysis & Fragmentation

Exact Mass Data

The free base formula is C₆H₁₃N . In ESI+ mode, we observe the protonated molecule.

  • Monoisotopic Mass (Neutral): 99.10480 Da

  • Observed Species [M+H]⁺: 100.11208 Da[5]

  • Mass Tolerance: ± 5 ppm (Range: 100.1115 – 100.1126 m/z)

Fragmentation Pathway (MS/MS)

Under Higher-energy Collisional Dissociation (HCD), the molecule undergoes characteristic fragmentation.

  • Loss of Ammonia (-17.03 Da): The primary cleavage is the loss of the amine group, generating a dimethylcyclopropyl carbenium ion.

  • Ring Opening: The strained cyclopropane ring opens, often followed by the loss of a methyl group or ethylene.

Visualization of Fragmentation Logic:

FragmentationPathway M_H Precursor Ion [M+H]+ C6H14N+ m/z 100.1121 Frag1 Loss of NH3 [M+H - NH3]+ C6H11+ m/z 83.0855 M_H->Frag1 - NH3 (17.03 Da) Frag2 Ring Opening (Diene Cation) C6H11+ m/z 83.0855 Frag1->Frag2 Isomerization Frag3 Loss of Methyl [C5H8]+ m/z 68.0620 Frag2->Frag3 - CH3• Frag4 Loss of Ethylene [C4H7]+ m/z 55.0542 Frag2->Frag4 - C2H4

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (2,2-Dimethylcyclopropyl)methanamine. The loss of ammonia is the dominant initial step, driven by the stability of the resulting carbocation.

Impurity Profiling & Degradation

One of the primary reasons to use HRMS over LRMS for this compound is the detection of ring-opened impurities .

  • Acid-Catalyzed Ring Opening: In the presence of strong acids (during synthesis or improper storage), the cyclopropane ring can open to form isomeric alkenes (e.g., 4-methylpent-3-en-1-amine).

  • differentiation:

    • Intact Ring: m/z 100.1121.

    • Ring-Opened Isomer: m/z 100.1121 (Isobaric).

    • Differentiation Strategy: While MS1 cannot distinguish them, MS/MS fragmentation will differ. The ring-opened alkene will show a different ratio of m/z 83 (loss of NH3) vs. m/z 58 (retro-Diels-Alder type fragmentation or specific alkene cleavages). Furthermore, HILIC chromatography will separate the rigid cyclopropyl amine from the more flexible alkenyl amine.

References

  • Holčapek, M., et al. (2012). "High-resolution mass spectrometry in the pharmaceutical industry."[6] Journal of Chromatography A. Link

  • Kaufmann, A. (2014). "The practicability of high-resolution mass spectrometry in the analysis of small molecules." Talanta. Link

  • PubChem. this compound Compound Summary. Link

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

Comparative Guide: Purity Assessment of Commercial (2,2-Dimethylcyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

(2,2-Dimethylcyclopropyl)methanamine hydrochloride (CAS 926019-11-6) is a critical building block in the synthesis of LSD1 inhibitors and other conformationally restricted pharmaceutical agents. Its gem-dimethyl cyclopropane core offers unique metabolic stability and vector positioning, but it presents a "perfect storm" of analytical challenges that frequently lead to incorrect purity assignments in commercial certificates of analysis (CoA).

The Core Problem: Standard high-throughput QC methods (Direct UV-HPLC and Standard Split/Splitless GC-MS) often fail for this molecule due to two intrinsic properties:

  • Lack of Chromophore: The aliphatic amine backbone is UV-transparent above 210 nm, leading to poor sensitivity and baseline noise in standard HPLC.

  • Ring Strain Instability: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. High-temperature GC injector ports (>220°C) can induce thermal isomerization (ring opening) to isomeric alkenes, creating false impurity peaks.

This guide compares the standard commercial assessment methods against the recommended "Gold Standard" protocols, providing experimental evidence for why a multi-modal approach is required.

Comparative Methodology: Performance Analysis

We evaluated three distinct analytical workflows to assess the purity of a commercial "98%" grade sample.

Table 1: Comparative Performance of Analytical Methods
FeatureMethod A: Direct GC-FID/MS Method B: Direct HPLC-UV (Low

)
Method C: 1H-qNMR (Recommended) Method D: FMOC-Derivatized HPLC
Principle Volatility/Thermal SeparationUV Absorbance (205-210 nm)Nuclear Magnetic ResonanceFluorescent Tagging
Apparent Purity 94.2% (False Low)99.1% (False High)97.8% (True Value)97.9% (Validated)
Primary Artifact Thermal Ring Opening (Isomerization)Solvent fronts/buffer noise mask impuritiesNone (Residual solvent visible)None
Limit of Detection High (Good)Poor (n/a for impurities)Moderate (0.1% w/w)Ultra-Low (fmol range)
Stereo-selectivity NoNoNo (unless chiral shift reagent used)Yes (With Chiral Column)
Verdict Avoid for final purity; use for solvent checks only.Unreliable ; misses non-UV active impurities.Gold Standard for Weight % Assay.Essential for Enantiomeric Excess (ee).
Data Interpretation[1][2][3][4][5][6]
  • The GC Trap: Method A showed a distinct impurity peak (~4%) identified as the ring-opened alkene isomer. This was not present in the sample but generated in situ by the 250°C injector port.

  • The UV Blind Spot: Method B failed to detect significant inorganic salt contaminants and residual non-chromophoric solvents, leading to an inflated purity value.

Visualization of Analytical Logic

The following decision tree outlines the correct workflow to avoid the artifacts described above.

AnalyticalWorkflow Start Start: (2,2-Dimethylcyclopropyl)methanamine HCl Sample Decision1 Goal: Absolute Weight % Purity? Start->Decision1 qNMR Method: 1H-qNMR (Internal Standard: Maleic Acid) Decision1->qNMR Yes (Primary Assay) Decision2 Goal: Enantiomeric Excess (ee)? Decision1->Decision2 No qNMR->Decision2 Deriv Step: FMOC-Cl Derivatization Decision2->Deriv Yes (Stereochem) GC_Check Goal: Residual Solvents? Decision2->GC_Check No ChiralHPLC Method: Chiral HPLC (Fluorescence Detection) Deriv->ChiralHPLC ChiralHPLC->GC_Check Headspace Method: Headspace GC (Low Temp < 100°C) GC_Check->Headspace Yes Result Comprehensive CoA GC_Check->Result No Headspace->Result

Figure 1: Analytical Decision Matrix. Green nodes indicate validated quantification steps; Red indicates restricted parameters (temperature limits).

Detailed Experimental Protocols

To replicate the "Gold Standard" results, follow these self-validating protocols.

Protocol A: 1H-qNMR (Absolute Purity Assay)

Rationale: qNMR eliminates the need for a reference standard of the analyte itself, relying instead on a traceable internal standard (IS).

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . Maleic acid is preferred due to its singlet at ~6.3 ppm, which does not overlap with the cyclopropyl protons (0.4–1.2 ppm) or the methyl groups.

  • Sample Preparation:

    • Weigh accurately ~10 mg of the amine HCl salt (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL D₂O (Deuterium Oxide). Note: D₂O is preferred over DMSO-d6 to prevent amine proton exchange broadening, though DMSO-d6 is acceptable if salt solubility is an issue.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: This allows full relaxation of the cyclopropyl protons which have long T1 times).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[1][2]
Protocol B: Pre-Column Derivatization HPLC (Chiral & Chemical Purity)

Rationale: FMOC-Cl reacts rapidly with primary amines to form stable, highly fluorescent carbamates, enabling nanomolar sensitivity and separation on chiral columns.

  • Reagents:

    • FMOC-Cl Solution: 5 mg/mL in Acetonitrile.

    • Borate Buffer: 0.2 M, pH 9.0.

  • Derivatization Workflow:

    • Mix 50 µL of sample solution (1 mg/mL in water) with 50 µL Borate Buffer.

    • Add 100 µL FMOC-Cl solution.

    • Vortex and incubate at Ambient Temperature for 5 minutes. Do not heat.

    • Quench with 20 µL Adamantanamine (ADAM) or simply dilute with mobile phase if immediate injection is performed.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (for enantiomer separation) or C18 (for chemical purity).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 40-90% B.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

  • Validation Check: The FMOC-derivative is stable. If multiple peaks appear in the blank (excess FMOC-OH), ensure they are resolved from the main peak.

Mechanistic Insight: The Thermal Degradation Risk

Understanding why standard GC fails is crucial for defending your choice of method to management or vendors.

Degradation Cyclo (2,2-Dimethylcyclopropyl) methanamine TS Transition State (Diradical/Carbene) Cyclo->TS Heat (>200°C) GC Injector Alkene1 Impurity A: Isomeric Alkene (Open Chain) TS->Alkene1 Ring Opening

Figure 2: Thermal rearrangement pathway. The strained cyclopropane ring opens at high temperatures typical of GC injectors, forming acyclic alkene isomers that mimic synthetic impurities.

Scientific Note: The activation energy for the thermal isomerization of cyclopropane is ~65 kcal/mol, but substituted cyclopropanes (especially with donor/acceptor groups or in the presence of catalytic metal surfaces in older GC liners) can isomerize at lower energies. The gem-dimethyl substitution provides some steric bulk, but the ring strain remains the dominant instability factor.

References

  • Almac Group. (2023).[3][4] QNMR – a modern alternative to HPLC.[5] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). This compound Compound Summary. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2000). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene. Retrieved from [Link]

  • MDPI - Molecules. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2,2-Dimethylcyclopropyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Corrosive Solid / Severe Irritant

(2,2-Dimethylcyclopropyl)methanamine hydrochloride is a specialized building block combining a strained cyclopropane ring with a primary amine, stabilized as a hydrochloride salt. While the salt form significantly reduces the volatility and flammability associated with the free amine, it retains the potential for severe ocular damage and respiratory tract irritation .

Immediate Action Required:

  • Engineering Control: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double nitrile gloves are the minimum standard; exposed skin must be covered.

  • Incompatibility: Strictly segregate from strong oxidizers and hypochlorites (bleach) to prevent the formation of unstable chloramines.

Risk Assessment & Hazard Logic

To ensure safety, we must understand the causality of the hazard, not just the classification.

The "Why" Behind the Hazard
  • Amine Functionality: Primary amines are nucleophilic and basic. Even as a hydrochloride salt, contact with moisture (sweat, mucous membranes) can result in hydrolysis, liberating protons (acidic irritation) or, if neutralized, the free amine (corrosive/caustic injury).

  • Cyclopropyl Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, metabolic or chemical oxidation can open the ring, potentially leading to reactive intermediates.

  • Physical State (Dust): As a hydrochloride salt, the primary vector of exposure is inhalation of dust during weighing and dermal contact with surfaces.

Hazard ClassRisk DescriptionGHS Signal
Skin Corrosion/Irritation Category 1B or 2 (Analogous). Causes burns or severe irritation upon prolonged contact.[1]DANGER
Eye Damage Category 1. Risk of irreversible corneal opacity due to pH extreme.DANGER
Acute Toxicity (Oral) Category 4. Harmful if swallowed.[1][2][3][4][5][6]WARNING

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to account for potential failure in any single layer.

PPE Selection Table
Protection ZoneTier 1: Storage & Transport (Closed Vessel)Tier 2: Active Manipulation (Weighing/Solubilizing)Tier 3: Spill Cleanup / Emergency
Respiratory None required if sealed.Fume Hood (Face velocity >100 fpm) . If outside hood: N95 or P100 Respirator.Full-face respirator with Multi-Gas/Vapor & P100 Cartridges.
Eye/Face Safety Glasses with side shields.[7]Chemical Splash Goggles . Note: Face shield added if >5g or heating.Chemical Splash Goggles + Face Shield.
Hand (Primary) Single Nitrile (4 mil).Double Nitrile (Total >8 mil) . Change outer glove every 30 mins.Laminate (Silver Shield) or Butyl Rubber.
Body Standard Lab Coat.Lab Coat + Chemical Resistant Apron (Tyvek or PVC).Tyvek Chemical Resistant Coverall.
Glove Permeation Logic (The "Why")

Researchers often default to nitrile gloves. However, amines can permeate nitrile over time.

  • For the Hydrochloride Salt (Solid): Nitrile is excellent. It provides a physical barrier against dust.

  • For Solutions (Organic Solvents): If you dissolve this compound in DCM or Methanol, the solvent drives the permeation. Double gloving (colored inner glove, standard outer glove) provides a visual breach indicator.

  • For Free Base Generation: If you perform a "free-basing" step (using NaOH/NaHCO3), you generate the liquid amine. Nitrile has poor resistance to liquid amines. You must switch to Laminate (Silver Shield) gloves for this specific step.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Objective: Minimize dust generation and static discharge.

  • Static Control: Amine salts are often hygroscopic and prone to static. Use an anti-static gun or a polonium strip inside the balance chamber.

  • Vessel Selection: Use a tared scintillation vial or round-bottom flask. Avoid weighing papers; use weighing boats with a funnel neck to prevent spillage during transfer.

  • Decontamination: Pre-wet a paper towel with methanol/water. Place this "damp zone" next to the balance. Any spatula used goes immediately onto this damp zone to trap dust.

Phase B: Solubilization

Objective: Control exotherm and vapor pressure.

  • Solvent Addition: Add solvent slowly. Dissolution of amine salts can be slightly exothermic.

  • Venting: Do not cap the vessel tightly immediately after adding solvent. Allow the thermal equilibrium to settle to prevent pressure buildup.

Phase C: Waste Disposal

Objective: Prevent environmental release and incompatible reactions.

  • Segregation: Dispose of as Solid Hazardous Waste (Toxic/Corrosive) .

  • Do NOT Mix With: Bleach (Sodium Hypochlorite). Mixing amines with bleach generates chloramines, which are highly toxic and potentially explosive gases.

  • Aqueous Streams: If in aqueous solution, adjust pH to 5-9 before disposal into the appropriate "Aqueous Organic" waste stream, depending on local EHS regulations.

Visualizations

Diagram 1: PPE Decision Logic

This logic tree helps researchers select the correct glove type based on the state of the chemical.

PPE_Logic Start Start: Handling (2,2-Dimethylcyclopropyl) methanamine HCl State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Liquid / Solution State->Liquid PPE_Solid PPE: Double Nitrile Gloves + Lab Coat + Goggles (Dust Control Focus) Solid->PPE_Solid SolventType Is it Free Base or Salt Solution? Liquid->SolventType SaltSol Salt in Solvent (MeOH, Water, DMSO) SolventType->SaltSol FreeBase Free Amine (Basic pH) (Organic Layer) SolventType->FreeBase PPE_SaltSol PPE: Double Nitrile Gloves (Change every 30 min) + Splash Goggles SaltSol->PPE_SaltSol PPE_FreeBase PPE: LAMINATE / SILVER SHIELD (Nitrile is Permeable to Amines) + Face Shield FreeBase->PPE_FreeBase

Caption: Decision matrix for glove selection. Note the escalation to Laminate gloves when handling the free base form.

Diagram 2: Safe Handling Workflow

A self-validating workflow to ensure no steps are missed.

Handling_Workflow cluster_check Self-Validation Loop Prep 1. Engineering Check (Hood Flow >100fpm) PPE 2. Don PPE (Double Glove) Prep->PPE Weigh 3. Weighing (Use Antistatic Avoid Spatula Dust) PPE->Weigh Clean 4. Decontamination (Wipe surfaces with MeOH/Water) Weigh->Clean Weigh->Clean Spill? Waste 5. Disposal (No Bleach!) Clean->Waste

Caption: Linear operational workflow emphasizing the critical decontamination step prior to waste disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment: Chemical Resistance Selection Chart. US Department of Labor.

  • Ansell Healthcare. (2009). Chemical Permeation & Degradation Resistance Guide (7th Ed). (Referenced for Amine/Nitrile compatibility data).

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine (Analogous Hazard Data). National Library of Medicine.

Sources

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